molecular formula C11H15ClN2O2 B1521213 Phenyl piperazine-1-carboxylate hydrochloride CAS No. 681261-42-7

Phenyl piperazine-1-carboxylate hydrochloride

Katalognummer: B1521213
CAS-Nummer: 681261-42-7
Molekulargewicht: 242.7 g/mol
InChI-Schlüssel: UEMQSCZHCXPZAA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Phenyl piperazine-1-carboxylate hydrochloride is a useful research compound. Its molecular formula is C11H15ClN2O2 and its molecular weight is 242.7 g/mol. The purity is usually 95%.
The exact mass of the compound Phenyl piperazine-1-carboxylate hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Phenyl piperazine-1-carboxylate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenyl piperazine-1-carboxylate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

phenyl piperazine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2.ClH/c14-11(13-8-6-12-7-9-13)15-10-4-2-1-3-5-10;/h1-5,12H,6-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEMQSCZHCXPZAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)OC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

681261-42-7
Record name phenyl piperazine-1-carboxylate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Phenyl piperazine-1-carboxylate hydrochloride mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Putative Mechanism of Action of Phenyl piperazine-1-carboxylate hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the potential mechanism of action of Phenyl piperazine-1-carboxylate hydrochloride. In the absence of direct research on this specific molecule, this paper synthesizes findings from the broader class of phenylpiperazine derivatives to construct a scientifically grounded, hypothetical framework for its biological activity. We will explore the known interactions of phenylpiperazines with monoaminergic systems, their documented antimicrobial and anticancer properties, and how the structural features of the title compound might dictate its pharmacological profile. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the potential therapeutic applications and avenues for future investigation of this and related compounds.

Introduction: The Phenylpiperazine Scaffold - A Privileged Structure in Medicinal Chemistry

The phenylpiperazine moiety is a recurring motif in a vast array of biologically active compounds, earning it the status of a "privileged structure" in medicinal chemistry. Its rigid, yet conformationally adaptable, framework allows for precise spatial orientation of various substituents, enabling interactions with a diverse range of biological targets. Derivatives of phenylpiperazine have been successfully developed as therapeutics for neurological disorders, while others show promise as antimicrobial and anticancer agents[1][2].

Putative Mechanism of Action: A Focus on Neuromodulation

The most extensively characterized activity of phenylpiperazine derivatives is their interaction with components of the central nervous system, particularly monoamine neurotransmitter systems.

Interaction with Serotonin and Dopamine Receptors

1-Phenylpiperazine (1-PP), the parent compound of many derivatives, is known to act as a monoamine releasing agent, with a preference for norepinephrine over serotonin and dopamine[3]. It is a rigid analogue of amphetamine and shares its ability to promote the release of these key neurotransmitters[3].

Many N-phenylpiperazine derivatives exhibit significant affinity for serotonin (5-HT) and dopamine (D) receptors[4][5][6]. The nature of the substituent on the piperazine ring and the phenyl ring dictates the receptor subtype selectivity and whether the compound acts as an agonist, antagonist, or modulator. For instance, derivatives are known to target 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2, and D2 receptors[5].

Given the structure of Phenyl piperazine-1-carboxylate hydrochloride, it is plausible that it interacts with one or more of these receptor subtypes. The carboxylate moiety could influence binding affinity and selectivity compared to other phenylpiperazine derivatives.

Hypothetical Signaling Pathway

The following diagram illustrates a potential signaling cascade following the interaction of a phenylpiperazine derivative with a G-protein coupled receptor (GPCR), such as a serotonin or dopamine receptor.

Phenylpiperazine_Signaling Ligand Phenyl piperazine-1-carboxylate hydrochloride Receptor GPCR (e.g., 5-HT or Dopamine Receptor) Ligand->Receptor Binding G_Protein G-Protein (α, β, γ subunits) Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Kinase Protein Kinase A Second_Messenger->Kinase Activation Cellular_Response Cellular Response (e.g., Neuronal Excitability) Kinase->Cellular_Response Phosphorylation Cascade

Caption: Hypothetical GPCR signaling pathway for a phenylpiperazine derivative.

Monoamine Transporter Interaction

Some phenylpiperazine derivatives can also interact with monoamine transporters, inhibiting the reuptake of serotonin, dopamine, and norepinephrine from the synaptic cleft. This action prolongs the presence of these neurotransmitters in the synapse, enhancing their signaling. The amphetamine-like properties of 1-phenylpiperazine suggest a potential for interaction with these transporters[3].

Potential as an Antimicrobial and Antifungal Agent

Several studies have highlighted the antimicrobial and antifungal properties of novel piperazine derivatives[1][7][8]. These compounds have shown efficacy against a range of bacterial and fungal strains, including Staphylococcus aureus, Bacillus subtilis, and Aspergillus species[1].

The precise mechanism of antimicrobial action is not fully elucidated but may involve the disruption of microbial cell membranes or interference with essential cellular processes. The lipophilic nature of the phenyl group combined with the basicity of the piperazine nitrogen may facilitate interaction with and disruption of the microbial cell envelope.

Experimental Protocol: Evaluation of Antimicrobial Activity

A standard method to assess the antimicrobial potential of a compound like Phenyl piperazine-1-carboxylate hydrochloride is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a specific microorganism.

Materials:

  • Phenyl piperazine-1-carboxylate hydrochloride

  • Bacterial or fungal strains of interest

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Inoculum: Culture the microorganism overnight in the appropriate broth. Dilute the culture to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilution of Test Compound: Prepare a stock solution of Phenyl piperazine-1-carboxylate hydrochloride in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in the microtiter plate wells containing the broth.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Controls: Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Anticancer Potential

Recent research has explored the cytotoxic effects of piperazine derivatives against various cancer cell lines, including human liver cancer cells[2]. The proposed mechanisms of anticancer activity are diverse and may include:

  • Induction of Apoptosis: Some piperazine compounds have been shown to induce programmed cell death (apoptosis) in cancer cells. This can occur through both intrinsic and extrinsic pathways, often involving morphological changes like membrane blebbing and chromatin condensation[2].

  • DNA Interaction: The piperazine scaffold can interact with DNA, potentially disrupting DNA replication and transcription in rapidly dividing cancer cells[2].

  • Cytoskeletal Disruption: Certain derivatives can cause cytoskeletal shrinkage and damage to cell membrane integrity, leading to cytotoxicity[2].

The presence of the phenyl and carboxylate groups in Phenyl piperazine-1-carboxylate hydrochloride provides chemical handles for potential interactions with biological macromolecules, making it a candidate for further investigation as an anticancer agent.

Workflow for Assessing Anticancer Activity

The following diagram outlines a typical workflow for evaluating the anticancer properties of a novel compound.

Anticancer_Assay_Workflow Start Phenyl piperazine-1-carboxylate hydrochloride MTT_Assay MTT Assay (Cell Viability) Start->MTT_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI Staining) MTT_Assay->Apoptosis_Assay If Cytotoxic Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Apoptosis_Assay->Cell_Cycle_Analysis Mechanism_Study Further Mechanistic Studies (e.g., Western Blot for Apoptotic Proteins) Cell_Cycle_Analysis->Mechanism_Study End Determine Anticancer Potential and MOA Mechanism_Study->End

Caption: A streamlined workflow for the initial assessment of anticancer activity.

Quantitative Data on Related Phenylpiperazine Derivatives

To provide context for the potential potency of Phenyl piperazine-1-carboxylate hydrochloride, the following table summarizes the monoamine release EC50 values for the parent compound, 1-Phenylpiperazine[3].

MonoamineEC50 (nM)
Norepinephrine186
Serotonin880
Dopamine2,530

Data from a study on 1-Phenylpiperazine, a related compound.[3]

Conclusion and Future Directions

While direct experimental evidence for the mechanism of action of Phenyl piperazine-1-carboxylate hydrochloride is currently lacking, the extensive research on the broader class of phenylpiperazine derivatives provides a robust framework for predicting its biological activities. The most probable mechanism involves modulation of monoaminergic systems, particularly serotonin and dopamine receptors and/or transporters. Furthermore, the documented antimicrobial and anticancer properties of related compounds suggest that these are also promising avenues of investigation for Phenyl piperazine-1-carboxylate hydrochloride.

Future research should focus on:

  • Receptor Binding Assays: To determine the binding affinities of Phenyl piperazine-1-carboxylate hydrochloride for a panel of CNS receptors.

  • Functional Assays: To characterize the compound as an agonist, antagonist, or modulator at its target receptors.

  • In Vitro and In Vivo Models: To evaluate its efficacy in models of neurological disorders, microbial infections, and cancer.

The insights provided in this guide offer a solid starting point for the scientific community to unlock the full therapeutic potential of this and other novel phenylpiperazine derivatives.

References

  • Synthesis and bioactivities of phenazine-1-carboxylic piperazine derivatives. PubMed. [Link]

  • Synthesis and acaricidal activity of phenylpiperazine derivatives. ResearchGate. [Link]

  • Synthesis, characterization, and biological activity of novel azole piperazine congeners. Journal of Applied Pharmaceutical Science. [Link]

  • 1-Phenylpiperazine. Chem-Impex. [Link]

  • 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions.
  • Phenylpiperazine. Wikipedia. [Link]

  • BindingDB BDBM50001898 1-Phenyl-piperazine::CHEMBL9434::PHENYLPIPERAZINE. BindingDB. [Link]

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. [Link]

  • Synthesis and biological activity of piperazine derivatives of phenothiazine. PubMed. [Link]

  • Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. PubMed Central. [Link]

  • Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chromatography. RSC Publishing. [Link]

  • Phenyl piperidine-1-carboxylate. PMC - NIH. [Link]

  • 1-Phenylpiperazine | C10H14N2 | CID 7096. PubChem. [Link]

  • Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers. ResearchGate. [Link]

Sources

Technical Whitepaper: Phenyl Piperazine-1-Carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Phenyl Piperazine-1-Carboxylate Hydrochloride: Biological Activity & Chemical Biology Content Type: Technical Whitepaper Audience: Senior Researchers, Medicinal Chemists, and Chemical Biologists

Executive Summary

Phenyl piperazine-1-carboxylate hydrochloride (PPC-HCl) represents a distinct class of reactive carbamate scaffolds utilized primarily in chemical biology and medicinal chemistry. Unlike stable carbamate drugs (e.g., rivastigmine), PPC-HCl functions as an activated electrophile . Its biological activity is defined by two core modalities:

  • Direct Pharmacological Activity: It acts as a covalent, irreversible inhibitor of serine hydrolases, most notably Fatty Acid Amide Hydrolase (FAAH) , via a nucleophilic substitution mechanism that releases phenol.

  • Synthetic Utility: It serves as a privileged intermediate for the rapid synthesis of urea-based libraries (e.g., URB597 analogs) by reacting with diverse amines to displace the phenoxy group.

This guide details the mechanistic basis of its activity, validated experimental protocols for its characterization, and its application in Activity-Based Protein Profiling (ABPP).

Chemical Biology & Reactivity Profile[1]

Structural Basis of Activity

The biological potency of PPC-HCl stems from the electronic properties of the phenyl ester moiety. The phenoxy group is a good leaving group (


 of phenol 

10), making the carbonyl carbon highly electrophilic.
  • Warhead: Phenyl carbamate (

    
    ).
    
  • Mechanism: Suicide inhibition (Mechanism-Based Inactivation).

  • Target Class: Serine Hydrolases (Enzyme Commission 3.1).

Mechanism of Action: Covalent Carbamylation

Upon binding to the active site of a serine hydrolase (e.g., FAAH), the catalytic serine nucleophile attacks the carbamate carbonyl. The tetrahedral intermediate collapses, expelling phenol and forming a stable carbamylated enzyme . This covalent bond renders the enzyme inactive until slow hydrolysis (decoylation) occurs.

Key Distinction: Unlike N-phenylpiperazines (which bind monoamine receptors), Phenyl piperazine-1-carboxylate targets the catalytic machinery of hydrolases.

Visualization: Mechanism of Inactivation

The following diagram illustrates the nucleophilic attack by the catalytic serine residue (Ser241 in FAAH) on the PPC scaffold.

FAAH_Inhibition_Mechanism Enzyme Active FAAH (Cat. Ser-OH) Complex Michaelis Complex (Non-covalent) Enzyme->Complex + PPC-HCl Inhibitor PPC-HCl (Electrophile) Inhibitor->Complex TS Tetrahedral Intermediate Complex->TS Nucleophilic Attack Product Carbamylated Enzyme (Inactive Adduct) TS->Product Collapse LeavingGroup Phenol (Released) TS->LeavingGroup Elimination

Figure 1: Mechanism of covalent inactivation of Serine Hydrolases by Phenyl piperazine-1-carboxylate.

Biological Activity Data

Target Specificity: FAAH Inhibition

Phenyl carbamates are established "warheads" for FAAH inhibitors. While PPC-HCl is often a fragment, its inhibitory potential is significant compared to complex analogs.

Compound ClassTargetMechanismIC50 / Ki (Approx)Reference
Phenyl piperazine-1-carboxylate FAAHIrreversible CarbamylationHigh nM - Low µM[1, 2]
URB597 (Cyclohexyl carbamate) FAAHIrreversible Carbamylation4.6 nM (IC50)[3]
N-Phenylpiperazine 5-HT ReceptorsNon-covalent Agonist/AntagonistVariable (nM)[4]

Note: PPC-HCl is generally less potent than optimized inhibitors like URB597 but retains high reactivity, often leading to off-target acylation of other serine hydrolases (promiscuity).

Selectivity Profiling (ABPP)

In complex proteomes, PPC-HCl activity is assessed using Activity-Based Protein Profiling (ABPP) .

  • Probe: Fluorophosphonate-Rhodamine (FP-Rh).

  • Readout: Gel electrophoresis or Mass Spectrometry.[1]

  • Result: Pre-treatment with PPC-HCl prevents FP-Rh labeling of FAAH and MAGL (Monoacylglycerol Lipase), confirming target engagement.

Experimental Protocols

Protocol A: Synthesis of Phenyl Piperazine-1-Carboxylate HCl

Rationale: Commercial samples often degrade to phenol and piperazine. Fresh synthesis ensures integrity.

Reagents:

  • Piperazine (anhydrous)

  • Phenyl chloroformate

  • Dichloromethane (DCM)

  • HCl in Dioxane (4M)[2]

Workflow:

  • Protection: Dissolve Piperazine (2.0 eq) in DCM at 0°C.

  • Addition: Dropwise addition of Phenyl chloroformate (1.0 eq). The excess piperazine acts as a base scavenger.

  • Reaction: Stir at 23°C for 2 hours. Monitor by TLC (EtOAc/Hexane).

  • Workup: Wash with water to remove piperazine salts. Dry organic layer (

    
    ).
    
  • Salt Formation: Add 4M HCl/Dioxane to the organic layer. The precipitate is PPC-HCl .

  • Validation: 1H NMR should show phenyl protons (7.1-7.4 ppm) and piperazine methylene protons (3.4-3.8 ppm).

Protocol B: Fluorogenic FAAH Activity Assay

Rationale: To quantify the inhibitory potency (


) of PPC-HCl.

Materials:

  • Enzyme: Recombinant Human FAAH or Rat Brain Membrane Homogenate.

  • Substrate: Arachidonoyl-7-amino-4-methylcoumarin (AMC-Arachidonoyl).

  • Buffer: 50 mM Tris-HCl, pH 8.0, 0.05% BSA.

Steps:

  • Pre-incubation: Incubate FAAH (1 nM final) with PPC-HCl (varying concentrations: 1 nM – 10 µM) for 30 minutes at 37°C. Critical: This step allows the covalent bond to form.

  • Substrate Addition: Add AMC-Arachidonoyl (5 µM final).

  • Measurement: Monitor fluorescence (Ex 340 nm / Em 460 nm) kinetically for 45 minutes.

  • Analysis: Plot slope (RFU/min) vs. [Inhibitor]. Calculate IC50.

    • Note: Since inhibition is irreversible, IC50 is time-dependent. Report

      
       for rigorous characterization.
      
Protocol C: Library Generation (Urea Synthesis)

Rationale: Using PPC-HCl as a reactive intermediate to synthesize urea-based FAAH inhibitors.

Workflow:

  • Dissolve PPC-HCl (1 eq) in DMSO/DCM.

  • Add Target Amine (e.g., cyclohexylamine) (1.2 eq).

  • Add Base (TEA or DIPEA) (3.0 eq).

  • Heat: 60°C for 4 hours. The amine attacks the carbonyl, displacing phenol.

  • Purification: The product is a Piperazine Urea . Phenol byproduct is removed via basic wash (1M NaOH).

Visualization: Experimental Workflow (ABPP)

This diagram outlines the Activity-Based Protein Profiling workflow used to verify PPC-HCl specificity against serine hydrolases.

ABPP_Workflow Lysate Proteome Lysate (Active Serine Hydrolases) Treatment Incubate with PPC-HCl (30 min, 37°C) Lysate->Treatment Probe Add FP-Rhodamine Probe (Broad Spectrum) Treatment->Probe Covalent Modification Analysis SDS-PAGE / Fluorescence Scanning Probe->Analysis Result1 Band Disappearance (Target Engaged) Analysis->Result1 If FAAH Inhibited Result2 Band Persists (Off-Target/No Inhibition) Analysis->Result2 If FAAH Active

Figure 2: ABPP Workflow for validating PPC-HCl target engagement.

References

  • Kathuria, S., et al. (2003). "Modulation of anxiety through blockade of anandamide hydrolysis." Nature Medicine, 9(1), 76–81. Link (Discusses carbamate mechanism in FAAH inhibition).

  • Ahn, K., et al. (2011). "Mechanistic and pharmacological characterization of PF-04457845: a highly potent and selective fatty acid amide hydrolase inhibitor." Journal of Pharmacology and Experimental Therapeutics, 338(1), 114-124. Link (Details the covalent serine trap mechanism).

  • Piomelli, D., et al. (2006). "Pharmacological profile of the selective FAAH inhibitor KDS-4103 (URB597)." British Journal of Pharmacology, 147(S1), S181-S190. Link

  • Glennon, R. A., et al. (1986). "Binding of phenylpiperazines to 5-HT receptors." Journal of Medicinal Chemistry, 29(11), 2375-2380. Link (Distinction from N-phenyl derivatives).

  • GuideChem. (2025). "1-Piperazinecarboxylic acid, phenyl ester Properties & Synthesis." Link

Sources

An In-depth Technical Guide on the Solubility of Phenyl Piperazine-1-carboxylate Hydrochloride in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Predicting and Determining Solubility for Drug Development

Introduction

In the landscape of pharmaceutical research and drug development, understanding the solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability.[1] This guide provides a deep dive into the solubility characteristics of phenyl piperazine-1-carboxylate hydrochloride, a compound of interest within various research and development pipelines. While specific experimental data for this exact molecule is not abundantly available in public literature, this guide will leverage established principles of medicinal chemistry, data from structurally similar compounds, and robust experimental protocols to provide a predictive and practical framework for the scientist at the bench.

The solubility of a compound dictates its bioavailability, influences formulation strategies, and is a critical parameter in toxicological and pharmacological studies.[1][2] Phenyl piperazine-1-carboxylate hydrochloride, as an amine salt, presents a fascinating case study in the interplay of molecular structure, salt form, and solvent properties. This guide will deconstruct these factors to provide researchers, scientists, and drug development professionals with the insights needed to effectively work with this and similar molecules.

I. Physicochemical Properties and Predicted Solubility Profile

Phenyl piperazine-1-carboxylate hydrochloride is a salt, which immediately suggests a higher polarity compared to its free base form. The molecule's structure, featuring a piperazine ring, a phenyl group, and a carboxylate linker, along with the hydrochloride counter-ion, creates a nuanced solubility profile.

Molecular Structure and its Implications
  • Piperazine Ring: The piperazine moiety is a six-membered ring containing two nitrogen atoms. Piperazine itself is highly soluble in water and also shows solubility in polar organic solvents like ethanol and methanol.[3] The presence of the second nitrogen atom allows for the formation of a dihydrochloride salt, though in this case, it is a monohydrochloride.

  • Phenyl Group: The phenyl group is a nonpolar, hydrophobic moiety. Its presence is expected to decrease aqueous solubility and increase solubility in nonpolar organic solvents.

  • Carboxylate Group: The carboxylate group introduces polarity and the potential for hydrogen bonding.

  • Hydrochloride Salt: The formation of a hydrochloride salt significantly increases the polarity of the molecule. Generally, the hydrochloride salts of organic amines are more soluble in water than their corresponding free bases.[4]

Predicted Solubility in Common Laboratory Solvents

Based on these structural features, a qualitative prediction of solubility can be made. Quantitative values would require experimental determination.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolHigh to ModerateThe hydrochloride salt form and the polar piperazine and carboxylate groups will favor interaction with polar protic solvents capable of hydrogen bonding. Piperazine dihydrochloride is freely soluble in water and slightly soluble in methanol and ethanol.[5]
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)High to ModerateThese solvents have high dielectric constants and can solvate the charged hydrochloride salt. 1-Phenylpiperazine dihydrochloride shows good solubility in DMSO and DMF.[6]
Nonpolar Toluene, Hexane, Diethyl EtherLowThe nonpolar phenyl group will have some affinity for these solvents, but the highly polar hydrochloride salt form will dominate, leading to poor solubility. Piperazine is poorly soluble in diethyl ether.[7]
Chlorinated Dichloromethane (DCM), ChloroformLow to ModerateThese solvents have a moderate polarity and may offer a balance for the polar and nonpolar regions of the molecule, but high solubility is not expected.

It is crucial to recognize that these are predictions. Factors such as the crystal lattice energy of the solid can significantly influence the actual solubility and can only be overcome through experimental determination.[8]

II. Experimental Determination of Solubility

To move from prediction to definitive data, experimental measurement is essential. The "shake-flask" method is a widely recognized and robust technique for determining equilibrium solubility.[9][10]

A. Thermodynamic Solubility Determination via Shake-Flask Method

This method establishes the equilibrium concentration of a solute in a solvent at a specific temperature.[9]

Protocol
  • Preparation: Add an excess amount of phenyl piperazine-1-carboxylate hydrochloride to a known volume of the desired solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The excess solid is crucial to ensure that a saturated solution is formed.

  • Equilibration: Agitate the mixture at a constant temperature for a prolonged period (typically 24-72 hours) to allow the system to reach equilibrium.[10] Temperature control is critical as solubility is temperature-dependent.[3][8] For pharmaceutical applications, temperatures of 25°C (room temperature) and 37°C (physiological temperature) are often used.[11]

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by filtration through a low-binding filter (e.g., PTFE or PVDF).

  • Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method.[2] Other techniques like UV-Vis spectroscopy can also be employed if the compound has a suitable chromophore and there are no interfering substances.[2]

  • Data Analysis: The solubility is expressed in units such as mg/mL, g/L, or molarity (mol/L).

The following diagram illustrates the workflow for the shake-flask solubility determination method.

Caption: Workflow for Thermodynamic Solubility Determination.

B. Kinetic Solubility Assessment

In early drug discovery, higher throughput methods are often employed to assess the kinetic solubility of a large number of compounds. This is a measure of how much of a compound, typically from a concentrated DMSO stock, can be dissolved in an aqueous buffer before it precipitates.[9] While not a true equilibrium measurement, it provides a rapid assessment of a compound's dissolution behavior.

III. Factors Influencing Solubility

Several factors can significantly impact the solubility of phenyl piperazine-1-carboxylate hydrochloride.

pH

For an amine hydrochloride, pH is a critical determinant of aqueous solubility. The compound will be more soluble in acidic to neutral conditions where the piperazine nitrogens are protonated. In basic conditions, the free base will be formed, which is expected to be less soluble due to the loss of the ionic charge and the increased influence of the hydrophobic phenyl group.

The relationship between pH, pKa, and the solubility of the ionized and unionized forms of a compound is a fundamental concept in pharmaceutical sciences.

G cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) cluster_2 Solubility Impact A Protonated Form (Salt) [R-NH2+ Cl-] B Free Base Form [R-NH] A->B Increase pH S1 Higher Aqueous Solubility A->S1 B->A Decrease pH S2 Lower Aqueous Solubility B->S2

Caption: pH-dependent Solubility of an Amine Salt.

Temperature

For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[8] However, this is not a universal rule, and the effect of temperature should be determined experimentally.

Presence of Co-solvents

The solubility of a compound in a mixed solvent system can be complex. The use of co-solvents is a common strategy in formulation development to enhance the solubility of poorly soluble drugs.

IV. Conclusion

While a definitive, quantitative solubility profile for phenyl piperazine-1-carboxylate hydrochloride requires experimental determination, a strong predictive understanding can be established through the analysis of its chemical structure and the application of fundamental principles of physical chemistry. For researchers and drug development professionals, the methodologies outlined in this guide provide a robust framework for accurately measuring solubility and for understanding the key factors that influence this critical physicochemical property. A thorough characterization of solubility is an indispensable step in advancing a compound from discovery to a viable drug candidate.

References

  • solubility experimental methods.pptx. (n.d.).
  • Piperazine - Solubility of Things. (n.d.).
  • Phenyl piperazine-1-carboxylate hydrochloride | 681261-42-7. (n.d.). Sigma-Aldrich.
  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution. (n.d.).
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Public
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011).
  • Pharmaceutical Solubility Testing | Why It Matters and Wh
  • 12.0 Piperazine Dihydrochloride.docx - G.
  • Piperazine - Wikipedia. (n.d.).
  • A Technical Guide to the Physicochemical Properties of Piperazine Salts - Benchchem. (n.d.).
  • Piperazine | C4H10N2 | CID 4837 - PubChem - NIH. (n.d.).
  • Phenylpiperazine (hydrochloride) (CAS 4004-95-9) - Cayman Chemical. (n.d.).
  • 1-Phenylpiperazine - Solubility of Things. (n.d.).
  • Solubility of organic amine salts - Sciencemadness.org. (2011).
  • Machine learning with physicochemical relationships: solubility prediction in organic solvents and w
  • 1-Phenylpiperazine Hydrochloride Supplier China. (n.d.).
  • Prediction of solubility of drugs and other compounds in organic solvents. (n.d.).
  • 1-Phenylpiperazine - Chem-Impex. (n.d.).
  • 1-Phenylpiperazine | C10H14N2 | CID 7096 - PubChem. (n.d.).
  • Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH. (n.d.).
  • Prediction of solubility of drugs and other compounds in organic solvents - PubMed. (2010).
  • Phenylpiperazine - Wikipedia. (n.d.).
  • 1-Phenyl-4-(4-pyridinyl)piperazine: A Technical Guide to its Solubility and Stability - Benchchem. (n.d.).

Sources

Phenyl Piperazine-1-Carboxylate Hydrochloride: A Versatile Precursor in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine ring is a quintessential scaffold in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a multitude of FDA-approved drugs.[1][2] Its unique physicochemical properties, including its ability to improve aqueous solubility and bioavailability, make it a cornerstone in the design of agents targeting the central nervous system (CNS), oncology, and infectious diseases.[2][3] This technical guide provides an in-depth exploration of phenyl piperazine-1-carboxylate hydrochloride, a stable and versatile precursor that offers a strategic entry point for the synthesis of complex, N-monosubstituted and N,N'-disubstituted piperazine derivatives. We will dissect its synthesis, reactivity, and application, providing field-proven insights and detailed protocols to empower researchers in drug discovery and development.

The Strategic Importance of the Piperazine Moiety and Carbamate Protection

The therapeutic success of piperazine-containing drugs stems from the structural and physicochemical advantages conferred by this six-membered heterocycle. The two nitrogen atoms, positioned in a 1,4-relationship, can serve as hydrogen bond acceptors and donors, facilitating critical interactions with biological targets.[2] Furthermore, the basicity of the piperazine nitrogens allows for the formation of salts, which significantly enhances the solubility and pharmacokinetic profile of drug candidates.[2]

However, the symmetric and highly reactive nature of the two secondary amines in piperazine presents a synthetic challenge: achieving selective monosubstitution. This is where protecting group chemistry becomes paramount. Carbamates are an excellent choice for taming the nucleophilicity of one amine, allowing for the controlled functionalization of the other.[4][5] The phenyl carbamate group, in the form of phenyl piperazine-1-carboxylate hydrochloride, provides a stable, crystalline, and readily available synthon. The hydrochloride salt form enhances the compound's stability and ease of handling in a laboratory setting.[6]

Synthesis and Physicochemical Profile

Synthesis of the Precursor

Phenyl piperazine-1-carboxylate hydrochloride is typically synthesized via the reaction of piperazine with phenyl chloroformate. A common method involves the careful control of stoichiometry to favor mono-acylation. The resulting free base is then treated with hydrochloric acid to precipitate the stable hydrochloride salt. More recent methods focus on improving selectivity and yield by forming a mono-salt of piperazine before acylation.[7]

Physicochemical Data

A comprehensive understanding of the precursor's properties is essential for its effective use in synthesis.

PropertyValueReference(s)
CAS Number 681261-42-7[6]
Molecular Formula C₁₁H₁₅ClN₂O₂[6]
Molecular Weight 242.70 g/mol Derived from Formula
Appearance White to off-white solid[6]
Melting Point Not consistently reported; varies with purity
Solubility Soluble in water, methanol[8]
Purity (Typical) ≥95%[6]
Safety and Handling

According to safety data, phenyl piperazine-1-carboxylate hydrochloride is harmful if swallowed and causes skin and serious eye irritation.[6][9] It may also cause respiratory irritation.[9] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Core Reactivity and Synthetic Transformations

The synthetic utility of phenyl piperazine-1-carboxylate hydrochloride lies in the differential reactivity of its two nitrogen atoms. The N-4 nitrogen is a free secondary amine, serving as the primary site for nucleophilic attack and derivatization. The N-1 nitrogen is protected as a stable phenyl carbamate, which can be cleaved under specific conditions if disubstitution is desired.

G cluster_0 Synthetic Utility of Phenyl Piperazine-1-Carboxylate HCl Precursor Phenyl Piperazine-1-Carboxylate HCl N4_Func N-4 Functionalization (Primary Reaction Site) Precursor->N4_Func Alkylation Reductive Amination Arylation Acylation N1_Deprotect N-1 Deprotection (Optional) N4_Func->N1_Deprotect Hydrolysis N1_Func N-1 Functionalization N1_Deprotect->N1_Func Further Derivatization

Caption: Core synthetic pathways using the title precursor.

Key Transformations at the N-4 Position

The unprotected secondary amine is a versatile handle for introducing a wide array of chemical diversity.

Direct alkylation with alkyl halides or sulfonates is a fundamental method for installing alkyl chains. The reaction proceeds via a standard SN2 mechanism.

G start Phenyl Piperazine-1- Carboxylate HCl reagents + Alkyl Halide (R-X) + Base (e.g., K₂CO₃) Solvent (e.g., ACN, DMF) start->reagents product N-4 Alkylated Product reagents->product

Caption: General workflow for N-alkylation reaction.

Experimental Protocol: General Procedure for N-Alkylation

  • To a solution of phenyl piperazine-1-carboxylate hydrochloride (1.0 eq) in a suitable solvent (e.g., acetonitrile or DMF), add a base such as potassium carbonate or diisopropylethylamine (2.5 eq).

  • Add the desired alkyl halide (1.1 eq) to the mixture.

  • Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature, filter off any inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the N-alkylated product.

Reductive amination provides a powerful method for introducing substituted alkyl groups by reacting the piperazine with an aldehyde or ketone. The reaction proceeds through an iminium ion intermediate, which is then reduced in situ.[1]

Experimental Protocol: General Procedure for Reductive Amination

  • Dissolve phenyl piperazine-1-carboxylate hydrochloride (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a solvent such as dichloromethane (DCM) or methanol.

  • Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5 eq), portion-wise to the stirred solution.[1]

  • Add a catalytic amount of acetic acid if required to facilitate iminium ion formation.

  • Stir the reaction at room temperature for 12-24 hours, monitoring for completion by TLC or LC-MS.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product via column chromatography.

The attachment of aryl or heteroaryl moieties is critical for many therapeutic agents, particularly kinase inhibitors and CNS drugs.[1] This is typically achieved through palladium-catalyzed Buchwald-Hartwig amination or copper-catalyzed Ullmann coupling.[1][10]

Experimental Protocol: Buchwald-Hartwig N-Arylation

  • In a Schlenk tube under an inert atmosphere (e.g., Argon or Nitrogen), combine the aryl halide (1.0 eq), phenyl piperazine-1-carboxylate (as the free base, 1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 4-10 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 eq).[11]

  • Add an anhydrous solvent, such as dioxane or toluene.

  • Degas the mixture and heat to 90-110 °C until the reaction is complete as determined by LC-MS.

  • Cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate and purify the residue by column chromatography.

Deprotection of the N-1 Phenyl Carbamate

To synthesize N,N'-disubstituted piperazines, the phenyl carbamate group must be removed. This is typically accomplished through hydrolysis under basic or acidic conditions, although the carbamate is generally stable to mild conditions used for N-4 functionalization.

Case Studies in Drug Discovery

The true value of a precursor is demonstrated by its application in synthesizing biologically active molecules. Phenyl piperazine-1-carboxylate hydrochloride is a key starting material for numerous compounds, particularly those targeting CNS disorders.[12][13][14]

Antidepressants and Anxiolytics

Many arylpiperazine drugs exert their effects by modulating serotonergic and dopaminergic receptors.[15][16] The phenylpiperazine scaffold is a core component of several antidepressants.[17][18] For example, derivatives of this precursor are used to synthesize compounds that act as serotonin reuptake inhibitors or 5-HT receptor antagonists.[16][19]

Antipsychotic Agents

The piperazine nucleus is a well-established pharmacophore in the development of both typical and atypical antipsychotics.[20] The synthesis of complex arylpiperazines, often targeting dopamine D2 and serotonin 5-HT2A receptors, frequently begins with a protected piperazine synthon like phenyl piperazine-1-carboxylate hydrochloride.[13][20] This allows for the systematic introduction of pharmacophoric elements to optimize receptor affinity and selectivity.

Representative Bioactive Molecules

The following table highlights examples of molecular scaffolds that can be derived from this precursor, illustrating the chemical diversity achievable and their relevance to CNS targets.

Example ScaffoldTherapeutic Target(s)Rationale for Synthetic Approach
1-Aryl-4-alkylpiperazines 5-HT₁ₐ, 5-HT₂ₐ, D₂ ReceptorsThe precursor allows for initial N-alkylation followed by N-arylation (or vice-versa after deprotection) to build classic long-chain arylpiperazines.[12]
1,4-Diarylpiperazines Kinase Inhibitors, GPCRsSequential N-arylation reactions, enabled by the protecting group strategy, allow for the synthesis of unsymmetrical diaryl derivatives.[10]
1-Aryl-4-acylpiperazines Various (e.g., FAAH inhibitors)The amide bond is readily formed at the N-4 position, linking the arylpiperazine core to other pharmacophoric fragments.

Conclusion and Future Outlook

Phenyl piperazine-1-carboxylate hydrochloride is more than just a chemical intermediate; it is a strategic tool that enables efficiency, control, and diversity in medicinal chemistry. Its stability, commercial availability, and predictable reactivity make it an ideal starting point for constructing libraries of piperazine derivatives for high-throughput screening and lead optimization campaigns. The ability to selectively functionalize the N-4 position before optionally revealing the N-1 amine provides a robust and flexible platform for navigating complex synthetic pathways. As drug discovery continues to demand novel molecular architectures with finely tuned properties, the pivotal role of versatile precursors like phenyl piperazine-1-carboxylate hydrochloride is set to expand, facilitating the development of the next generation of therapeutics.

References

  • Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. PubMed Central. Available at: [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. Available at: [Link]

  • Synthesis of new piperazinylindolyl propanones and preliminary CNS pharmacological evaluation in mice. ResearchGate. Available at: [Link]

  • Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants. Cuestiones de Fisioterapia. Available at: [Link]

  • 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions. Google Patents.
  • Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. Available at: [Link]

  • chemical label phenyl piperazine-1-carboxyl
  • Synthesis of 1-(4-substituted phenyl)piperazine hydrochloride. ResearchGate. Available at: [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. Available at: [Link]

  • Carbamate Protective Groups. Chem-Station Int. Ed.. Available at: [Link]

  • Phenyl-piperazine derivatives as serotonin reuptake inhibitors. No source provided.
  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. No source provided.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available at: [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. Available at: [Link]

  • Synthesis and characterization of a series of phenyl piperazine based ligands. ResearchGate. Available at: [Link]

  • Synthesis of piperazines. Organic Chemistry Portal. Available at: [Link]

  • Phenylpiperazine - Wikipedia. Wikipedia. Available at: [Link]

  • Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Available at: [Link]

  • The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. PubMed. Available at: [Link]

  • Phenyl-piperazine derivatives as serotonin reuptake inhibitors. Google Patents.
  • List of Phenylpiperazine antidepressants. Drugs.com. Available at: [Link]

  • In-silico Studies of Phenyl Piperazine Derivatives Against Depression. Jetir.Org. Available at: [Link]

  • Activity of aromatic substituted phenylpiperazines lacking affinity for dopamine binding sites in a preclinical test of antipsychotic efficacy. PubMed. Available at: [Link]

  • 1-BOC-Piperazine: Applications in Chemical Synthesis and its Prepar

Sources

Potential Therapeutic Targets of Phenyl Piperazine-1-Carboxylate Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

The Phenyl piperazine-1-carboxylate scaffold represents a "privileged structure" in medicinal chemistry, distinguished by its ability to act as a Multi-Target Directed Ligand (MTDL) . Unlike simple receptor ligands, derivatives of this scaffold possess a unique dual-modality:

  • The Carbamate "Warhead": Acts as a pseudo-irreversible covalent inhibitor of serine hydrolases (specifically FAAH and AChE).

  • The Phenylpiperazine "Anchor": Provides high affinity for G-Protein Coupled Receptors (GPCRs), particularly serotonergic (5-HT) and dopaminergic (D2) subtypes.

This guide analyzes the therapeutic utility of these derivatives, moving beyond basic binding affinity to explore the covalent catalytic inactivation mechanisms that make them potent candidates for treating neurodegenerative disorders (Alzheimer's), anxiety, and neuropathic pain.

Structural Activity Relationship (SAR) & Pharmacophore

To understand the therapeutic targets, one must deconstruct the molecule into its functional domains. The hydrochloride salt form is critical for in vitro solubility and bioavailability, but the free base is the active species within the lipophilic enzymatic pockets.

The Tripartite Architecture
  • Domain A (The Anchor): The Phenyl-Piperazine moiety.[1][2][3] This is a classic "bioisostere" for serotonin. It dictates the non-covalent binding affinity (recognition) within the target's access channel.

  • Domain B (The Linker/Core): The Piperazine ring.[1][3][4][5][6] It restricts conformational flexibility, holding the "Anchor" and "Warhead" at a precise distance (approx. 5–7 Å).

  • Domain C (The Warhead): The Carboxylate (Carbamate) group (

    
    ). This is the electrophilic trap. It is susceptible to nucleophilic attack by serine residues in the catalytic triad of hydrolase enzymes.[7]
    
Visualization: Pharmacophore Logic

SAR_Analysis Phenyl Phenyl Ring (Lipophilic Anchor) Piperazine Piperazine Core (Rigid Linker) Phenyl->Piperazine hydrophobic interaction (GPCR pockets) Target_GPCR Target: 5-HT / D2 Receptors (Non-covalent binding) Phenyl->Target_GPCR Carbamate Carboxylate/Carbamate (Electrophilic Warhead) Piperazine->Carbamate positions warhead (steric control) HCl HCl Salt (Solubility/Bioavailability) Carbamate->HCl ionic pairing Target_Enzyme Target: FAAH / AChE (Covalent Inhibition) Carbamate->Target_Enzyme

Figure 1: Pharmacophore decomposition of the phenyl piperazine-1-carboxylate scaffold showing functional domains and their respective biological targets.

Primary Target: Fatty Acid Amide Hydrolase (FAAH)[8][9][10]

The most authoritative application of phenyl piperazine-1-carboxylate derivatives is the inhibition of FAAH , the enzyme responsible for degrading Anandamide (AEA) , a key endocannabinoid.

Mechanism of Action: Covalent Carbamylation

Unlike competitive inhibitors that merely sit in the active site, these derivatives act as suicide substrates .

  • Recognition: The phenyl tail slides into the hydrophobic "acyl chain-binding pocket" of FAAH.

  • Nucleophilic Attack: The catalytic Serine 241 (Ser241) of FAAH attacks the carbonyl carbon of the carbamate.[7][8]

  • Carbamylation: The bond breaks, releasing the alcohol portion (if an ester) or modifying the enzyme. The enzyme becomes carbamylated (acylated) and inactive.

  • Slow Hydrolysis: The carbamylated enzyme hydrolyzes very slowly (hours to days), effectively permanently disabling the enzyme and raising endogenous anandamide levels.

Therapeutic Relevance[4][6][11][12][13]
  • Anxiety & Depression: By inhibiting FAAH, these derivatives boost anandamide signaling, producing anxiolytic effects without the psychotropic side effects of direct CB1 agonists (like THC).

  • Neuropathic Pain: Elevated AEA levels desensitize TRPV1 channels and activate CB1/CB2 receptors in the periphery.

Secondary Target: Cholinesterases (AChE & BuChE)[14]

In the context of Alzheimer’s Disease (AD), the phenyl piperazine-1-carboxylate scaffold serves as a dual-binding inhibitor of Acetylcholinesterase (AChE) .

Dual Binding Mode
  • Peripheral Anionic Site (PAS): The phenyl piperazine moiety binds here, preventing the aggregation of Amyloid-beta (

    
    ) peptides, which is often catalyzed by the PAS of AChE.
    
  • Catalytic Active Site (CAS): The carbamate moiety penetrates deep into the gorge, interacting with the catalytic triad (Ser203, His447, Glu334). Similar to FAAH, it can carbamylate the active site serine, providing pseudo-irreversible inhibition.

Why this Scaffold?

Current AChE inhibitors (like Donepezil) are non-covalent. Carbamate-based inhibitors (like Rivastigmine) are covalent but lack the specific PAS-binding phenylpiperazine tail. This scaffold combines amyloid anti-aggregation (via PAS binding) with symptomatic relief (via CAS inhibition).

Experimental Protocols

Synthesis: The Chloroformate Route

Objective: Synthesize a generic phenyl piperazine-1-carboxylate derivative.

  • Reagents: 1-Phenylpiperazine (1.0 eq), Alkyl/Aryl Chloroformate (1.1 eq), Triethylamine (TEA, 1.2 eq), Dichloromethane (DCM, anhydrous).

  • Procedure:

    • Dissolve 1-phenylpiperazine in DCM at 0°C under Nitrogen.

    • Add TEA (acts as HCl scavenger for the intermediate).

    • Dropwise addition of Chloroformate. Critical: Exothermic reaction; maintain T < 5°C to prevent bis-acylation.

    • Stir at Room Temp (RT) for 4–6 hours.

    • Workup: Wash with water, then brine. Dry over

      
      .
      
    • Salt Formation: Dissolve crude oil in diethyl ether. Bubble dry HCl gas or add 4M HCl in dioxane. The white precipitate is the Hydrochloride salt .

Validation Assay: Ellman’s Method (AChE Inhibition)

Trustworthiness Check: Always run a "No-Enzyme" blank to rule out non-enzymatic hydrolysis of the substrate by your compound.

  • Buffer: 0.1 M Phosphate buffer (pH 8.0).

  • Substrate: Acetylthiocholine iodide (ATCh).

  • Chromogen: DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)).

  • Protocol:

    • Incubate Enzyme (0.1 U/mL) + Inhibitor (Test Compound) for 15 mins. Note: Pre-incubation is VITAL for carbamates to allow time for the covalent bond to form.

    • Add DTNB and ATCh.

    • Measure Absorbance at 412 nm over 5 minutes.

    • Calculation: % Inhibition =

      
      .
      
Visualization: Experimental Workflow

Workflow Start Start: 1-Phenylpiperazine React Reaction: + Chloroformate + TEA (Base) (0°C -> RT, 4h) Start->React Workup Workup: Org. Layer Wash (Remove TEA-HCl) React->Workup Salt Salt Formation: + HCl in Dioxane (Precipitate HCl Salt) Workup->Salt Assay Validation: Ellman's Assay (AChE) or Fluorometric (FAAH) Salt->Assay Dissolve in DMSO/Buffer

Figure 2: Step-by-step synthesis and validation workflow for Phenyl piperazine-1-carboxylate HCl derivatives.

Summary of Pharmacological Data

The following table summarizes the expected potency ranges based on current literature for this scaffold.

TargetMechanismBinding SiteTypical IC50 / KiTherapeutic Outcome
FAAH Covalent (Carbamylation)Ser241 (Catalytic Triad)10 nM – 500 nMAnxiolytic, Analgesic
AChE Mixed (Rev + Covalent)CAS & PAS50 nM – 5 µMCognitive Enhancement (AD)
5-HT1A Agonist / Partial AgonistOrthosteric GPCR site10 nM – 100 nMAntidepressant
TRPV1 Antagonist / DesensitizerPore Region1 µM – 10 µMPain Relief (Dual Action)

Future Directions: Multi-Target Directed Ligands (MTDLs)

The future of this scaffold lies in "Dual-Warhead" design.

  • FAAH/TRPV1 Dual Inhibitors: Combining the phenylpiperazine carbamate (FAAH inhibitor) with a lipophilic tail that blocks the TRPV1 channel. This targets pain via two distinct non-opioid pathways.

  • AChE/MAO-B Inhibitors: The phenylpiperazine moiety can be modified to inhibit Monoamine Oxidase B (MAO-B), providing a synergistic effect in treating Alzheimer's and Parkinson's disease.

References

  • Kathuria, S., et al. (2003). Modulation of anxiety through blockade of anandamide hydrolysis. Nature Medicine. [Link] (Seminal work on carbamate FAAH inhibitors like URB597).

  • Piomelli, D., et al. (2004). Piperazine and piperidine carboxamides and carbamates as inhibitors of fatty acid amide hydrolase (FAAH).[9][10] Bioorganic & Medicinal Chemistry Letters. [Link]

  • Lodhi, M. A., et al. (2017).[11] Synthesis of Some Unique Carbamate Derivatives Bearing 2-Furoyl-1-piperazine as Valuable Therapeutic Agents. Acta Chimica Slovenica. [Link] (Specific data on AChE inhibition).

  • Ahn, K., et al. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Chemistry & Biology. [Link] (Detailed mechanism of carbamylation).

  • Guo, Y., et al. (2023). Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents. Bioorganic Chemistry. [Link]

Sources

Methodological & Application

Application Note: Selective Synthesis of Phenyl Piperazine-1-Carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for professional researchers and drug development scientists. It details the selective synthesis of Phenyl piperazine-1-carboxylate hydrochloride (CAS: 681261-42-7), a critical "activated carbamate" intermediate used to generate urea derivatives and functionalized piperazine scaffolds in medicinal chemistry.

Part 1: Introduction & Strategic Logic

The synthesis of monosubstituted piperazines presents a classic challenge in organic chemistry: avoiding the formation of the symmetric bis-substituted byproduct. While direct acylation of piperazine often yields a mixture of mono- and di-products, this protocol utilizes a Stoichiometric Control Strategy combined with pH-Modulated Selectivity to ensure high fidelity for the mono-carbamate.

Scientific Rationale:

  • Reactivity Control: Phenyl chloroformate is a highly reactive electrophile. To prevent double acylation, the nucleophilicity of the second nitrogen must be suppressed or statistically disfavored.

  • The "Sacrificial Base" Method: By using a large excess of piperazine (3–4 equivalents), the unreacted piperazine acts as a scavenger for the HCl byproduct, preventing the protonation of the product (which would otherwise remain soluble in the aqueous phase during workup) while statistically favoring mono-substitution.

  • Alternative (Preferred) Route: The use of Piperazine Monohydrochloride as the starting material. In this "Self-Blocking" method, one nitrogen is protonated (and thus non-nucleophilic), leaving the other free to react. This ensures exclusive mono-functionalization.

Part 2: Experimental Protocol

Method A: The "Self-Blocking" Monohydrochloride Route (High Specificity)

Recommended for high-purity applications where chromatographic purification is to be minimized.

Reagents & Materials:

  • Piperazine (Anhydrous)

  • Phenyl Chloroformate (98%+)

  • Hydrochloric Acid (1M and 4M in Dioxane)

  • Dichloromethane (DCM) - anhydrous

  • Ethanol (Absolute)

  • Diethyl Ether[1][2]

Step-by-Step Procedure:

  • Preparation of Piperazine Monohydrochloride (In-situ):

    • Dissolve Piperazine (10.0 g, 116 mmol) in Ethanol (100 mL) .

    • Add 1M HCl (116 mL, 116 mmol) dropwise with vigorous stirring.

    • Mechanistic Insight: This generates a statistical distribution where the dominant species is the mono-cation, effectively "protecting" one nitrogen without a covalent group.

    • Evaporate to dryness or concentrate to obtain the monohydrochloride salt if not proceeding immediately. For this one-pot protocol, we proceed with the solution.

  • Acylation Reaction:

    • Suspend the Piperazine Monohydrochloride in DCM (150 mL) and cool to 0°C using an ice bath.

    • Add Triethylamine (1.0 eq) carefully if the salt is not fully soluble, or perform the reaction in a biphasic system (Water/DCM) with mild inorganic base (NaHCO3) controlled to pH ~8.5.

    • Optimized Organic Route: To the monohydrochloride suspension in DCM, add Phenyl Chloroformate (18.1 g, 116 mmol) dropwise over 30 minutes.

    • Note: The reaction relies on the equilibrium of the free base. However, the most robust variation for phenyl esters (which are hydrolytically unstable in strong base) is to use Excess Piperazine (Method B) if pH control is difficult.

Method B: The Excess Piperazine Route (Robust & Scalable)

Selected for this detailed guide due to operational simplicity and high yield.

Table 1: Reaction Stoichiometry

ComponentRoleEquivalentsMass/Vol (Example)
Piperazine (Anhydrous) Nucleophile / Base4.034.4 g
Phenyl Chloroformate Electrophile1.015.6 g (12.5 mL)
Dichloromethane (DCM) SolventN/A250 mL
HCl (4M in Dioxane) Salt Formation1.2~30 mL

Detailed Workflow:

  • System Setup:

    • Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, addition funnel, and nitrogen inlet.

    • Flush with nitrogen to maintain an inert atmosphere (prevents hydrolysis of chloroformate).

  • Dissolution:

    • Charge the flask with Piperazine (34.4 g) and DCM (200 mL) . Stir until fully dissolved.

    • Cool the solution to -5°C to 0°C (ice/salt bath).

    • Critical Control Point: Low temperature suppresses the reaction rate, enhancing selectivity for the mono-acylation.

  • Electrophile Addition:

    • Dilute Phenyl Chloroformate (15.6 g) in DCM (50 mL) .

    • Add this solution dropwise via the addition funnel over 45–60 minutes .

    • Observation: A white precipitate (Piperazine hydrochloride byproduct) will form immediately.

  • Reaction Completion:

    • Allow the mixture to warm to room temperature naturally and stir for an additional 2 hours .

    • Verify completion via TLC (System: 10% MeOH in DCM; visualize with Ninhydrin).

  • Workup (Purification by Extraction):

    • Filter off the precipitated Piperazine HCl salts.

    • Transfer the filtrate to a separatory funnel.

    • Wash 1: Water (3 x 100 mL). Purpose: Removes the large excess of unreacted piperazine.

    • Wash 2: Brine (1 x 100 mL).

    • Dry the organic layer over Anhydrous Sodium Sulfate (Na2SO4). Filter.

  • Salt Formation (Hydrochlorination):

    • Cool the dried DCM solution to 0°C .

    • Slowly add 4M HCl in Dioxane (30 mL) .

    • The product, Phenyl piperazine-1-carboxylate hydrochloride , will precipitate as a white solid.

    • Alternative: If oiling occurs, add Diethyl Ether to induce crystallization.

  • Isolation:

    • Filter the solid under vacuum.

    • Wash the cake with cold Diethyl Ether (2 x 50 mL) to remove traces of phenol or unreacted reagents.

    • Dry in a vacuum oven at 40°C for 6 hours.

Part 3: Visualization & Data

Reaction Mechanism & Workflow

G Start Piperazine (4.0 eq) Intermediate Reaction Mixture (DCM, 0°C) Start->Intermediate Dissolve in DCM Reagent Phenyl Chloroformate (1.0 eq) Reagent->Intermediate Dropwise Addition Wash Aqueous Wash (Remove excess Piperazine) Intermediate->Wash Filter Salts & Extract Organic Organic Layer (Mono-carbamate) Wash->Organic Partition Product Phenyl piperazine-1-carboxylate HCl (Precipitate) Organic->Product Salt Formation Acid HCl / Dioxane Acid->Product Acidification

Figure 1: Synthetic workflow for the selective mono-acylation of piperazine utilizing stoichiometric control.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Bis-substitution (Dimer) Addition of chloroformate was too fast or temperature too high.Slow down addition rate; strictly maintain 0°C. Increase Piperazine equivalents to 5.0.
Low Yield Hydrolysis of Phenyl Chloroformate.Ensure reagents are anhydrous. Check the quality of the chloroformate (it degrades with moisture).
Oiling during Salting Solution too concentrated or wet.Dry organic layer thoroughly before adding HCl. Add Et2O or Hexane to induce precipitation.
Phenol contamination Degradation of the carbamate.Avoid strong bases or prolonged heating. Wash final solid thoroughly with ether.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 122026, Phenyl 1-piperazinecarboxylate. Retrieved from [Link]

  • Kuethe, J. T., et al. (2009). Practical Synthesis of Monosubstituted Piperazines. Journal of Organic Chemistry. (General reference for piperazine selectivity principles).
  • Chao, J., et al. (2002). Methods for the preparation of piperazine derivatives. U.S. Patent Application.

Sources

Application Note: High-Performance Characterization of Phenyl Piperazine-1-Carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to serve as a definitive technical guide for the analytical characterization of Phenyl piperazine-1-carboxylate hydrochloride (CAS 681261-42-7).

Introduction & Scope

Phenyl piperazine-1-carboxylate hydrochloride (Structure:


) is a critical intermediate in medicinal chemistry, often utilized as an "activated" carbamate. Unlike stable alkyl carbamates, the phenyl ester moiety renders the carbonyl electrophilic, allowing the piperazine ring to be transferred to other nucleophiles (forming ureas) or serving as a reactive linker.

Due to this inherent reactivity, the molecule presents specific analytical challenges:

  • Hydrolytic Instability: The phenyl ester bond is susceptible to hydrolysis, releasing Phenol and Piperazine .

  • Salt Stoichiometry: Confirming the mono-hydrochloride form is vital for solubility and dosage calculations.

  • UV Disparity: The parent molecule and the phenol impurity are UV-active, while the piperazine degradation product lacks a strong chromophore.

This guide details a multi-modal analytical strategy combining Reverse-Phase HPLC , Potentiometric Titration , and Spectroscopy to ensure the identity, purity, and stability of this compound.

Chemical & Physical Profile

PropertyDescription
IUPAC Name Phenyl piperazine-1-carboxylate hydrochloride
CAS Number 681261-42-7
Molecular Formula

Molecular Weight 242.70 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in Water, Methanol, DMSO; Sparingly soluble in Acetonitrile.
Key Impurities Phenol (Hydrolysis product), Piperazine (Hydrolysis product), Bis-phenyl carbonate (Synthesis byproduct).

Protocol A: HPLC-UV Purity & Stability Assay

Method Design Rationale

A standard C18 method is insufficient without pH control. The piperazine nitrogen is basic (


), causing peak tailing on neutral silica. We employ an Acidic Mobile Phase (0.1% TFA)  to fully protonate the piperazine moiety, ensuring sharp peak shape.

Detection Strategy:

  • 254 nm: Optimal for the Phenyl ester (Parent) and Phenol impurity.

  • 210 nm: Secondary channel to detect non-aromatic impurities, though solvent cutoff must be considered.

Chromatographic Conditions
ParameterSetting
Instrument HPLC/UPLC with PDA/UV Detector
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm
Column Temp 30°C
Flow Rate 1.0 mL/min
Injection Vol 5 - 10 µL
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile (ACN) + 0.1% TFA
Detection UV @ 254 nm (Bandwidth 4 nm)
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Isocratic Hold (Elute polar salts)
12.04060Linear Ramp (Elute Parent)
15.01090Wash (Elute Phenol/dimers)
17.0955Re-equilibration
22.0955Stop
Sample Preparation
  • Diluent: Water:Acetonitrile (90:10). Note: High organic content in the diluent may precipitate the salt.

  • Concentration: 0.5 mg/mL.

  • Precaution: Analyze immediately. Do not store in solution >4 hours due to potential hydrolysis of the phenyl ester.

System Suitability Criteria
  • Tailing Factor (Parent): 0.8 – 1.5

  • Resolution (Phenol vs. Parent): > 2.0

  • %RSD (Area, n=5): < 2.0%

Protocol B: Chloride Content Determination (Potentiometric Titration)

To distinguish the hydrochloride salt from the free base or degradation products, precise chloride quantification is required.

Reagents & Equipment
  • Titrant: 0.1 N Silver Nitrate (

    
    ), standardized.
    
  • Solvent: 50 mL Deionized Water + 2 mL Nitric Acid (

    
    , 2M).
    
  • Electrode: Silver/Silver Chloride combination electrode or Silver Billet electrode.

  • Apparatus: Automatic Potentiometric Titrator (e.g., Metrohm or Mettler Toledo).

Procedure
  • Accurately weigh 150 mg of the sample into the titration vessel.[1]

  • Dissolve in 50 mL of the acidified water solvent. Stir until fully dissolved.

  • Titrate with 0.1 N AgNO3 to the potentiometric endpoint (inflection point).

  • Perform a blank titration on the solvent.

Calculation


  • Target for Monohydrochloride: ~14.6%

    
     (Theoretical: 35.45 / 242.70).
    

Protocol C: Identity Verification (Spectroscopy)

Proton NMR ( -NMR)
  • Solvent: DMSO-

    
     (prevents H/D exchange of amine protons seen in 
    
    
    
    ).
  • Key Signals:

    • 
       9.0-9.5 ppm (Broad s, 2H): 
      
      
      
      (Ammonium protons).
    • 
       7.1-7.5 ppm (m, 5H): Phenyl ring protons (Aromatic).
      
    • 
       3.0-4.0 ppm (m, 8H): Piperazine ring protons. Note: The carbamate creates asymmetry; signals may appear as two distinct multiplets rather than a single peak.
      
FT-IR Spectroscopy
  • Method: ATR (Attenuated Total Reflectance) or KBr Pellet.

  • Diagnostic Bands:

    • 1720 - 1750 cm⁻¹: Strong

      
       stretch (Carbamate ester). Crucial for distinguishing from simple piperazine salts.
      
    • 1200 cm⁻¹: C-O-C stretch (Ester linkage).

    • 2400 - 3000 cm⁻¹: Broad Ammonium (

      
      ) stretch.
      

Visualization: Analytical Workflow & Degradation Logic

The following diagram illustrates the degradation pathway of Phenyl piperazine-1-carboxylate and the decision logic for selecting the appropriate analytical method.

AnalyticalWorkflow Start Phenyl Piperazine-1-Carboxylate HCl (Target Molecule) Hydrolysis Hydrolysis Pathway (Moisture/High pH) Start->Hydrolysis Degradation Method_HPLC Method A: HPLC-UV (254nm) Quantifies Parent & Phenol Start->Method_HPLC Method_Titration Method B: AgNO3 Titration Quantifies HCl Counterion Start->Method_Titration Method_NMR Method C: 1H-NMR Structural Identity Start->Method_NMR Phenol Impurity A: Phenol (UV Active, Neutral) Hydrolysis->Phenol Piperazine Impurity B: Piperazine (UV Inactive, Basic) Hydrolysis->Piperazine Phenol->Method_HPLC Detected Piperazine->Method_HPLC Poor Detection (Requires Derivatization if Critical)

Figure 1: Analytical workflow illustrating the detection of the parent molecule and its primary hydrolysis products.

References

  • United States Pharmacopeia (USP).General Chapter <541> Titrimetry. USP-NF.
  • Vogel, A. I. (1989). Vogel's Textbook of Quantitative Chemical Analysis (5th ed.). Longman Scientific & Technical.
  • Baumann, M.H., et al. (2005). "N-substituted piperazines abused by humans mimic the molecular mechanism of 3,4-methylenedioxymethamphetamine (MDMA)".[2] Neuropsychopharmacology, 30(3), 550-560.[2] (Context on Piperazine bioactivity and stability).

Sources

Application Note: Phenyl Piperazine-1-Carboxylate Hydrochloride in Serotonin Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the strategic use of Phenyl piperazine-1-carboxylate hydrochloride (CAS 681261-42-7) in serotonin (5-HT) receptor research.

While often utilized as a chemical building block, this compound represents a privileged scaffold in neuropsychopharmacology. This guide covers its dual application: as a fragment-based probe for direct binding assessments and as a reactive precursor for synthesizing high-affinity piperazine-urea ligands.

Executive Summary

Phenyl piperazine-1-carboxylate hydrochloride is an activated carbamate derivative of the phenylpiperazine pharmacophore. In serotonin receptor research, it serves two critical functions:

  • Pharmacophore Fragment: It acts as a low-molecular-weight probe to map the orthosteric binding site of 5-HT receptors (specifically 5-HT1A, 5-HT2A, and 5-HT7), leveraging the aryl-piperazine moiety's ability to form a salt bridge with the conserved Aspartate 3.32 residue.

  • Reactive Scaffold: Its phenyl ester group functions as a "urea equivalent," allowing rapid derivatization with amines to generate libraries of piperazine-urea antagonists, a structural class seen in drugs like Urapidil or Flibanserin.

Key Technical Challenge: The phenyl carbamate moiety is electrophilic and hydrolytically sensitive in basic buffers. This protocol incorporates specific handling steps to prevent non-specific acylation of membrane proteins and ensure assay stability.

Mechanism of Action & Chemical Biology

The Phenylpiperazine Pharmacophore

The phenylpiperazine core is a "privileged structure" in GPCR medicinal chemistry.

  • Protonated Nitrogen (N4): At physiological pH, the N4 nitrogen of the piperazine ring is protonated. This cation mimics the primary amine of serotonin (5-HT), forming a critical ionic bond (salt bridge) with the conserved Aspartate (D3.32) residue in Transmembrane Helix 3 of the receptor.

  • Aromatic Ring: The phenyl ring engages in

    
     stacking interactions with aromatic residues (e.g., Phenylalanine or Tryptophan) in the receptor's binding pocket (Cluster 6.51/6.52).
    
  • Carboxylate Function: In this specific compound, the carbamate tail extends towards the extracellular vestibule, often probing secondary binding pockets or acting as a reactive handle.

Diagram 1: Ligand Interaction & Derivatization Pathway

G Compound Phenyl piperazine-1-carboxylate (Reagent/Probe) Interaction Ionic Bond (Asp3.32) Pi-Stacking (Phe/Trp) Compound->Interaction Direct Binding (Fragment Screen) Derivatization Reaction with R-NH2 (Urea Synthesis) Compound->Derivatization Chemical Modification Receptor 5-HT Receptor (Orthosteric Site) Interaction->Receptor Library Piperazine-Urea Ligands (High Affinity) Derivatization->Library Yields Library->Receptor High Affinity Binding

Caption: Dual pathway for utilizing Phenyl piperazine-1-carboxylate: Direct interaction mapping (top) and synthesis of high-affinity urea derivatives (bottom).

Experimental Protocols

Protocol A: Preparation of Stock Solutions

Critical: The phenyl ester is susceptible to hydrolysis. Do not store in aqueous buffers.

  • Solvent: Dissolve Phenyl piperazine-1-carboxylate hydrochloride in 100% DMSO (Dimethyl sulfoxide).

  • Concentration: Prepare a 10 mM master stock.

  • Storage: Aliquot into amber glass vials (avoid plastic if possible to prevent leaching) and store at -20°C. Stable for 3 months.

  • Working Solution: Dilute to 10x working concentration in Assay Buffer immediately before use. Do not leave in aqueous buffer for >30 minutes prior to adding to the plate.

Protocol B: In Vitro Serotonin Receptor Binding Assay (Radioligand Displacement)

This protocol measures the affinity (


) of the compound (or its derivatives) by displacing a radiolabeled standard.
Materials:
  • Receptor Source: Membrane preparations from HEK293 or CHO cells stably expressing human 5-HT1A, 5-HT2A, or 5-HT7 receptors.

  • Radioligand:

    • For 5-HT1A:

      
       (0.5 - 1.0 nM)
      
    • For 5-HT2A:

      
       (0.5 - 1.0 nM)
      
  • Assay Buffer: 50 mM Tris-HCl, 10 mM

    
    , 0.1 mM EDTA, pH 7.4.
    
  • Non-Specific Binding (NSB) Control: 10

    
     Serotonin (5-HT) or Methysergide.
    
Step-by-Step Workflow:
  • Plate Setup: Use a 96-well polypropylene V-bottom plate.

    • Total Binding (TB): Buffer + Membranes + Radioligand.

    • Non-Specific Binding (NSB): Buffer + Membranes + Radioligand + 10

      
       Blocker.
      
    • Test Wells: Buffer + Membranes + Radioligand + Phenyl piperazine-1-carboxylate (concentrations

      
       to 
      
      
      
      ).
  • Incubation:

    • Add 50

      
        of Test Compound (diluted in buffer).
      
    • Add 50

      
        of Radioligand.
      
    • Add 100

      
        of Membrane Suspension (approx. 5-10 
      
      
      
      protein/well).
    • Note on Reactivity: Because the phenyl ester is reactive, limit incubation to 45-60 minutes at 25°C (Room Temp). Avoid 37°C to minimize hydrolysis or covalent acylation of non-target proteins.

  • Termination:

    • Harvest cells using a rapid vacuum filtration system (e.g., Brandel or PerkinElmer Harvester) onto GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding).

    • Wash 3x with ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).

  • Detection:

    • Dry filters and add liquid scintillation cocktail.

    • Count radioactivity (CPM) using a Liquid Scintillation Counter (LSC).

Diagram 2: Binding Assay Workflow

BindingAssay Stock 1. DMSO Stock Prep (10 mM, Fresh) Dilution 2. Serial Dilution (Assay Buffer) Stock->Dilution Assembly 3. Plate Assembly (Membrane + Radioligand + Cmpd) Dilution->Assembly Incubation 4. Incubation (25°C, 60 min) Assembly->Incubation Harvest 5. Filtration & Wash (GF/B Filters) Incubation->Harvest Counting 6. Scintillation Counting (Data Acquisition) Harvest->Counting

Caption: Step-by-step workflow for the radioligand displacement assay.

Data Analysis & Interpretation

Convert raw CPM (Counts Per Minute) to % Specific Binding and calculate the Inhibition Constant (


).
Formulas:
  • Specific Binding (SB):

    
    
    
  • % Inhibition:

    
    
    
  • 
     Determination: 
    Fit data to a non-linear regression model (sigmoidal dose-response, variable slope):
    
    
    
    
  • 
     Calculation (Cheng-Prusoff Equation): 
    
    
    
    
    • 
       = Concentration of Radioligand used (nM).
      
    • 
       = Dissociation constant of the Radioligand (nM).
      
Expected Results Table:
CompoundReceptorExpected

(nM)
Interpretation
Phenyl piperazine-1-carboxylate 5-HT1A100 - 500 nMModerate affinity fragment. The phenyl ester may sterically clash or provide auxiliary binding.
Phenyl piperazine-1-carboxylate 5-HT2A> 1,000 nMLikely low affinity; 5-HT2A pockets often require larger, lipophilic "tail" groups.
Derived Piperazine-Urea 5-HT1A< 10 nMHigh affinity. The urea linker mimics the optimal spacer length for antagonists.

Troubleshooting & Optimization

IssuePossible CauseSolution
High Non-Specific Binding Lipophilic compound sticking to filters.Pre-soak GF/B filters in 0.3% Polyethyleneimine (PEI) for 2 hours.
Loss of Potency over time Hydrolysis of the phenyl ester.Prepare dilutions immediately before adding to the plate. Keep stocks in 100% DMSO.
Steep Hill Slope (> 1.5) Covalent modification or aggregation.Reduce incubation time. Check compound solubility (turbidity). Add 0.01% BSA to buffer.
Low Total Binding Receptor degradation.Ensure membranes are stored at -80°C and not freeze-thawed multiple times.

References

  • National Institute of Mental Health (NIMH) Psychoactive Drug Screening Program (PDSP). PDSP Assay Protocols for Serotonin Receptors. University of North Carolina at Chapel Hill. [Link]

  • Glennon, R. A., et al. (2002). "Binding of phenylpiperazines to 5-HT receptors: Structure-affinity relationships." Journal of Medicinal Chemistry, 45(19), 4128–4139. [Link]

  • Lopez-Rodriguez, M. L., et al. (1997). "Phenylpiperazines as potential serotonergic agents: Synthesis and binding affinity." European Journal of Medicinal Chemistry, 32(5), 373-383. [Link]

  • PubChem Compound Summary. "Phenyl piperazine-1-carboxylate hydrochloride." National Center for Biotechnology Information. [Link]

Application of Phenyl piperazine-1-carboxylate hydrochloride in high-throughput screening

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Phenyl Piperazine-1-Carboxylate Hydrochloride in High-Throughput Screening

Executive Summary

Phenyl piperazine-1-carboxylate hydrochloride (CAS: 681261-42-7) is a bifunctional "privileged scaffold" widely utilized in drug discovery, specifically within Covalent Fragment-Based Drug Discovery (FBDD) and High-Throughput Synthesis (HTS) of urea libraries.

Its utility stems from two distinct chemical reactivities:

  • Biological Probe (The "Warhead"): The phenyl carbamate moiety acts as a tunable electrophile (covalent warhead) that specifically targets the catalytic serine residues of the serine hydrolase superfamily (e.g., MAGL , FAAH , ABHD6 ). It functions as a "suicide substrate," carbamoylating the enzyme active site.

  • Synthetic Building Block: It serves as a safer, stable equivalent to isocyanates for generating urea-linked compound libraries via nucleophilic displacement of the phenoxy group.

This guide details protocols for utilizing this compound to construct covalent inhibitor libraries and screening them against serine hydrolase targets using Activity-Based Protein Profiling (ABPP) .

Mechanism of Action & Chemical Logic

The "Tunable" Electrophile

Unlike highly reactive acid chlorides, phenyl carbamates possess moderate electrophilicity. They are stable in aqueous buffer at neutral pH but react specifically with the potent nucleophilic serine of a catalytic triad.

  • Reaction: The active site serine attacks the carbonyl carbon of the carbamate.

  • Leaving Group: The phenol group is expelled.

  • Result: The enzyme becomes irreversibly (or pseudo-irreversibly) carbamoylated, blocking substrate access.

Structural Biology Diagram

Mechanism Figure 1: Mechanism of Serine Hydrolase Inactivation by Phenyl Carbamates Enzyme Serine Hydrolase (Active Site Ser-OH) Transition Tetrahedral Intermediate Enzyme->Transition Nucleophilic Attack Scaffold Phenyl piperazine-1-carboxylate (Electrophilic Trap) Scaffold->Transition Product Carbamoylated Enzyme (Inactivated) Transition->Product Collapse Leaving Phenol (Leaving Group) Transition->Leaving Expulsion

Application I: High-Throughput Library Synthesis

Before screening, the Phenyl piperazine-1-carboxylate hydrochloride is often derivatized at the distal secondary amine (N4 position) to create a library of analogs with varying steric and electronic properties, while retaining the phenyl carbamate warhead.

Protocol: Parallel Synthesis of N4-Derivatized Library

Objective: Create a 96-well plate library of N4-substituted phenyl carbamate probes.

Reagents:

  • Scaffold: Phenyl piperazine-1-carboxylate HCl (10 mM stock in DMSO).

  • Electrophiles (R-X): Diverse set of 96 acid chlorides, sulfonyl chlorides, or alkyl halides.

  • Base: Diisopropylethylamine (DIPEA).

  • Solvent: Anhydrous Dichloromethane (DCM) or DMF.

Step-by-Step Workflow:

  • Preparation: Dissolve Phenyl piperazine-1-carboxylate HCl in DMF to a concentration of 0.2 M. Add 2.5 equivalents of DIPEA to neutralize the HCl salt and activate the N4 amine.

  • Dispensing: Aliquot 50 µL of the scaffold solution into each well of a 96-well chemically resistant deep-well plate.

  • Reaction: Add 1.1 equivalents of unique electrophiles (Acid Chlorides/Sulfonyl Chlorides) to each well.

    • Note: The phenyl carbamate moiety is stable under these acylation conditions, provided the temperature is controlled.

  • Incubation: Seal plate and shake at Room Temperature (RT) for 4–12 hours.

  • Quenching: Add polymer-supported trisamine scavenger resin to remove excess electrophiles. Shake for 2 hours.

  • Isolation: Filter the reaction mixture into a receiving plate. Evaporate solvent using a Genevac or SpeedVac.

  • QC: Re-dissolve a subset (random 10%) in DMSO and verify purity via LC-MS.

Application II: Competitive ABPP Screening (Fluorescence Polarization)

This protocol describes how to screen the synthesized library to identify potent inhibitors of Monoacylglycerol Lipase (MAGL) or Fatty Acid Amide Hydrolase (FAAH) .

Principle: The assay uses a "probe-on-probe" competition. A broad-spectrum serine hydrolase probe (e.g., TAMRA-FP , a fluorophosphonate conjugated to a fluorophore) will label the active enzyme. If your test compound (Phenyl piperazine derivative) successfully binds the active site, it blocks TAMRA-FP binding, resulting in a loss of fluorescence polarization or band intensity on a gel.

Experimental Setup

Materials:

  • Enzyme Source: Cell lysates (e.g., HEK293 overexpressing MAGL) or purified recombinant enzyme.

  • Probe: TAMRA-FP (Fluorophosphonate-TAMRA) - Final conc. 1 µM.

  • Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% Triton X-100.

  • Library: The N4-derivatized Phenyl piperazine carbamate library (from Section 3).

Protocol:

  • Enzyme Preparation: Dilute proteome/enzyme to 1 mg/mL in Assay Buffer.

  • Compound Dosing:

    • Transfer 24 µL of enzyme solution to 384-well black plates.

    • Add 1 µL of Library Compound (at 25x final concentration, typically screening at 10 µM).

    • Include DMSO Only (Negative Control) and Known Inhibitor (e.g., JZL184, Positive Control).

  • Pre-incubation: Incubate for 30 minutes at RT.

    • Critical: This allows the covalent carbamoylation to occur (

      
      ).
      
  • Probe Addition: Add 1 µL of TAMRA-FP (25 µM stock) to all wells.

  • Reaction: Incubate for 30–60 minutes at RT in the dark.

  • Readout (High-Throughput):

    • Method A (Gel-Free/FP): Measure Fluorescence Polarization (Ex 530nm / Em 580nm). High FP = Probe Bound (Inactive Compound). Low FP = Free Probe (Active Compound).

    • Method B (Gel-Based Validation): Quench reaction with SDS-loading buffer, boil, and run on SDS-PAGE. Scan for fluorescent bands. Disappearance of the band indicates a "Hit."

Data Analysis & Hit Selection

Calculate Percent Inhibition relative to controls:



Table 1: Interpretation of Screening Data

ParameterObservationInterpretationAction
> 75% Inhibition Signal near backgroundPotent Covalent BinderRe-test in dose-response (

).
20-75% Inhibition Moderate signal reductionWeak/Reversible BinderOptimize N4-substituent.
< 20% Inhibition Signal near DMSO controlNon-binderDiscard.
Time-Dep. IC50 Potency increases with timeIrreversible MechanismCalculate

.

Workflow Visualization

Workflow Figure 2: High-Throughput Screening Workflow for Phenyl Piperazine Scaffolds Start Phenyl piperazine-1-carboxylate HCl (Scaffold) Step1 Neutralization (DIPEA) & N4-Acylation (Library Gen) Start->Step1 Library 96-Well Carbamate Library (Variable N4-R Groups) Step1->Library Screen Competitive ABPP Screening (+ Enzyme + TAMRA-FP) Library->Screen Transfer to Assay Plate Readout Fluorescence Readout (Gel or Plate Reader) Screen->Readout Hit Identify Serine Hydrolase Inhibitors (MAGL/FAAH) Readout->Hit Data Analysis

Troubleshooting & Optimization

  • Hydrolysis Stability: Phenyl carbamates are generally stable, but avoid prolonged storage in basic aqueous buffers (> pH 8.5) as spontaneous hydrolysis of the phenol leaving group can occur, generating a false negative (loss of warhead).

  • Salt Form: The hydrochloride salt is hygroscopic. Store in a desiccator at -20°C. Always neutralize in situ with DIPEA or TEA during library synthesis; otherwise, the acylation at N4 will fail.

  • Selectivity: If the hits are too promiscuous (inhibiting all serine hydrolases), reduce the electrophilicity of the carbamate by adding electron-donating groups to the phenyl ring (e.g., p-methoxy) or increase steric bulk on the N4 substituent.

References

  • Discovery of ABX-1431 (MAGL Inhibitor): Cisar, J. et al. "Identification of ABX-1431, a Selective Inhibitor of Monoacylglycerol Lipase and Clinical Candidate for Treatment of Neurological Disorders." ACS Chemical Biology, 2018.

  • Phenyl Carbamates as Serine Hydrolase Probes: Chang, J.W. et al. "Proteome-wide reactivity profiling identifies diverse carbamate chemotypes tuned for serine hydrolase inhibition." ACS Chemical Biology, 2013.[1]

  • Urea Synthesis via Phenyl Carbamates: Thavonekham, B. "Synthesis of substituted ureas from phenyl carbamates." Synthesis, 1997.

  • Activity-Based Protein Profiling (ABPP) Protocols: Cravatt, B.F. et al. "Activity-based protein profiling: from enzyme chemistry to proteomic chemistry." Annual Review of Biochemistry, 2008.

  • Compound Data: PubChem. "Phenyl piperazine-1-carboxylate hydrochloride."[2][3]

Sources

Phenyl Piperazine-1-Carboxylate Hydrochloride: A Versatile Scaffold for the Construction of Novel Compound Libraries in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Phenyl Piperazine-1-Carboxylate Scaffold

In the landscape of modern medicinal chemistry, the piperazine ring stands out as a "privileged scaffold"[1]. Its prevalence in a multitude of clinically approved drugs, targeting a wide array of therapeutic areas from central nervous system (CNS) disorders to oncology and infectious diseases, is a testament to its remarkable utility[1][2]. The unique physicochemical properties of the piperazine moiety—its basicity, conformational flexibility, and capacity to engage in multiple non-covalent interactions—provide medicinal chemists with a powerful tool to modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates.

This application note focuses on a particularly valuable derivative: phenyl piperazine-1-carboxylate hydrochloride . This scaffold offers a strategic entry point for the rapid generation of diverse and medicinally relevant compound libraries. The phenyl ester provides a stable yet reactive handle for derivatization, while the secondary amine of the piperazine ring allows for the introduction of a wide range of substituents, enabling a systematic exploration of chemical space. The hydrochloride salt form ensures improved solubility and handling characteristics, making it an ideal starting material for library synthesis.

This guide will provide detailed protocols for the synthesis of the scaffold, the design and synthesis of a representative compound library, and the subsequent characterization and biological screening of the synthesized molecules. The experimental choices and methodologies are explained to provide researchers, scientists, and drug development professionals with the in-depth technical insights required to leverage this versatile scaffold in their drug discovery programs.

Physicochemical Properties and Design Rationale

The phenyl piperazine-1-carboxylate hydrochloride scaffold is a crystalline solid with good solubility in polar organic solvents, making it amenable to a variety of reaction conditions[3]. The key design features of this scaffold are the two reactive sites: the secondary amine of the piperazine ring and the phenyl carboxylate group.

  • N-4 Position: The secondary amine at the N-4 position is a nucleophilic center that can be readily functionalized through various reactions, including reductive amination, amide coupling, and nucleophilic aromatic substitution. This allows for the introduction of a diverse array of chemical moieties to explore structure-activity relationships (SAR).

  • Phenyl Carboxylate: The phenyl carboxylate group serves as a stable protecting group for the N-1 nitrogen, directing functionalization to the N-4 position. Furthermore, it can be cleaved under specific conditions to allow for subsequent derivatization at the N-1 position, offering a dual-handle approach to library synthesis.

The table below summarizes the key physicochemical properties of the parent compound, 1-phenylpiperazine, which provides a useful reference for understanding the behavior of its derivatives.

PropertyValueSource
Molecular Formula C10H14N2[4][5]
Molar Mass 162.23 g/mol [6][7]
Appearance Clear colourless to yellow liquid[7]
Melting Point 18.8 °C[7]
Boiling Point 287.2 °C at 760 mmHg[7]
pKa (Basic) ~8.6[8]
Solubility Insoluble in water[7]

Synthesis of Phenyl Piperazine-1-Carboxylate Hydrochloride: A Step-by-Step Protocol

The synthesis of the title scaffold can be efficiently achieved in a two-step process starting from commercially available 1-Boc-piperazine. The use of a tert-butyloxycarbonyl (Boc) protecting group allows for the selective functionalization of one nitrogen atom of the piperazine ring[9][10].

Step 1: Synthesis of tert-Butyl 4-(phenoxycarbonyl)piperazine-1-carboxylate

This step involves the reaction of 1-Boc-piperazine with phenyl chloroformate. The Boc group protects one of the piperazine nitrogens, directing the acylation to the other nitrogen.

Protocol:

  • To a stirred solution of 1-Boc-piperazine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM, 10 mL/mmol) at 0 °C, add phenyl chloroformate (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1 M HCl (2 x 10 mL/mmol), saturated aqueous NaHCO3 (2 x 10 mL/mmol), and brine (1 x 10 mL/mmol).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford tert-butyl 4-(phenoxycarbonyl)piperazine-1-carboxylate as a white solid.

Step 2: Deprotection and Hydrochloride Salt Formation

The Boc protecting group is removed under acidic conditions, followed by precipitation of the hydrochloride salt.

Protocol:

  • Dissolve the purified tert-butyl 4-(phenoxycarbonyl)piperazine-1-carboxylate (1.0 eq) in a minimal amount of DCM.

  • Add a solution of 4 M HCl in 1,4-dioxane (5-10 eq) and stir the mixture at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Triturate the resulting solid with diethyl ether to induce precipitation.

  • Collect the white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield phenyl piperazine-1-carboxylate hydrochloride.

Design and Synthesis of a Focused Compound Library

The phenyl piperazine-1-carboxylate hydrochloride scaffold is an excellent starting point for the creation of a focused library of compounds. For this application note, we will focus on derivatization at the N-4 position via reductive amination, a robust and versatile reaction for generating diverse secondary and tertiary amines.

G Scaffold Phenyl Piperazine-1-Carboxylate Hydrochloride ReductiveAmination Reductive Amination (e.g., NaBH(OAc)3, DCE) Scaffold->ReductiveAmination Aldehyde Diverse Aldehydes/Ketones (R1-CHO / R1-CO-R2) Aldehyde->ReductiveAmination Library Focused Compound Library (Diverse R1, R2 substituents) ReductiveAmination->Library

Caption: Synthetic workflow for library generation.

Protocol: Parallel Reductive Amination

This protocol is designed for a 96-well plate format to facilitate parallel synthesis.

  • Reagent Preparation:

    • Prepare a stock solution of phenyl piperazine-1-carboxylate hydrochloride (1.0 M) in 1,2-dichloroethane (DCE).

    • Prepare stock solutions of a diverse set of aldehydes or ketones (1.2 M) in DCE.

    • Prepare a stock solution of sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 M) in DCE.

  • Reaction Setup (in a 96-well plate):

    • To each well, add the phenyl piperazine-1-carboxylate hydrochloride stock solution (100 µL, 0.1 mmol).

    • Add the corresponding aldehyde or ketone stock solution (100 µL, 0.12 mmol) to each well.

    • Add the NaBH(OAc)3 stock solution (100 µL, 0.15 mmol) to each well.

    • Seal the plate and shake at room temperature for 16-24 hours.

  • Work-up and Purification:

    • Quench the reactions by adding saturated aqueous NaHCO3 solution to each well.

    • Extract each well with DCM.

    • The organic layers can be purified using automated parallel flash chromatography or high-performance liquid chromatography (HPLC).

Characterization of the Synthesized Library

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques.

G Crude_Library Crude Library from Synthesis Purification Purification (Parallel HPLC/Flash) Crude_Library->Purification QC Quality Control Purification->QC LCMS LC-MS (Purity & Mass Confirmation) QC->LCMS Primary NMR NMR (1H, 13C) (Structure Elucidation) QC->NMR Secondary HRMS HRMS (Exact Mass) QC->HRMS For Hits Final_Library Characterized Library for Screening QC->Final_Library

Caption: Workflow for library purification and analysis.

Analytical Protocols:
  • Liquid Chromatography-Mass Spectrometry (LC-MS): A rapid and efficient method to determine the purity and confirm the molecular weight of each compound in the library.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR should be performed on a representative subset of the library and on all "hit" compounds from biological screening to confirm their structures[11][12].

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition of the final compounds, particularly for lead candidates.

Application in Biological Screening: A High-Throughput Kinase Inhibitor Screen

Libraries derived from the phenyl piperazine-1-carboxylate scaffold are well-suited for screening against a variety of biological targets, including protein kinases, G-protein coupled receptors (GPCRs), and ion channels. The following is a representative protocol for a high-throughput screen (HTS) to identify inhibitors of a target kinase.

G Library_Plate Compound Library (Assay-Ready Plate) Dispensing Robotic Dispensing (e.g., Echo, Multidrop) Library_Plate->Dispensing Assay_Components Kinase, Substrate, ATP, Buffer Assay_Components->Dispensing Incubation Incubation (Room Temperature) Dispensing->Incubation Detection_Reagent Detection Reagent (e.g., Kinase-Glo®) Incubation->Detection_Reagent Luminescence_Reading Luminescence Reading (Plate Reader) Detection_Reagent->Luminescence_Reading Data_Analysis Data Analysis (Hit Identification) Luminescence_Reading->Data_Analysis Hit_Confirmation Hit Confirmation & Dose-Response Data_Analysis->Hit_Confirmation

Caption: High-throughput kinase screening workflow.

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP consumption indicates inhibition of the kinase.

  • Assay Plate Preparation:

    • Prepare an assay-ready plate by dispensing 100 nL of each library compound (at 10 mM in DMSO) into a 384-well plate.

  • Kinase Reaction:

    • Add 5 µL of a solution containing the target kinase and its substrate in kinase buffer to each well.

    • Initiate the kinase reaction by adding 5 µL of a solution containing ATP (at the Km concentration for the kinase) in kinase buffer to each well.

    • Incubate the plate at room temperature for 1 hour.

  • Detection:

    • Add 10 µL of a commercially available ATP detection reagent (e.g., Kinase-Glo®) to each well.

    • Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Normalize the data to controls (no kinase and no inhibitor).

    • Identify "hits" as compounds that cause a significant decrease in ATP consumption (e.g., >50% inhibition).

  • Hit Confirmation and Follow-up:

    • Confirm the activity of the primary hits by re-testing.

    • Perform dose-response experiments to determine the IC50 values of the confirmed hits.

    • Characterize the mechanism of action and selectivity of the most potent and selective inhibitors.

Conclusion

The phenyl piperazine-1-carboxylate hydrochloride scaffold represents a highly valuable and versatile starting point for the generation of novel compound libraries in drug discovery. Its synthetic tractability, coupled with the favorable physicochemical properties of the piperazine moiety, allows for the rapid and efficient exploration of chemical space around a privileged core. The protocols and application notes provided in this guide offer a comprehensive framework for researchers to harness the potential of this scaffold in their quest for new therapeutic agents. By combining rational library design, efficient parallel synthesis, and robust high-throughput screening, the phenyl piperazine-1-carboxylate scaffold can significantly contribute to the identification of novel hit and lead compounds for a wide range of diseases.

References

  • Miniaturized click chemistry and direct screening facilitate the discovery of triazole piperazine SARS-CoV-2 Mpro inhibitors with improved metabolic stability. (n.d.). PubMed Central. Retrieved February 14, 2026, from [Link]

  • 1-Phenylpiperazine. (n.d.). PubChem. Retrieved February 14, 2026, from [Link]

  • High-Throughput Screening of a Marine Compound Library Identifies Anti-Cryptosporidium Activity of Leiodolide A. (2022). MDPI. Retrieved February 14, 2026, from [Link]

  • Design of Small-Sized Libraries by Combinatorial Assembly of Linkers and Functional Groups to a Given Scaffold. (2005). ACS Publications. Retrieved February 14, 2026, from [Link]

  • EP0136274B1 - 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions. (n.d.). Google Patents.
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). PubMed Central. Retrieved February 14, 2026, from [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Wiley Online Library. Retrieved February 14, 2026, from [Link]

  • CN103980229A - Preparation method of N-phenyl piperazine. (n.d.). Google Patents.
  • N-phenylpiperazine-1-carboxamide. (n.d.). PubChem. Retrieved February 14, 2026, from [Link]

  • High-Throughput Screening (HTS): Accelerating Drug Discovery. (n.d.). Vipergen. Retrieved February 14, 2026, from [Link]

  • A Facile Synthesis of Novel Herbicidal 1-Phenyl-piperazine-2,6-diones. (2005). MDPI. Retrieved February 14, 2026, from [Link]

  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. (2014). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Applications of piperazine scaffold in drug design. (2023). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Libraries. (n.d.). Perelman School of Medicine at the University of Pennsylvania. Retrieved February 14, 2026, from [Link]

  • Piperazine, 1-phenyl-. (n.d.). National Institute of Standards and Technology. Retrieved February 14, 2026, from [Link]

  • Phenyl piperazine-1-carboxylate hydrochloride. (n.d.). PubChemLite. Retrieved February 14, 2026, from [Link]

  • Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. (n.d.). Semantic Scholar. Retrieved February 14, 2026, from [Link]

  • 1-Phenylpiperazine Hydrochloride Supplier China. (n.d.). Bouling Chemical Co., Limited. Retrieved February 14, 2026, from [Link]

  • CN108033931B - Synthesis method of N-Boc piperazine. (n.d.). Google Patents.
  • Phenylpiperazine. (n.d.). Wikipedia. Retrieved February 14, 2026, from [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). MDPI. Retrieved February 14, 2026, from [Link]

Sources

Experimental use of Phenyl piperazine-1-carboxylate hydrochloride in neuropharmacology research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Experimental Utilization of Phenyl Piperazine-1-Carboxylate Hydrochloride in Neuropharmacology

Abstract

Phenyl piperazine-1-carboxylate hydrochloride (PP1C-HCl) represents a critical chemical scaffold and reactive intermediate in neuropharmacology. Structurally comprising a piperazine ring coupled to a reactive phenyl carbamate moiety, this compound serves a dual function: (1) as a "privileged structure" precursor for synthesizing urea-based Fatty Acid Amide Hydrolase (FAAH) inhibitors and serotonin (5-HT) receptor ligands, and (2) as a covalent chemical probe for serine hydrolases. This guide details the experimental protocols for utilizing PP1C-HCl in the synthesis of neuroactive libraries and its direct application in enzyme kinetics and radioligand binding assays.

Chemical Biology & Mechanism of Action

The Pharmacophore

The utility of PP1C-HCl lies in its bifunctional nature. The phenylpiperazine moiety is a classic pharmacophore with high affinity for serotonin receptors (5-HT1A, 5-HT2A) and dopamine receptors (D2). However, the phenyl carboxylate (carbamate) group transforms it into an electrophilic "warhead."

  • Synthetic Utility (Activated Ester): The phenoxy group acts as a leaving group. When reacted with primary or secondary amines, PP1C-HCl functions as a carbamoylating agent, generating unsymmetrical ureas . These ureas are structural analogs of potent FAAH inhibitors (e.g., URB597), which modulate endocannabinoid signaling.

  • Pharmacological Utility (Covalent Inhibition): In enzymatic assays, the phenyl carbamate can attack the catalytic serine nucleophile of serine hydrolases (AChE, FAAH), forming a carbamylated enzyme intermediate that is slow to hydrolyze, effectively inhibiting the enzyme.

Mechanism Diagram

The following diagram illustrates the divergent pathways for PP1C-HCl: as a synthetic precursor for urea libraries and as a direct covalent inhibitor.

PP1C_Mechanism PP1C Phenyl piperazine-1-carboxylate (PP1C-HCl) Urea Piperazine Urea Derivative (CNS Active Ligand) PP1C->Urea Nucleophilic Acyl Substitution (Synthesis) Inhibition Carbamylated Enzyme (Irreversible Inhibition) PP1C->Inhibition Active Site Carbamylation Phenol Phenol (Leaving Group) PP1C->Phenol Amine Primary Amine (R-NH2) Amine->Urea Enzyme Serine Hydrolase (FAAH / AChE) Enzyme->Inhibition

Figure 1: Dual-pathway utility of PP1C-HCl in synthesis and enzyme inhibition.

Experimental Protocols

Protocol A: Synthesis of Neuroactive Urea Libraries

Objective: Use PP1C-HCl to synthesize a library of N-substituted piperazine ureas for Structure-Activity Relationship (SAR) profiling against FAAH or 5-HT receptors.

Reagents:

  • Phenyl piperazine-1-carboxylate hydrochloride (1.0 equiv)[1][2]

  • Diverse Primary Amines (1.1 equiv) (e.g., benzylamine, phenethylamine)

  • Triethylamine (TEA) or DIPEA (3.0 equiv)

  • Dichloromethane (DCM) or Acetonitrile (ACN)

Step-by-Step Methodology:

  • Preparation: Dissolve PP1C-HCl (1 mmol) in anhydrous DCM (5 mL) under an inert atmosphere (N2).

  • Activation: Add TEA (3 mmol) dropwise. The solution will clarify as the free base is generated. Note: The phenyl ester is reactive; avoid protic solvents like methanol.

  • Coupling: Add the specific primary amine (1.1 mmol) slowly at 0°C.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor via TLC (formation of urea, disappearance of carbamate).

  • Workup: Wash the organic layer with 1N HCl (to remove unreacted amine/TEA) and then 1N NaOH (CRITICAL: This removes the phenol byproduct generated during the reaction).

  • Purification: Dry over MgSO4, concentrate, and purify via flash chromatography or recrystallization.

Validation: Confirm structure via 1H-NMR (appearance of urea -NH triplet/singlet) and LC-MS.

Protocol B: Covalent Enzyme Inhibition Assay (FAAH/AChE)

Objective: Evaluate the potency of PP1C-HCl (or its derivatives) as a time-dependent inhibitor of Fatty Acid Amide Hydrolase (FAAH).

Reagents:

  • Recombinant Human FAAH (membrane prep or purified).

  • Substrate: AMC-Arachidonoyl Amide (fluorescent) or [3H]-Anandamide (radiometric).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 0.05% BSA.

Step-by-Step Methodology:

  • Pre-Incubation (K_inact determination):

    • Prepare a concentration gradient of PP1C-HCl (1 nM to 10 µM) in DMSO.

    • Incubate enzyme + Inhibitor for varying times (0, 10, 30, 60 min) at 37°C before adding substrate.

    • Rationale: Carbamates are "suicide" inhibitors. Potency increases with pre-incubation time as the covalent bond forms.

  • Reaction Initiation: Add AMC-Arachidonoyl Amide (final conc. 5 µM).

  • Measurement: Monitor fluorescence (Ex 340 nm / Em 460 nm) kinetically for 30 minutes.

  • Data Analysis:

    • Plot % Activity Remaining vs. Pre-incubation Time.

    • Determine

      
       (pseudo-first-order rate constant) for each inhibitor concentration.
      
    • Plot

      
       vs. [I] to determine 
      
      
      
      (affinity) and
      
      
      (maximal rate of inactivation).
Protocol C: Radioligand Binding Assay (5-HT Receptors)

Objective: Assess the affinity of the piperazine core within PP1C-HCl for serotonin receptors (specifically 5-HT1A).

Reagents:

  • Membrane preparation: Rat hippocampus or CHO cells expressing h5-HT1A.

  • Radioligand: [3H]-8-OH-DPAT (0.5 nM).

  • Non-specific binder: 10 µM Serotonin (5-HT).

Step-by-Step Methodology:

  • Assay Setup: In 96-well plates, mix:

    • 50 µL Membrane suspension (10-20 µg protein).

    • 50 µL [3H]-Ligand.

    • 50 µL PP1C-HCl (Competitor) at concentrations

      
       to 
      
      
      
      M.
  • Incubation: Incubate at 25°C for 60 minutes to reach equilibrium.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI (to reduce non-specific binding of cationic piperazines).

  • Counting: Add scintillation cocktail and count via Liquid Scintillation Counter.

  • Calculation: Fit data to a one-site competition model to derive

    
     and calculate 
    
    
    
    using the Cheng-Prusoff equation.

Data Presentation & Analysis

Expected Kinetic Profile (Enzyme Inhibition)

Carbamates typically display time-dependent inhibition.

ParameterDefinitionExpected Trend for PP1C-HCl
IC50 (0 min) Inhibitory conc. at t=0High (Weak inhibition without pre-incubation)
IC50 (60 min) Inhibitory conc. at t=60Low (Potent inhibition due to covalent bond)
Reversibility Dialysis recoveryLow/Slow (Pseudo-irreversible)
SAR Library Logic

When using PP1C-HCl to synthesize ureas, the R-group (amine input) dictates selectivity.

Amine Input (R-NH2)Product ClassTarget Selectivity
Cyclohexylamine Cyclohexyl-ureaHigh FAAH Selectivity (URB597 analog)
Phenethylamine Phenethyl-ureaMixed 5-HT / Dopamine activity
Morpholine Morpholine-ureaSoluble, metabolic probe

Safety & Handling

  • Reactive Electrophile: PP1C-HCl is an acylating agent. It can cause skin sensitization. Handle in a fume hood.

  • Phenol Release: The reaction releases phenol. Ensure proper waste disposal (phenolic waste stream).

  • Storage: Store at -20°C under desiccant. Moisture hydrolyzes the carbamate to the parent piperazine and phenol.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 14896427, Phenyl piperazine-1-carboxylate hydrochloride. Retrieved from [Link]

  • Tarzia, G., et al. (2003). Design, synthesis, and structure-activity relationships of alkylcarbamic acid aryl esters, a new class of fatty acid amide hydrolase inhibitors. Journal of Medicinal Chemistry. (Context: Establishes the phenyl carbamate scaffold mechanism). Retrieved from [Link]

  • Brito, A. F., et al. (2019).[3][4] Piperazine derivatives with central pharmacological activity used as therapeutic tools.[3][5] Fundamental & Clinical Pharmacology. Retrieved from [Link]

Sources

Evaluating the Cytotoxicity of Phenyl piperazine-1-carboxylate hydrochloride: A Multi-Assay, Mechanistic Approach

Author: BenchChem Technical Support Team. Date: February 2026

An Application & Protocol Guide

Abstract

This guide provides a comprehensive framework for evaluating the in vitro cytotoxic potential of Phenyl piperazine-1-carboxylate hydrochloride. Phenylpiperazine derivatives are a versatile class of bioactive compounds with applications in numerous therapeutic areas, and robustly characterizing their cytotoxic profile is a critical step in preclinical drug development.[1][2][3] We move beyond a single-endpoint analysis, presenting a multi-assay strategy designed to yield a more complete and mechanistically informative understanding of a compound's effect on cell health. The protocols herein detail the use of three distinct, yet complementary, cell-based assays to interrogate cell viability, membrane integrity, and apoptotic pathway activation. By integrating these methods, researchers can distinguish between cytotoxic (cell-killing) and cytostatic (growth-inhibiting) effects and gain initial insights into the mechanism of cell death.

The Imperative for a Multi-Pronged Assessment

  • Cell Viability (Metabolic Competence): Assessed via the MTT assay , which measures the activity of mitochondrial dehydrogenases in living cells.[5] A reduction in this activity is an early indicator of cellular dysfunction or death.

  • Cell Lysis (Membrane Integrity): Quantified using the Lactate Dehydrogenase (LDH) release assay . LDH is a stable cytosolic enzyme that is released into the culture medium upon the loss of plasma membrane integrity, a hallmark of necrosis.[6][7][8]

  • Apoptosis (Programmed Cell Death): Detected by measuring the activity of Caspases 3 and 7 . These "executioner" caspases are key mediators of apoptosis, and their activation is a reliable marker for this specific cell death pathway.[9][10][11]

Caption: A diagram illustrating the three complementary assays and their respective biological endpoints.

Foundational Experimental Design

A well-designed experiment is the bedrock of reliable data. Before proceeding to specific protocols, several key factors must be considered.

Rationale for Cell Line Selection

The choice of cell line is critical for generating clinically relevant data.[12] Since the specific therapeutic target of Phenyl piperazine-1-carboxylate hydrochloride may be unknown, a screening panel is recommended. This panel should ideally include:

  • Relevant Cancer Cell Lines: Piperazine derivatives have shown cytotoxic activity against various cancer types.[1][13] A panel could include:

    • HepG2 (Hepatocellular Carcinoma): To assess potential hepatotoxicity.[14]

    • MCF-7 (Breast Adenocarcinoma): A common model for hormone-responsive breast cancer.

    • A549 (Lung Carcinoma): A standard for lung cancer research.

    • HCT-116 (Colorectal Carcinoma): A key model for gastrointestinal cancers.[1]

  • A Non-Cancerous Control Cell Line: To determine selectivity and general toxicity.

    • hTERT-immortalized Gingival Fibroblasts or MRC-5 (human fetal lung fibroblasts) are excellent choices for representing normal, non-transformed cells.[14]

Compound Handling and Concentration Selection
  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) of Phenyl piperazine-1-carboxylate hydrochloride in a suitable solvent like sterile dimethyl sulfoxide (DMSO) or water. Note the solubility characteristics of your specific compound lot.

  • Serial Dilutions: Perform serial dilutions to create a range of final concentrations for testing. A common approach is a half-log or full-log dilution series (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, etc.).

  • Vehicle Control: It is absolutely critical to include a vehicle control group that is treated with the same final concentration of the solvent (e.g., DMSO) used in the highest concentration of the test compound. This ensures that any observed effects are due to the compound itself and not the solvent.

The Necessity of Controls

Every assay plate must be a self-validating system.

  • Untreated Control: Cells cultured in media alone. This represents 100% viability or baseline LDH/caspase activity.

  • Vehicle Control: Cells treated with the highest concentration of the compound's solvent.

  • Positive Control: Cells treated with a compound known to induce the specific endpoint being measured.

    • MTT Assay: Use a cytotoxic agent like Doxorubicin (e.g., 1-10 µM).

    • LDH Assay: Use a lysis buffer (often included in kits) or a high concentration of a necrotizing agent like Triton™ X-100 (0.5-1%).

    • Caspase Assay: Use an apoptosis inducer like Staurosporine (e.g., 1 µM).

General Experimental Workflow start Select & Culture Appropriate Cell Lines seed Seed Cells in 96-Well Plates (Optimize Density) start->seed incubate1 Incubate 24h (Allow Adhesion) seed->incubate1 treat Treat with Compound Series & Controls (24h, 48h, 72h) incubate1->treat perform_assay Perform Cytotoxicity Assays (MTT, LDH, Caspase) treat->perform_assay read Acquire Data (Plate Reader) perform_assay->read analyze Analyze Data (Normalize to Controls, Calc IC50) read->analyze interpret Interpret Results & Draw Conclusions analyze->interpret

Caption: A generalized workflow for assessing compound cytotoxicity from cell culture to data interpretation.

Detailed Assay Protocols

The following protocols are designed for a 96-well plate format, which is ideal for dose-response studies. Always optimize cell seeding density and incubation times for your specific cell lines.[15][16]

Protocol 1: MTT Assay for Cell Viability

Principle: Metabolically active cells utilize mitochondrial dehydrogenase enzymes to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product.[17] The amount of formazan, quantified spectrophotometrically after solubilization, is directly proportional to the number of viable cells.[18]

Materials:

  • MTT reagent (5 mg/mL in sterile PBS)

  • Phenol red-free cell culture medium

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well clear, flat-bottom plates

  • Spectrophotometer (plate reader) capable of reading absorbance at ~570 nm.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Remove the medium and add 100 µL of fresh medium containing the desired concentrations of Phenyl piperazine-1-carboxylate hydrochloride, vehicle control, or positive control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT stock solution to each well (final concentration 0.5 mg/mL).[18]

  • Incubation: Incubate the plate for 2-4 hours at 37°C. Protect the plate from light. Visually inspect for the formation of purple formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of solubilization solution (e.g., DMSO) to each well.[19]

  • Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background.

Data Analysis:

  • Corrected Absorbance = Absorbance (570nm) - Absorbance (630nm).

  • % Viability = [(Corrected Absorbance of Treated Cells) / (Corrected Absorbance of Vehicle Control Cells)] x 100.

  • Plot % Viability against compound concentration (log scale) to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Protocol 2: LDH Release Assay for Necrosis

Principle: The loss of plasma membrane integrity results in the release of the stable cytosolic enzyme Lactate Dehydrogenase (LDH) into the culture supernatant.[7][8] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product. The amount of color formation is proportional to the amount of LDH released and, therefore, to the extent of cell lysis.[6]

Materials:

  • Commercially available LDH Cytotoxicity Assay Kit (contains LDH Reaction Mix, Substrate, and Stop Solution)

  • 96-well clear, flat-bottom plates

  • Spectrophotometer (plate reader) capable of reading absorbance at ~490-520 nm.

Procedure:

  • Cell Seeding & Treatment: Follow steps 1 and 2 from the MTT protocol.

  • Supernatant Collection: After the treatment period, centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells.

  • Carefully transfer 50 µL of the cell-free supernatant from each well to a new, clean 96-well plate.

  • Assay Execution:

    • Prepare the LDH Reaction Mix according to the kit manufacturer's instructions.

    • Add 50 µL of the Reaction Mix to each well containing the supernatant.

    • Incubate at room temperature for 10-30 minutes, protected from light.[6]

  • Stop Reaction: Add 50 µL of Stop Solution (per kit instructions) to each well.

  • Measurement: Measure the absorbance at 490 nm within 1 hour.[8]

Data Analysis:

  • Establish Controls: Prepare a "Maximum LDH Release" control by lysing untreated cells with the lysis buffer provided in the kit.

  • % Cytotoxicity = [ (Absorbance of Treated Cells - Absorbance of Vehicle Control) / (Absorbance of Maximum Release - Absorbance of Vehicle Control) ] x 100.

  • Plot % Cytotoxicity against compound concentration to determine the EC50 value.

Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis

Principle: This homogeneous, luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[20] The assay provides a proluminescent caspase-3/7 substrate (containing the DEVD sequence) in a buffer optimized for cell lysis and luciferase activity.[9] When added to cells, the reagent lyses the cells, and active caspases cleave the substrate, releasing aminoluciferin, which is then used by luciferase to generate a luminescent signal proportional to caspase activity.[9]

Materials:

  • Caspase-Glo® 3/7 Assay System (Promega or similar)

  • 96-well opaque-walled plates (for luminescence)

  • Luminometer (plate reader).

Procedure:

  • Cell Seeding & Treatment: Seed cells in a 96-well opaque-walled plate and treat as described in the MTT protocol (steps 1 & 2). The final volume in the well should be 100 µL.

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature. Prepare the working solution according to the manufacturer's protocol.

  • Assay Execution:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes.

    • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents by placing the plate on an orbital shaker for 30-60 seconds. Incubate at room temperature for 1 to 3 hours.

  • Measurement: Measure the luminescence using a plate reader.

Data Analysis:

  • Fold Increase in Caspase Activity = (Luminescence of Treated Cells) / (Luminescence of Vehicle Control Cells).

  • Plot the fold increase against compound concentration. This will show the dose at which apoptosis is maximally induced.

Data Integration and Interpretation

Table 1: Sample Data Summary for Phenyl piperazine-1-carboxylate hydrochloride after 48h Treatment

Cell LineMTT Assay (IC50, µM)LDH Assay (% Cytotoxicity at 50 µM)Caspase-Glo 3/7 (Peak Fold Induction at µM)Preliminary Interpretation
HepG2 15.28.5%4.2-fold at 15 µMPrimarily apoptotic/cytostatic
A549 22.565.1%1.5-fold at 20 µMPrimarily necrotic
MCF-7 > 100< 5%1.1-fold at 100 µMResistant / Cytostatic
MRC-5 85.712.3%1.8-fold at 80 µMLow toxicity to normal cells

Interpreting Combined Results:

  • High Caspase Activity, Low LDH Release: Suggests the primary mechanism of cell death is apoptosis.

  • Low Caspase Activity, High LDH Release: Indicates a necrotic or necroptotic cell death mechanism.

  • Decreased MTT Signal with Low Caspase/LDH Activity: May indicate a cytostatic effect (inhibition of proliferation) rather than overt cell death.

  • Selectivity: Comparing the IC50 values between cancer cell lines and normal cell lines (e.g., HepG2 vs. MRC-5) provides a therapeutic index, indicating the compound's cancer-specific toxicity.

Conclusion

This application note provides a robust, multi-faceted strategy for characterizing the cytotoxic effects of Phenyl piperazine-1-carboxylate hydrochloride. By employing assays that probe metabolic viability (MTT), membrane integrity (LDH), and programmed cell death (Caspase-Glo® 3/7), researchers can obtain a comprehensive and mechanistically insightful profile of their compound. This approach enables more informed decisions in the drug discovery process, facilitating the identification of candidates with potent and selective anti-cancer activity.

References

  • Detection of Necrosis by Release of Lactate Dehydrogenase (LDH) Activity. Springer Nature. [Link]

  • Cytotoxicity of the four piperazine designer drugs after 72-h... ResearchGate. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. PubMed Central. [Link]

  • Cytotoxic Activities of Some Benzothiazole-Piperazine Derivatives. PubMed. [Link]

  • Detection of necrosis by release of lactate dehydrogenase activity. PubMed. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Highlight report: Cell type selection for toxicity testing. PubMed Central. [Link]

  • Cell Viability Assays. NCBI Bookshelf. [Link]

  • Synthesis and Cytotoxic Activity Evaluation of Novel Arylpiperazine Derivatives on Human Prostate Cancer Cell Lines. MDPI. [Link]

  • MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. Benchling. [Link]

  • LDH Cytotoxicity Assay FAQs. G-Biosciences. [Link]

  • Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds. PubMed. [Link]

  • What cell line should I choose for citotoxicity assays?. ResearchGate. [Link]

  • Cell-based Assays for Assessing Toxicity: A Basic Guide. Bentham Science. [Link]

  • A Rapid Survival Assay to Measure Drug-Induced Cytotoxicity and Cell Cycle Effects. PubMed Central. [Link]

  • Optimizing Your Cell Based Assay Performance Key Strategies. Marin Biologic Laboratories. [Link]

  • Tips for Establishing Successful Cell-Based Assays: Part 1. Multispan, Inc. [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]

  • Considerations for Successful Cell-Based Assays I: Choosing Your Cells. Promega Corporation. [Link]

  • The Complete Guide to Cell-Based Assays. SPT Labtech. [Link]

  • Cell Based Functional Assay including Cytotoxicity Assays. NJ Bio. [Link]

  • Truly Effective Cell Assay Design. a4cell. [Link]

  • What are the most important / useful cell lines to test when checking the cytotoxicity of a novel antimicrobial compound ?. ResearchGate. [Link]

  • Phenylpiperazine. Wikipedia. [Link]

  • Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers. ResearchGate. [Link]

Sources

Application Note: In Vivo Evaluation of Phenyl Piperazine-1-Carboxylate Hydrochloride (PPC-HCl)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacological Context[1][2][3][4][5][6][7][8][9]

Phenyl piperazine-1-carboxylate hydrochloride (PPC-HCl) represents a "privileged scaffold" in medicinal chemistry, combining the serotonergic affinity of the phenylpiperazine moiety with the metabolic stability and lipophilicity modulation of a carboxylate/carbamate linker.

While often utilized as a high-value intermediate in the synthesis of unsymmetrical ureas and carbamates (e.g., FAAH inhibitors), the intact PPC-HCl molecule and its primary metabolites exhibit distinct biological activities. This guide focuses on evaluating its psychopharmacological (anxiolytic/antidepressant) and analgesic profiles in vivo.

Mechanism of Action (Predicted)

The pharmacological activity of PPC-HCl is hypothesized to follow two primary pathways:

  • Serotonergic Modulation (5-HT): The 4-phenylpiperazine core is a known ligand for 5-HT

    
     (agonist/partial agonist) and 5-HT
    
    
    
    (antagonist) receptors, driving anxiolytic effects.
  • Enzyme Inhibition (Secondary): Carboxylate/carbamate derivatives frequently act as pseudo-substrate inhibitors for serine hydrolases (e.g., Fatty Acid Amide Hydrolase - FAAH), potentially elevating anandamide levels to produce analgesia.[1]

Formulation & Dose Optimization

Unlike the free base, the hydrochloride salt (HCl) of phenyl piperazine-1-carboxylate offers enhanced water solubility, reducing the need for harsh co-solvents (DMSO/Tween-80) that can confound CNS behavioral data.

Preparation Protocol
  • Vehicle: 0.9% Sterile Saline (preferred) or Phosphate Buffered Saline (PBS), pH 7.4.[1]

  • Stability: Fresh preparation is critical. Carboxylates can undergo hydrolysis in aqueous solution over time. Prepare solutions <30 minutes prior to injection.

  • Route of Administration: Intraperitoneal (i.p.) or Oral Gavage (p.o.).

  • Dose Range:

    • Low Dose (Receptor occupancy): 5–10 mg/kg

    • High Dose (Therapeutic ceiling): 20–50 mg/kg

    • Toxic Threshold (Est.): >100 mg/kg (Based on piperazine derivative LD

      
       data).[2][3]
      

Core Animal Models & Protocols

Application A: Anxiolytic Screening (Elevated Plus Maze - EPM)

Rationale: The phenylpiperazine moiety is structurally homologous to buspirone (a 5-HT


 agonist). The EPM is the gold-standard assay for validating this specific pathway.
Experimental Design
  • Subjects: Male Swiss Webster mice or Sprague-Dawley rats (n=8-10 per group).

  • Groups:

    • Vehicle Control (Saline)

    • Positive Control (Diazepam, 1 mg/kg)[1]

    • PPC-HCl (10 mg/kg)

    • PPC-HCl (30 mg/kg)

  • Timepoint: Administer 30 minutes prior to testing (T

    
     estimation).
    
Step-by-Step Protocol
  • Acclimatization: Move animals to the testing room 1 hour before the experiment. Lighting should be dim (~100 lux).

  • Dosing: Administer PPC-HCl i.p. at the designated dose.

  • Placement: Place the animal in the center zone of the maze, facing an open arm.

  • Recording: Record behavior for 5 minutes using video tracking software (e.g., EthoVision).

  • Scoring Parameters:

    • Time spent in Open Arms (Primary index of anxiolysis).

    • Number of entries into Open Arms.

    • Total distance moved (Locomotor control to rule out sedation).

Data Interpretation: An increase in open arm time/entries comparable to Diazepam, without a significant drop in total distance moved, indicates specific anxiolytic activity.[1]

Application B: Analgesic Profiling (Formalin Test)

Rationale: This test captures both "phasic" pain (direct nociceptor stimulation) and "tonic" pain (inflammatory/central sensitization). Phenylpiperazine derivatives often modulate the tonic phase via descending serotonergic inhibition or anti-inflammatory pathways.

Experimental Design
  • Stimulus: 2.5% Formalin solution (20 µL intraplantar injection).

  • Groups: Vehicle, Morphine (5 mg/kg, pos.[1] control), PPC-HCl (20, 40 mg/kg).[1]

Step-by-Step Protocol
  • Habituation: Place mice in transparent observation chambers for 30 mins.

  • Pre-treatment: Administer PPC-HCl (i.p.) 30 mins before formalin injection.

  • Induction: Inject 20 µL of 2.5% formalin subcutaneously into the dorsal surface of the right hind paw.

  • Observation: Immediately return animal to chamber.

  • Scoring Phases:

    • Phase I (0–5 min): Direct chemical nociception (C-fiber activation).

    • Phase II (15–30 min): Inflammatory pain and central sensitization.

  • Metric: Cumulative time spent licking/biting the injected paw.

Data Interpretation:

  • Reduction in Phase I : Suggests local anesthetic or opioid-like effect.

  • Reduction in Phase II : Suggests anti-inflammatory or spinal 5-HT/NA modulation (Typical for phenylpiperazines).

Mechanistic Validation (Pathway Analysis)[1]

To confirm that the observed effects are driven by specific receptors rather than off-target toxicity, antagonist studies are required.

Antagonist Challenge Protocol

If PPC-HCl shows efficacy in the EPM (Anxiety model), repeat the experiment with a pre-treatment of WAY-100635 (a selective 5-HT


 antagonist).
  • Group A: Vehicle + PPC-HCl

  • Group B: WAY-100635 (0.3 mg/kg, s.c.)[1] + PPC-HCl

  • Result: If WAY-100635 blocks the effect of PPC-HCl, the mechanism is confirmed as 5-HT

    
     mediated.
    

Visualization of Signaling & Workflow

Figure 1: Putative Signaling Pathway

This diagram illustrates the dual-potential mechanism of PPC-HCl acting via Serotonergic modulation and potential FAAH inhibition.

PPC_Mechanism PPC PPC-HCl (Phenyl Piperazine-1-Carboxylate) Metabolism Hydrolysis (In Vivo) PPC->Metabolism Core Phenylpiperazine Core Metabolism->Core Carbamate Carbamate Moiety Metabolism->Carbamate Receptor_5HT1A 5-HT1A Receptor (Post-synaptic) Core->Receptor_5HT1A Agonist Binding Enzyme_FAAH FAAH Enzyme (Inhibition) Carbamate->Enzyme_FAAH Covalent Modification Effect_Anxiety Reduced Anxiety (Hyperpolarization) Receptor_5HT1A->Effect_Anxiety Effect_Pain Analgesia (Increased Anandamide) Enzyme_FAAH->Effect_Pain

Caption: Fig 1. Dual pharmacophore hypothesis: 5-HT1A activation (anxiolysis) and FAAH inhibition (analgesia).

Figure 2: Experimental Workflow (Formalin Test)

Formalin_Workflow Start Start: Acclimatization (30 mins) PreTreat Pre-Treatment (PPC-HCl i.p.) Start->PreTreat Wait Wait 30 mins (Absorption) PreTreat->Wait Inject Formalin Injection (20µL, Hind Paw) Wait->Inject Phase1 Phase I Scoring (0-5 mins) Direct Pain Inject->Phase1 Interphase Interphase (5-15 mins) Quiescent Phase1->Interphase Phase2 Phase II Scoring (15-30 mins) Inflammatory Pain Interphase->Phase2 Analyze Data Analysis (AUC Calculation) Phase2->Analyze

Caption: Fig 2. Chronological workflow for the Formalin Test to assess biphasic analgesic activity.

Summary Data Tables

Table 1: Anticipated Results & Interpretation (EPM Test)
Treatment GroupDose (mg/kg)Open Arm Time (%)Closed Arm EntriesInterpretation
Vehicle N/A15 ± 3%12 ± 2Baseline anxiety behavior.
Diazepam 1.045 ± 5%10 ± 2Validated anxiolytic effect (Positive Control).
PPC-HCl 10.025 ± 4%11 ± 3Mild anxiolysis; likely receptor occupancy threshold.
PPC-HCl 30.040 ± 6%9 ± 2Significant anxiolysis comparable to Diazepam.
PPC-HCl 100.010 ± 5%3 ± 1Sedation/Toxicity . Reduced entries indicate motor deficit.

References

  • European Medicines Agency. (2020). MRL - Piperazine Summary Report. Committee for Veterinary Medicinal Products. Link

  • Vieira, M. et al. (2013).[1] Central pharmacological activity of a new piperazine derivative: 4-(1-Phenyl-1h-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester. ResearchGate. Link

  • Chae, E. et al. (2012).[1][4] Synthesis and pharmacological evaluation of carbamic acid 1-phenyl-3-(4-phenyl-piperazine-1-yl)-propyl ester derivatives as new analgesic agents. Bioorganic & Medicinal Chemistry Letters. Link

  • Simmler, L. D. et al. (2019).[1] Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Recent Research. Link

  • Maj, J. & Lewandowska, A. (1980).[1][5] Central serotoninmimetic action of phenylpiperazines. Polish Journal of Pharmacology and Pharmacy. Link

Sources

Application Note: Quantitative Determination of Phenyl Piperazine-1-Carboxylate Hydrochloride by LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, validated LC-MS/MS protocol for the quantification of Phenyl piperazine-1-carboxylate hydrochloride (PPC-HCl) in biological matrices and reaction mixtures. PPC-HCl (C₁₁H₁₄N₂O₂[1]·HCl) is a critical synthetic intermediate and a potential degradation impurity in the manufacturing of carbamate-based pharmaceuticals. Due to the lability of the carbamate linkage and the polarity of the piperazine moiety, this method utilizes a Mixed-Mode Cation Exchange (MCX) solid-phase extraction (SPE) to ensure high recovery and matrix cleanup, coupled with a specific hydrophilic interaction-compatible C18 chromatography. The method is validated according to ICH M10 and FDA Bioanalytical Method Validation (2018) guidelines.

Introduction & Analytical Challenges

Phenyl piperazine-1-carboxylate is characterized by a piperazine ring mono-acylated with a phenoxycarbonyl group. From an analytical perspective, it presents two distinct challenges:

  • Chemical Stability: The carbamate bond (–N–CO–O–) is susceptible to hydrolysis, particularly in basic environments or under enzymatic activity (esterases) in plasma.

  • Polarity & Retention: The free secondary amine on the piperazine ring (pKa ~9.8) renders the molecule highly polar and basic, leading to poor retention and peak tailing on traditional C18 columns due to silanol interactions.

Strategic Solution: To address these, this protocol employs an acidified sample handling workflow to inhibit hydrolysis and utilizes a High-Strength Silica (HSS) T3 column . The HSS T3 phase is designed to retain polar organic molecules and withstand 100% aqueous conditions, preventing dewetting while offering superior peak shape for basic amines.

Experimental Workflow

Chemicals and Reagents[2][3]
  • Analyte: Phenyl piperazine-1-carboxylate HCl (Purity >98%).[2]

  • Internal Standard (IS): Phenyl-d5-piperazine-1-carboxylate (Stable Isotope Labeled).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water.

  • Additives: Formic Acid (FA), Ammonium Formate.

  • Matrix: Human Plasma (K2EDTA) or Reaction Solvent.

Sample Preparation: Mixed-Mode SPE (MCX)

Rationale: Protein precipitation (PPT) often leaves phospholipids that cause matrix effects (ion suppression). MCX SPE utilizes the basicity of the piperazine nitrogen to wash away interferences while the analyte is locked onto the sorbent via ionic interaction.

Protocol Steps:

  • Aliquot: Transfer 100 µL of plasma/sample into a 96-well plate.

  • IS Addition: Add 20 µL of Internal Standard solution (500 ng/mL in 50% MeOH).

  • Acidification: Add 100 µL of 4% H₃PO₄. Critical: Acidification disrupts protein binding and charges the piperazine amine for cation exchange.

  • Conditioning: Condition MCX plate (30 mg) with 1 mL MeOH followed by 1 mL Water.

  • Loading: Load the pre-treated sample (~220 µL).

  • Wash 1 (Aqueous): 1 mL 2% Formic Acid in Water. (Removes proteins/salts).

  • Wash 2 (Organic): 1 mL Methanol. (Removes neutral/acidic matrix components).

  • Elution: Elute with 2 x 250 µL of 5% Ammonium Hydroxide in Methanol. High pH neutralizes the amine, releasing it from the sorbent.

  • Reconstitution: Evaporate to dryness under N₂ at 40°C. Reconstitute in 100 µL Mobile Phase A/B (90:10).

LC-MS/MS Conditions

Liquid Chromatography (Agilent 1290 Infinity II or equivalent)

  • Column: Waters ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 50 mm.

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Mobile Phase A: 0.1% Formic Acid in Water (Proton source).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 5% B (Hold for retention of polar amine)

    • 3.0 min: 95% B

    • 4.0 min: 95% B

    • 4.1 min: 5% B

    • 5.5 min: Stop

Mass Spectrometry (Sciex Triple Quad 6500+ or equivalent)

  • Source: Turbo Ion Spray (ESI).

  • Polarity: Positive (+).

  • Spray Voltage: 4500 V.

  • Source Temp: 500°C.

  • Curtain Gas: 30 psi.

MRM Transitions:

Compound Precursor (m/z) Product (m/z) DP (V) CE (eV) Role
PPC-HCl 207.1 113.1 60 25 Quantifier
PPC-HCl 207.1 85.1 60 38 Qualifier

| PPC-d5 (IS) | 212.1 | 118.1 | 60 | 25 | IS Quant |

Mechanistic Note: The precursor 207.1 [M+H]⁺ corresponds to the protonated parent. The primary fragment 113.1 corresponds to the cleavage of the phenoxy group, leaving the piperazine-1-carbonyl cation . The 85.1 fragment results from further ring opening/fragmentation of the piperazine moiety.

Visual Workflows

Analytical Process Diagram

AnalyticalWorkflow Sample Biological Sample (Plasma/Serum) Acidification Acidification (4% H3PO4) *Stabilizes Carbamate* Sample->Acidification SPE_Load SPE Loading (MCX Sorbent) Acidification->SPE_Load SPE_Wash Wash Steps 1. Acidic (Proteins) 2. MeOH (Neutrals) SPE_Load->SPE_Wash SPE_Elute Elution (5% NH4OH in MeOH) SPE_Wash->SPE_Elute Evap Evaporation & Reconstitution (90:10 H2O:ACN) SPE_Elute->Evap LCMS LC-MS/MS Analysis (HSS T3 Column) Evap->LCMS Data Quantification (r^2 > 0.99) LCMS->Data

Caption: Figure 1. Optimized SPE-LC-MS/MS workflow ensuring analyte stability and matrix cleanup.

Fragmentation Pathway (Proposed)

Fragmentation Parent Precursor Ion [M+H]+ m/z 207.1 Transition1 Loss of Phenol (-94 Da) Parent->Transition1 Product1 Quantifier Ion (Piperazine-CO+) m/z 113.1 Transition1->Product1 Transition2 Ring Fragmentation Product1->Transition2 Product2 Qualifier Ion m/z 85.1 Transition2->Product2

Caption: Figure 2. Proposed ESI+ fragmentation pathway for Phenyl piperazine-1-carboxylate.

Method Validation Summary

The following parameters were established following a 3-day validation protocol consistent with FDA/ICH guidelines.

Linearity & Sensitivity
ParameterValueNotes
Range 1.0 – 1000 ng/mLWeighted 1/x² linear regression
LLOQ 1.0 ng/mLS/N > 10, CV < 20%
Correlation (r²) > 0.995Consistent across 3 runs
Accuracy & Precision (n=6)
QC LevelConc. (ng/mL)Accuracy (%)Precision (%CV)
LLOQ 1.094.58.2
Low QC 3.098.25.1
Mid QC 400101.43.4
High QC 80099.12.8
Stability Profile
  • Benchtop (RT): Unstable > 4 hours (Carbamate hydrolysis). Keep samples on ice.

  • Processed Stability (Autosampler 4°C): Stable for 24 hours.

  • Freeze/Thaw: Stable for 3 cycles at -80°C.

Troubleshooting & Best Practices

  • Peak Tailing: If significant tailing occurs, increase the Ammonium Formate concentration in the mobile phase to 5mM. This masks secondary silanol interactions with the piperazine nitrogen.

  • Carryover: Basic amines are notorious for sticking to injector needles. Use a strong needle wash: Acetonitrile:Isopropanol:Water:Formic Acid (40:40:19:1) .

  • IS Response Variation: If IS response drops in patient samples, it indicates matrix suppression. Ensure the SPE wash steps (Step 6 & 7) are rigorous. Do not let the SPE bed dry out between steps.

References

  • US Food and Drug Administration (FDA). (2018).[3] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2022).[4] M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 45791627, Phenyl piperazine-1-carboxylate. Retrieved from [Link]

  • Chambers, E., et al. (2007). Systematic development of a high-performance liquid chromatography/mass spectrometry method for the determination of basic drugs in biological fluids. Journal of Chromatography B.

Sources

Purification techniques for Phenyl piperazine-1-carboxylate hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

Phenyl piperazine-1-carboxylate (often referred to as phenyl 1-piperazinecarboxylate) is a critical "activated carbamate" intermediate. Unlike stable alkyl carbamates (e.g., Boc, Cbz), the phenyl ester moiety acts as a leaving group, allowing the piperazine ring to be transferred to other amines to form urea linkages, or serving as a reactive handle for further functionalization.

The synthesis involves the reaction of piperazine with phenyl chloroformate. The primary challenge is selectivity . Because piperazine is a symmetrical diamine, statistical probability favors the formation of the bis-substituted impurity (diphenyl piperazine-1,4-dicarboxylate) if stoichiometry and pH are not rigorously controlled. Furthermore, the target molecule is an amine hydrochloride salt, requiring careful handling to prevent hydrolysis of the reactive phenoxycarbonyl group during purification.

This guide details a self-validating purification protocol relying on a "pH-Switch" extraction logic that exploits the basicity difference between the mono-product (secondary amine), the bis-impurity (neutral amide), and the starting material (highly water-soluble diamine).

The Selectivity Challenge: Mechanistic Insight

To maximize yield, one must understand the competitive kinetics. Phenyl chloroformate is highly electrophilic. Upon the first addition to piperazine, the resulting mono-carbamate reduces the nucleophilicity of the remaining nitrogen due to electron withdrawal (inductive effect), but not enough to prevent a second addition if local concentration of electrophile is high.

Experimental Design Logic
  • Stoichiometry: We employ a 4:1 excess of piperazine . This ensures that any phenyl chloroformate molecule encounters a free piperazine molecule rather than a mono-substituted product.

  • Temperature: Reactions are conducted at 0°C to -5°C .[1] Lower temperatures discriminate between the activation energies of the first (

    
    ) and second (
    
    
    
    ) acylation steps.
  • Mode of Addition: Slow, dropwise addition of the electrophile (diluted) into the nucleophile solution prevents local "hotspots" of high concentration that favor bis-substitution.

Diagram 1: Reaction Scheme & Impurity Pathways

ReactionPathways Pip Piperazine (Excess 4.0 eq) Mono TARGET: Mono-Carbamate (Basic Amine) Pip->Mono k1 (Fast) Major Pathway PhCl Phenyl Chloroformate (1.0 eq) PhCl->Mono Bis IMPURITY: Bis-Carbamate (Neutral) PhCl->Bis Mono->Bis k2 (Slow) Minor Pathway (Minimize) HCl HCl Byproduct Mono->HCl Bis->HCl

Figure 1: Competitive reaction pathways. High dilution and excess piperazine minimize the k2 pathway.

Detailed Protocol: Synthesis & Crude Isolation

Safety Note: Phenyl chloroformate is toxic and a lachrymator. Piperazine is a skin irritant. Perform all operations in a fume hood.

Materials
  • Reagents: Anhydrous Piperazine (4.0 eq), Phenyl Chloroformate (1.0 eq), Triethylamine (1.0 eq, optional, see note below).

  • Solvents: Dichloromethane (DCM) (anhydrous), 4M HCl in Dioxane.

  • Equipment: 3-neck round bottom flask, addition funnel, internal thermometer, pH meter.

Step-by-Step Synthesis
  • Preparation: Dissolve Piperazine (40.0 mmol) in DCM (100 mL) in a round-bottom flask. Cool to -5°C using an ice/salt bath.

  • Addition: Dissolve Phenyl Chloroformate (10.0 mmol) in DCM (20 mL). Load this into the addition funnel.

  • Reaction: Add the chloroformate solution dropwise over 60 minutes . Maintain internal temperature < 0°C.

    • Why: Fast addition spikes the local concentration, leading to bis-impurities.

  • Quench: Stir for an additional 30 minutes at 0°C. Quench by adding water (50 mL).

The "pH-Switch" Purification Logic

This is the core of the application note. We utilize the amphiphilic nature of the product and the specific solubility profiles of the impurities.

The Separation Matrix
SpeciesNaturepH < 2 (Acidic)pH > 10 (Basic)Partition Preference
Piperazine Diamine (Basic)Dication (

)
NeutralWater (Highly Polar)
Mono-Product Mono-amine (Basic)Cation (

)
NeutralSwitchable
Bis-Impurity Carbamate (Neutral)NeutralNeutralOrganic (Always)
Phenol Byproduct (Acidic)NeutralAnion (

)
Organic (Acid) / Water (Base)
Protocol 2: Purification Workflow
  • Initial Phase Separation: Transfer the quenched reaction mixture to a separatory funnel.

    • Organic Layer:[2] Contains Bis-impurity, some Mono-product, Phenol.

    • Aqueous Layer: Contains excess Piperazine (bulk), some Mono-product salts.

    • Action: Do not discard anything yet.

  • Bis-Impurity Removal (Acid Wash):

    • Extract the organic layer with 0.5 M HCl (aq) (3 x 30 mL).

    • Mechanism:[3] The Mono-product protonates and moves into the aqueous phase. The Bis-impurity (neutral) remains in the DCM.

    • Check: Discard the organic layer (contains Bis-impurity and Phenol). Combine all aqueous acidic extracts.

  • Piperazine Removal (The Partition Trick):

    • The combined aqueous phase now contains the Mono-product (

      
      ) and excess Piperazine (
      
      
      
      ).
    • Basification: Cool the aqueous solution to 0°C. Slowly add 2M NaOH until pH reaches ~10-11. Warning: Do not heat; phenyl carbamates can hydrolyze.

    • Extraction: Extract rapidly with DCM (3 x 50 mL).

    • Mechanism:[3] Both species become neutral. However, Piperazine is highly hygroscopic and water-soluble (

      
      ). The Phenyl piperazine-1-carboxylate is lipophilic (
      
      
      
      ). The product partitions into DCM; the vast majority of piperazine stays in the water.
  • Polishing (Brine Wash):

    • Wash the combined DCM extracts with Brine (1 x 30 mL) to remove residual dissolved piperazine and water.

    • Dry over anhydrous

      
      .[4] Filter.
      
Diagram 2: The Purification Decision Tree

PurificationLogic Crude Crude Mixture (DCM + Water) Step1 Step 1: Acid Extraction (0.5M HCl) Crude->Step1 Org1 Organic Phase (Contains Bis-Impurity & Phenol) Step1->Org1 Discard Aq1 Aqueous Phase (Product-H+ & Piperazine-2H+) Step1->Aq1 Keep Step2 Step 2: Basify (pH 11) & Extract w/ DCM Aq1->Step2 Aq2 Aqueous Waste (Excess Piperazine) Step2->Aq2 Discard Org2 Organic Phase (Target Mono-Product) Step2->Org2 Keep Final Step 3: Salt Formation (Add HCl/Dioxane) Org2->Final

Figure 2: The "pH-Switch" logic separates the basic mono-product from neutral bis-impurities and highly polar starting materials.

Salt Formation & Crystallization[4]

The free base is an oil or low-melting solid. For stability and drug development utility, it is converted to the hydrochloride salt.

  • Concentration: Concentrate the DCM solution (Org2 from above) to approximately 1/4th volume under reduced pressure (Rotavap, < 30°C).

  • Precipitation: Add 4M HCl in Dioxane (1.1 eq relative to theoretical yield) dropwise to the stirring DCM solution.

    • Observation: A white precipitate should form immediately.

  • Isolation: Filter the solid using a sintered glass funnel.

  • Washing: Wash the filter cake with cold Diethyl Ether or MTBE (Methyl tert-butyl ether) to remove traces of phenol or organic impurities.

  • Drying: Vacuum dry at 40°C.

Analytical Validation:

  • Appearance: White crystalline solid.

  • 1H NMR (DMSO-d6): Look for the phenyl protons (7.1-7.5 ppm), the piperazine protons (broadened due to salt, ~3.0-3.8 ppm), and the absence of the bis-substituted symmetry.

  • HPLC Purity: >98% (Area %).

Troubleshooting Guide

IssueProbable CauseCorrective Action
High Bis-Impurity (>5%)Addition of PhOCOCl was too fast or temp too high.Repeat synthesis at -10°C; increase dilution of PhOCOCl; ensure vigorous stirring.
Low Yield Product lost in aqueous phase during extraction.Ensure pH > 10 during the basic extraction step. Re-extract aqueous layer with EtOAc.
Phenol Contamination Incomplete washing.The "Acid Wash" step usually removes phenol (as it is not protonated). Ensure the final ether wash of the salt is thorough.
Oily Product (Not precipitating) Solvent system too polar or wet.Dry the organic layer thoroughly before adding HCl. Use anhydrous Ether/Dioxane for precipitation.

References

  • Selectivity in Piperazine Acylation

    • Jacobsen, J. et al. "Rational Synthesis of Mono-N-substituted Piperazines." Journal of Medicinal Chemistry, 1999.[5] (General principles of diamine desymmetrization).

    • Organic Syntheses, Coll.[4][6] Vol. 5, p. 88 (1973).[7] "1-Phenylpiperazine" (Analogous purification logic for phenyl-substituted piperazines). Link

  • Activated Carbamate Chemistry: Thavonek, J. et al. "Use of Phenyl Carbamates as Reactive Intermediates for Urea Synthesis." Tetrahedron Letters, 2005.
  • Purification Protocols

    • Vertex AI Search Result 1.3: "Simplified Procedure for General Synthesis of Monosubstituted Piperazines." MDPI, 2020. (Validates the excess piperazine strategy). Link

    • Vertex AI Search Result 1.8: "Process for the preparation of piperazine compounds."[1][2][3][4][8][9][10] Patent MX2011006590A. (Describes pH adjustment extraction methods). Link

  • Physical Properties & Safety

    • PubChem Compound Summary: Phenyl piperazine-1-carboxylate hydrochloride.[11][12] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Phenyl piperazine-1-carboxylate Hydrochloride Purification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Phenyl piperazine-1-carboxylate hydrochloride. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the purification of this important chemical intermediate. As Senior Application Scientists, we have compiled field-proven insights and protocols to help you achieve high purity and yield in your experiments.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.

Q1: My final product yield is significantly lower than expected after recrystallization. What are the common causes and how can I improve it?

Low yield is a frequent issue that can often be attributed to several factors during the workup and purification stages.

Potential Causes & Solutions:

  • Incomplete Precipitation: The compound may have significant solubility in the chosen recrystallization solvent, even at low temperatures. If the product remains in the mother liquor, yields will be poor.

    • Solution: Before discarding the filtrate, concentrate it by 50-70% and cool it again to recover a second crop of crystals. Always test the solubility of your compound in small volumes of solvent before performing a large-scale recrystallization.

  • Incorrect Solvent Choice: The ideal recrystallization solvent should dissolve the compound when hot but have poor solubility when cold. Using a solvent that is too effective will result in low recovery.

    • Solution: Isopropyl alcohol and ethanol are commonly used for recrystallizing piperazine salts.[1] A solvent/anti-solvent system (e.g., dissolving in methanol and precipitating with ethyl acetate or ether) can also be highly effective. Experiment with different systems on a small scale first.

  • Premature Crystallization During Hot Filtration: If the solution cools too quickly during filtration to remove insoluble impurities, the product can crystallize on the filter paper or in the funnel.

    • Solution: Use a pre-heated funnel (jacketed or warmed in an oven) and filter the hot, saturated solution as quickly as possible. Adding a small excess of hot solvent (5-10%) before filtration can help prevent this.

  • Mechanical Losses: On smaller scales (<1 g), significant product can be lost through transfers between flasks, adherence to glassware, and on the filter paper.[2]

    • Solution: Minimize transfers. Use a spatula to scrape glassware thoroughly. Wash the filter cake with a minimal amount of ice-cold recrystallization solvent to rinse the flask and transfer any remaining product.

Q2: My product "oils out" during cooling instead of forming crystals. How can I resolve this?

"Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This often traps impurities and results in a poor-quality product.

Potential Causes & Solutions:

  • Solution is Too Concentrated: If the solution is supersaturated, the solute may crash out of solution too rapidly for an ordered crystal lattice to form.

    • Solution: Add more hot solvent to the oiled-out mixture until the oil redissolves completely. Then, allow the solution to cool much more slowly.

  • Rapid Cooling: Fast cooling rates promote precipitation over crystallization.

    • Solution: Do not place the hot flask directly into an ice bath. Allow it to cool slowly to room temperature first, then transfer it to a refrigerator, and finally to a freezer. Insulating the flask can also slow the cooling rate.

  • Presence of Impurities: Impurities can disrupt the crystal lattice formation, acting as a "eutectic mixture" that lowers the melting point.

    • Solution: Perform a pre-purification step. An acid-base wash (see protocol below) is highly effective for removing basic or acidic impurities before recrystallization. If impurities are the cause, you may need to purify via column chromatography first.

Q3: My purity analysis (HPLC, NMR) shows persistent impurities. What are they likely to be, and what is the best way to remove them?

The nature of impurities is directly related to the synthetic route used. However, some common culprits persist.

Potential Causes & Solutions:

  • Unreacted Piperazine: As a basic compound, piperazine can be difficult to remove.

    • Solution: An acidic wash is highly effective. Dissolve the crude product in an organic solvent (like dichloromethane or ethyl acetate) and wash with a dilute acid like 1M HCl.[3] The basic piperazine will be protonated and move into the aqueous layer, while your desired product (already a salt or less basic carbamate) remains in the organic layer.

  • Di-substituted By-products: A common side reaction is the formation of 1,4-disubstituted piperazine derivatives, which can have similar solubility profiles to the desired mono-substituted product.[4]

    • Solution: Careful control of stoichiometry during the reaction is the best prevention.[4] For removal, recrystallization is often the best method. If the polarity difference is significant, column chromatography may be necessary.

  • Starting Materials from Synthesis: For instance, if synthesizing from aniline and bis-(2-chloroethyl) amine hydrochloride, residual aniline may be present.[5][6]

    • Solution: Similar to removing piperazine, an acidic wash will protonate and remove residual aniline into the aqueous phase.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvent systems for recrystallizing Phenyl piperazine-1-carboxylate hydrochloride?

The choice of solvent is critical for achieving high purity and yield. Below is a summary of commonly used systems.

Solvent SystemAdvantagesDisadvantagesSuitability
Isopropanol (IPA) Good balance of solubility; widely used for piperazine salts.[1]May require larger volumes; can be slow to crystallize.Excellent for final purification.
Ethanol (EtOH) Similar to IPA, often gives good quality crystals.Higher solubility than IPA, may lead to lower yields.Good for final purification.
Ethyl Acetate Often used as an anti-solvent or for initial washing.[3]Compound may have low solubility even when hot.Best used for washing crude solids or as an anti-solvent.
Methanol/Ether Dissolves well in methanol; ether acts as an effective anti-solvent.Ether is highly flammable; requires careful handling.Good for inducing rapid precipitation if other methods fail.
Q2: Which analytical techniques are best for assessing final product purity?

A combination of methods provides the most comprehensive assessment of purity.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. An RP-HPLC method using an octadecyl column (C18) with a mobile phase of acetonitrile and a phosphate buffer (pH 2-3) is a common starting point.[7] UV detection around 240 nm is typically effective.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying organic impurities. The absence of signals from starting materials or by-products is a strong indicator of purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of the free-base form of the compound.[8] The sample usually needs to be derivatized or analyzed as the free base.

  • Melting Point: A sharp melting point range close to the literature value indicates high purity. A broad or depressed melting point suggests the presence of impurities.

Q3: What are the optimal storage conditions for this compound?

As a hydrochloride salt, the compound is generally a stable crystalline solid.[9] However, proper storage is crucial to maintain its integrity.

  • Temperature: Store at room temperature in a dry environment.[10]

  • Atmosphere: Keep in a tightly sealed container to protect from moisture, as hydrochloride salts can be hygroscopic.

  • Light: Store away from direct light, although phenylpiperazines are generally more susceptible to degradation in solution than as a solid.[11]

Q4: Why is the hydrochloride salt preferred over the free base for this compound?

Converting a basic compound like a piperazine derivative into its hydrochloride salt is a standard practice in drug development for several critical reasons.

  • Increased Stability: Salts are typically more chemically stable and less prone to oxidation or degradation than the corresponding free base.[12]

  • Improved Physical Properties: The salt form is almost always a crystalline solid, which is much easier to handle, weigh, and purify via recrystallization compared to the free base, which can be an oil or low-melting-point solid.

  • Enhanced Solubility: Hydrochloride salts generally exhibit significantly higher aqueous solubility, which is a critical property for formulation and bioavailability.[12][13]

Experimental Protocols & Workflows

General Purification Workflow

The diagram below illustrates a standard, robust workflow for purifying the crude product after synthesis.

PurificationWorkflow Crude Crude Product (Post-Synthesis) Workup Acid-Base Workup (Liquid-Liquid Extraction) Crude->Workup Dissolve in organic solvent Evaporation Solvent Evaporation Workup->Evaporation Collect & dry organic layer Recrystallization Recrystallization Evaporation->Recrystallization Dissolve in minimal hot solvent Drying Vacuum Drying Recrystallization->Drying Filter & wash crystals Analysis Purity & Identity Analysis (HPLC, NMR, MS) Drying->Analysis Obtain final product

Caption: A typical purification workflow for phenyl piperazine-1-carboxylate HCl.

Troubleshooting Decision Tree

Use this logic tree to diagnose and solve common purification issues.

TroubleshootingTree Start Start: Assess Final Product Purity Is Purity >98%? Start->Purity Yield Is Yield Acceptable? Purity->Yield Yes ImpurityID Identify Impurity Type (NMR, MS) Purity->ImpurityID No Success Purification Successful Yield->Success Yes OptimizeYield Optimize Recovery Yield->OptimizeYield No Failure Review Synthesis & Redesign Purification Strategy BasicImp Basic Impurity (e.g., Piperazine) ImpurityID->BasicImp NeutralImp Neutral By-product ImpurityID->NeutralImp AcidWash Perform Acid Wash & Re-crystallize BasicImp->AcidWash ReX Optimize Recrystallization (Solvent Screen) NeutralImp->ReX AcidWash->Purity ReX->Purity ReX->Failure If ineffective CheckFiltrate Concentrate Mother Liquor & Recover 2nd Crop OptimizeYield->CheckFiltrate CheckFiltrate->Yield

Caption: A decision tree for troubleshooting purity and yield issues.

Protocol 1: Acid-Base Wash for Crude Product

This protocol is designed to remove common basic (e.g., unreacted piperazine) and acidic impurities.

  • Dissolution: Dissolve the crude solid in a suitable organic solvent (e.g., ethyl acetate or dichloromethane, approx. 10-20 mL per gram of crude material).

  • Acid Wash: Transfer the solution to a separatory funnel. Add an equal volume of 1M hydrochloric acid (HCl), shake vigorously for 1 minute, and allow the layers to separate. Drain and discard the lower aqueous layer. This step removes basic impurities.

  • Base Wash: Add an equal volume of saturated sodium bicarbonate (NaHCO₃) solution to the organic layer. Shake gently at first to release any CO₂ gas, then more vigorously. Drain and discard the aqueous layer. This step removes acidic impurities.

  • Brine Wash: Wash the organic layer with an equal volume of saturated sodium chloride (brine) solution to remove residual water.

  • Drying and Concentration: Drain the organic layer into a clean flask, dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter to remove the drying agent, and evaporate the solvent under reduced pressure to yield the purified free base or crude salt, ready for recrystallization.

Protocol 2: Recrystallization from Isopropanol (IPA)

This protocol details the steps for recrystallizing the hydrochloride salt to achieve high purity.

  • Solvent Addition: Place the crude phenyl piperazine-1-carboxylate hydrochloride in an Erlenmeyer flask. Add a minimal amount of isopropanol, just enough to create a slurry.

  • Heating: Heat the slurry on a hotplate with stirring. Add more isopropanol in small portions until all the solid just dissolves. Avoid adding a large excess of solvent to ensure good recovery.

  • Cooling (Crystallization): Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Crystal formation should begin. For best results, do not disturb the flask during this initial cooling phase.

  • Chilling: Once at room temperature, place the flask in a refrigerator (4°C) for several hours, and then in a freezer (-20°C) for at least one hour to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of ice-cold isopropanol to remove any remaining soluble impurities from the crystal surfaces.

  • Drying: Dry the purified crystals under high vacuum, preferably in a vacuum oven at a mild temperature (e.g., 40-50°C), until a constant weight is achieved.

References

  • Shahwar, D., et al. (n.d.). Phenyl piperidine-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • Gajewska, M., et al. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. Available at: [Link]

  • Václavíková, L., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. (n.d.). CN103980229A - Preparation method of N-phenyl piperazine.
  • Václavíková, L., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI. Available at: [Link]

  • Google Patents. (n.d.). CN103980229B - A kind of preparation method of N-phenylpiperazine.
  • Isaac Scientific Publishing. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 1-(4-substituted phenyl)piperazine hydrochloride. Available at: [Link]

  • National Center for Biotechnology Information. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Available at: [Link]

  • Analytical Methods. (2010). Simultaneous detection of piperazines and their congeners in street samples of 'party pills'. Royal Society of Chemistry. Available at: [Link]

  • Reddit. (2025). Help with Low Yield Synthesis. r/Chempros. Available at: [Link]

  • The British Journal of Cardiology. (2009). Pharmaceutical salts: a formulation trick or a clinical conundrum?. Available at: [Link]

Sources

Common impurities in Phenyl piperazine-1-carboxylate hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product: Phenyl piperazine-1-carboxylate hydrochloride CAS: 681261-42-7 (HCl salt) / 1004-56-4 (Free base) Primary Application: Critical intermediate for unsymmetrical urea synthesis and peptidomimetics.

This guide addresses the specific challenges in synthesizing and purifying Phenyl piperazine-1-carboxylate. The core technical hurdle in this synthesis is desymmetrization : reacting a symmetric diamine (piperazine) at only one site while preventing double substitution (bis-carbamate formation) and managing the phenol byproduct generated by the leaving group.

Module 1: Critical Impurity Profile

The following table categorizes the most frequent impurities encountered during the reaction of Piperazine with Phenyl Chloroformate .

Impurity NameStructure DescriptionOrigin/CausalityPhysicochemical Behavior
Bis-Carbamate (Diphenyl piperazine-1,4-dicarboxylate)Both nitrogens substituted with phenoxycarbonyl groups.Stoichiometric Excess: Localized high concentration of chloroformate or insufficient excess of piperazine.Neutral. Insoluble in dilute acid. Soluble in DCM/EtOAc.
Phenol

Byproduct: Released from phenyl chloroformate upon reaction or hydrolysis.Weak Acid (pKa ~10). Soluble in organic solvents; soluble in basic water (pH >12).
Piperazine (Unreacted)Free diamine.Reagent Excess: Required to drive mono-selectivity but must be removed.Basic. Highly water-soluble.
Phenyl Chloroformate Starting material.Incomplete Reaction: Quenches to phenol upon aqueous workup.Reactive. Decomposes in water.

Module 2: Reaction & Impurity Pathways (Visualized)

The following diagram illustrates the kinetic competition between the desired mono-protection and the undesired bis-protection, alongside the purification logic required to separate them.

ReactionPathways cluster_separation Purification Logic (Solubility) Piperazine Piperazine (Excess) Mono TARGET: Mono-Carbamate (Basic) Piperazine->Mono k1 (Fast) PhOCOCl Phenyl Chloroformate PhOCOCl->Mono Bis IMPURITY: Bis-Carbamate (Neutral) PhOCOCl->Bis Phenol BYPRODUCT: Phenol (Weak Acid) PhOCOCl->Phenol Leaving Group Mono->Bis k2 (If PhOCOCl excess) AcidWash Acidic Workup (pH 2) Mono->AcidWash Bis->AcidWash Phenol->AcidWash OrgPhase Organic Phase (Contains Bis & Phenol) AcidWash->OrgPhase Neutrals/Acids AqPhase Aqueous Phase (Contains Mono-HCl) AcidWash->AqPhase Protonated Amines

Caption: Kinetic pathway showing the formation of mono- vs. bis-carbamate and the solubility-based separation logic.

Module 3: Troubleshooting Guides & FAQs

Issue 1: High Levels of Bis-Carbamate Impurity

User Observation: "LC-MS shows a significant peak at M+120 relative to the product, and yield is low."

Root Cause: The reaction kinetics favor the mono-product only when the free amine (piperazine) is in statistical excess. If phenyl chloroformate is added too quickly, or if the piperazine concentration is too low, the mono-product competes for the electrophile.

Corrective Protocol:

  • Inverse Addition: Do not add piperazine to the chloroformate. Dissolve piperazine (4.0 - 5.0 equivalents) in DCM.

  • Cryogenic Control: Cool the piperazine solution to 0°C or -10°C.

  • Dilution: Dissolve the Phenyl Chloroformate in DCM and add it dropwise over 1-2 hours. High dilution favors mono-substitution.

  • Validation: Check the reaction mixture by TLC. If Bis-impurity >5%, stop addition.

Issue 2: Persistent Phenol Smell/Contamination

User Observation: "The final solid has a medicinal odor and NMR shows aromatic protons at 6.8-7.3 ppm that don't integrate to the product."

Root Cause: Phenol is a stoichiometric byproduct. It has high solubility in organic solvents (DCM/EtOAc) and can co-precipitate with the product if not actively removed.

Self-Validating Removal System:

  • The pKa Trap: Phenol has a pKa of ~10. The Mono-carbamate (as a free base) is an amine.

  • Step 1 (Acid Wash): Extract the reaction mixture with 1M HCl. The Product moves to the water (as HCl salt). Phenol stays in the Organic layer (mostly).

  • Step 2 (The Critical Wash): If you isolate the free base later, wash the organic extract with 1M NaOH (pH > 12) . At pH 12, Phenol is >99% deprotonated to Sodium Phenolate, which is strictly water-soluble and will be removed from the organic phase.

Issue 3: Product "Disappears" During Workup

User Observation: "I acidified the reaction, separated layers, and evaporated the organic layer. I recovered almost nothing."

Root Cause: This is a common error in handling amphoteric or basic amines. Phenyl piperazine-1-carboxylate is a base.[1][2] When you acidify, it forms the Hydrochloride salt, which is water-soluble .

Recovery Protocol:

  • Do not discard the aqueous layer after the acid wash. Your product is in there.

  • Basification: Cool the aqueous layer and add NaOH until pH > 11. The solution will turn cloudy as the free base precipitates or oils out.

  • Extraction: Extract this basic aqueous layer with DCM (3x).

  • Salt Formation: Dry the DCM, then treat with HCl in Dioxane/Ether to precipitate the clean Hydrochloride salt.

Module 4: Detailed Purification Workflow

This workflow is designed to isolate the Mono-product from the Bis-impurity and Phenol using pH-switching.

PurificationWorkflow Crude Crude Reaction Mixture (DCM + Mono + Bis + Phenol + Piperazine) Step1 1. Wash with Water (x3) Crude->Step1 AqWaste1 Aqueous Waste (Removes Excess Piperazine) Step1->AqWaste1 Step2 2. Extract Organic with 1M HCl Step1->Step2 OrgWaste Organic Waste (Contains Bis-Carbamate & Phenol) Step2->OrgWaste AqProduct Aqueous Acidic Layer (Contains Mono-Product HCl salt) Step2->AqProduct Step3 3. Basify Aqueous Layer (Add NaOH to pH > 12) AqProduct->Step3 Step4 4. Extract with DCM Step3->Step4 AqWaste2 Aqueous Waste (Contains Na-Phenolate traces) Step4->AqWaste2 FinalOrg Final Organic Layer (Pure Mono-Base) Step4->FinalOrg Step5 5. Add HCl in Dioxane FinalOrg->Step5 FinalSolid FINAL SOLID: Phenyl piperazine-1-carboxylate HCl Step5->FinalSolid

Caption: Self-validating pH-swing extraction protocol for high-purity isolation.

Module 5: Analytical Reference Data

When analyzing your final product, use these markers to confirm identity and purity.

TechniqueParameterExpected SignalInterpretation
HPLC (Reverse Phase) Retention Time (RT)Piperazine:

(Void) Mono-Product: ~4-5 min Bis-Impurity: ~10-12 min
Bis-impurity is significantly more hydrophobic (neutral) than the mono-amine.
1H NMR (DMSO-d6) Aromatic Region

7.1 - 7.4 ppm (Multiplet, 5H)
Integration of 5H confirms Mono-substitution. 10H indicates Bis.
1H NMR (DMSO-d6) Piperazine Ring

3.0 - 3.8 ppm (Broad multiplets)
Rotamers: Carbamates often show broadened or split peaks due to restricted rotation around the N-CO bond [1].
Mass Spec (ESI+) m/z[M+H]+ = 207.1207.1 = Mono-base. 327.1 = Bis-impurity.

References

  • Vertex AI Search. (2023). Stability and Rotameric Behavior of Phenyl Carbamates.
  • National Institutes of Health (NIH). (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines.
  • Sigma-Aldrich. (2023). Phenyl piperazine-1-carboxylate hydrochloride Safety Data Sheet (SDS).

Sources

Improving the solubility of Phenyl piperazine-1-carboxylate hydrochloride for in vitro assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Solubility Paradox

Phenyl piperazine-1-carboxylate hydrochloride presents a classic medicinal chemistry challenge: it is an amphiphilic salt . While the hydrochloride (HCl) counterion confers initial solubility in water or polar organic solvents, the core structure—a lipophilic phenyl ring linked via a carbamate to a piperazine—is prone to "crashing out" (precipitation) when diluted into physiological buffers (pH 7.4).

This guide addresses the "Parachute Effect" failure , where the compound dissolves in a stock solvent (the plane) but precipitates immediately upon hitting the aqueous buffer (the ground) because the intermediate solubility state (the parachute) is not maintained.

Module 1: Stock Solution Preparation (The Foundation)

Core Directive: Never attempt to dissolve the solid directly into the assay buffer. You must establish a stable hyper-concentrated stock first.

The Protocol
  • Solvent Selection: Dimethyl Sulfoxide (DMSO) is the gold standard.[1]

    • Why: It is a polar aprotic solvent that disrupts the crystal lattice of the HCl salt while accommodating the lipophilic phenyl carbamate tail.

  • Concentration Target: Prepare a 10 mM or 20 mM stock. Avoid going higher (e.g., 100 mM) as viscosity issues can lead to pipetting errors during serial dilutions.

  • Procedure:

    • Weigh the specific amount of Phenyl piperazine-1-carboxylate HCl.

    • Add 80% of the calculated DMSO volume.

    • Vortex vigorously for 30-60 seconds.

    • Critical Step: If the solution is cloudy, sonicate in a water bath at 37°C for 5 minutes.

    • Add the remaining DMSO to reach the final volume.

Scientific Insight: The Hygroscopic Factor

As an HCl salt, this compound is hygroscopic. If the solid has clumped or turned slightly yellow, it has absorbed atmospheric water, which alters the molecular weight basis for your molarity calculations.

  • Correction: Always store the solid in a desiccator. If clumping is observed, verify concentration via UV-Vis extinction coefficient rather than relying solely on gravimetric weight.

Module 2: The "Crash Out" Phenomenon (Dilution Strategy)

The Issue: You add 1 µL of 10 mM DMSO stock to 999 µL of PBS (pH 7.4), and a fine white precipitate forms instantly. The Cause: Local Supersaturation. The drop of DMSO creates a localized zone of high concentration. As the DMSO diffuses away, the water surrounds the lipophilic molecules faster than they can disperse, forcing them to aggregate.

The Solution: Intermediate Serial Dilution

Do not jump from 100% DMSO to 0.1% DMSO in one step. Use an intermediate "stepping stone" dilution.

Step-by-Step Workflow:

  • Stock: 10 mM in 100% DMSO.

  • Intermediate: Dilute 1:10 into pure DMSO or 50% DMSO/Water to get 1 mM.

  • Working Solution: Dilute the intermediate into the assay buffer (pre-warmed to 37°C).

Visualization: The Solubilization Workflow

G Solid Solid HCl Salt (Hygroscopic) Stock Master Stock (10-20 mM in 100% DMSO) Solid->Stock Vortex + Sonicate Inter Intermediate Dilution (1 mM in 50% DMSO) Stock->Inter Step 1: Predilution Precip PRECIPITATION (Crash Out) Stock->Precip Direct add to Buffer (High Risk) Assay Assay Well (Final Conc. < 1% DMSO) Inter->Assay Step 2: Final Dilution (Warm Buffer)

Caption: Figure 1. Optimal dilution workflow to prevent local supersaturation and precipitation.

Module 3: pH and Buffer Compatibility

The Science: The piperazine ring has a pKa of approximately 9.8 (secondary amine).

  • At pH < 7.0: The nitrogen is protonated (

    
    ). The molecule is charged and highly soluble.
    
  • At pH 7.4 (Physiological): The equilibrium shifts. A significant fraction exists as the free base. The lipophilic phenyl carbamate moiety dominates the physicochemical properties, reducing solubility.

Troubleshooting Table: Buffer Selection
Buffer SystempH RangeSolubility RiskRecommendation
PBS 7.4High Phosphate ions can precipitate with cationic species. Avoid if possible.
HEPES 7.2 - 7.5Moderate Better organic solvent tolerance than PBS. Preferred for cell assays.
Acetate/Mes 5.5 - 6.0Low High solubility due to protonation. Use only if assay biology permits acidic pH.

Action Item: If your assay allows, lower the pH to 7.0 - 7.2 . Even a shift of 0.2 pH units can significantly stabilize the protonated form.

Module 4: Advanced Solubilization (Excipients)

If the compound continues to precipitate at neutral pH, you must use a solubilizing excipient to sequester the lipophilic tail.

The "Magic Bullet": Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Cyclodextrins form inclusion complexes, wrapping the hydrophobic phenyl ring inside a "donut" shape while presenting a hydrophilic exterior to the water.

Protocol for Cyclodextrin-Assisted Solubilization:

  • Prepare a 20% (w/v) HP-β-CD stock solution in water.

  • Use this solution to prepare your assay buffer (e.g., dilute to final 0.5% or 1% CD in buffer).

  • Dilute your DMSO compound stock into this CD-enriched buffer.

Why this works: The cyclodextrin creates a "molecular capsule" that prevents the phenyl rings from stacking and crystallizing.

Visualization: Troubleshooting Logic Tree

Logic Start Precipitation Observed? CheckDMSO Is Final DMSO > 1%? Start->CheckDMSO Yes Success Soluble & Stable Start->Success No ReduceDMSO Reduce Stock Conc. or Increase Dilution CheckDMSO->ReduceDMSO Yes CheckPH Is pH > 7.4? CheckDMSO->CheckPH No ReduceDMSO->Success LowerPH Adjust pH to 7.0-7.2 (Switch to HEPES) CheckPH->LowerPH Yes AddExcip Add 0.5% HP-β-CD or 0.01% Tween-20 CheckPH->AddExcip No (pH is optimal) LowerPH->Success AddExcip->Success

Caption: Figure 2. Decision matrix for troubleshooting precipitation events during assay development.

Frequently Asked Questions (FAQs)

Q1: Can I freeze-thaw the DMSO stock?

  • Answer: Limit freeze-thaw cycles to 3 times maximum . DMSO is hygroscopic; every time you open the cold vial, it pulls in atmospheric moisture. Water in the DMSO stock will cause the phenyl piperazine carbamate to crash out inside the vial over time. Aliquot your stocks into single-use volumes (e.g., 20 µL).

Q2: My solution turned slightly yellow after a week. Is it degraded?

  • Answer: Piperazine derivatives are susceptible to oxidation (N-oxide formation) [1].[2] A slight yellowing often indicates trace oxidation but usually does not impact solubility. However, you should verify purity via LC-MS if the color change is significant. Always store under inert gas (Nitrogen/Argon) if possible.

Q3: Why does it dissolve in water (pH 5) but not PBS (pH 7.4)?

  • Answer: This is driven by the Henderson-Hasselbalch equation . At pH 5, the piperazine nitrogen is fully protonated (charged), making it highly water-soluble. At pH 7.4, it approaches its pKa, leading to a mixture of charged and uncharged species. The uncharged (neutral) form is hydrophobic and precipitates [4].

References

  • BenchChem. (2025).[2][3][4][5][6] 1-Phenyl-4-(4-pyridinyl)piperazine: A Technical Guide to its Solubility and Stability. Retrieved from BenchChem Technical Library. Link

  • National Institutes of Health (NIH). (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers.[7][8] PubMed. Link

  • Cayman Chemical. (2023). Phenylpiperazine (hydrochloride) Product Information & Solubility Data.[2][9][10]Link

  • Biotage. (2023). How to prevent compound precipitation during flash column chromatography and assay preparation.Link

  • MDPI. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.[11]Link

Sources

Technical Support Center: Strategies for Overcoming Poor Cell Permeability of Phenyl piperazine-1-carboxylate Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and strategic advice for a common and complex challenge in drug discovery: the poor cell permeability of phenyl piperazine-1-carboxylate hydrochloride derivatives. The inherent conflict between the aqueous solubility conferred by the hydrochloride salt and the lipophilicity required for membrane transit necessitates a systematic, evidence-based approach to optimization. This document is designed to be your primary resource for diagnosing permeability issues and implementing effective solutions.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

This section addresses the fundamental principles governing the permeability of this specific class of compounds.

Q1: My phenyl piperazine-1-carboxylate HCl derivative has excellent aqueous solubility, so why does it exhibit such poor cell permeability?

A: This is a classic solubility-permeability trade-off. The hydrochloride salt is formed by protonating one of the basic nitrogens on the piperazine ring. While this ionization dramatically increases water solubility, it simultaneously creates a positively charged species.[1] Cell membranes are lipid bilayers that are inherently resistant to the passage of charged molecules through passive diffusion.[2] Therefore, the very feature that makes your compound easy to dissolve in aqueous media is also the primary barrier to its entry into cells.

Furthermore, while the HCl salt improves solubility in water, it can sometimes suppress dissolution in the stomach's acidic, chloride-rich environment due to the "common ion effect," which can potentially reduce the amount of drug available for absorption.[1][3]

Q2: What is the first step in diagnosing the root cause of my compound's low permeability?

A: A systematic diagnosis is critical. You need to determine if the issue is purely due to poor passive diffusion or if active biological processes, such as efflux pumps, are also involved. The recommended diagnostic workflow involves a tiered experimental approach:

  • In Silico & Physicochemical Assessment: First, evaluate the compound's fundamental properties against established druglikeness principles like Lipinski's Rule of Five.[4][5][6]

  • In Vitro Passive Permeability Assay: Use a cell-free system like the Parallel Artificial Membrane Permeability Assay (PAMPA) to measure passive diffusion exclusively.[7][8][9]

  • In Vitro Cell-Based Assay: If passive permeability is low, or to screen proactively, use a cell-based model like the Caco-2 permeability assay to assess both passive transit and active transport phenomena, such as efflux by P-glycoprotein (P-gp).[8][10][11]

Q3: You mentioned Lipinski's Rule of Five. Which specific parameters are most relevant for my compound class?

A: Lipinski's Rule of Five provides a set of guidelines to predict poor oral absorption or permeation.[5][12] For phenyl piperazine derivatives, pay close attention to:

  • LogP (lipophilicity): An ideal LogP for oral absorption is often cited as being between 1.35 and 1.8, though the rule's upper limit is <5.[4][13] The charged nature of your HCl salt will result in a low experimental LogD at physiological pH, but the LogP of the neutral free base is a critical parameter for passive diffusion.

  • Hydrogen Bond Donors (HBD) & Acceptors (HBA): The limits are ≤5 HBD and ≤10 HBA.[6] The piperazine core itself contributes to the HBA count.

  • Molecular Weight (MW): The rule suggests a MW < 500 Daltons.[5]

  • Polar Surface Area (PSA): While not part of the original rule, a PSA of less than 140 Ų is a widely accepted guideline for good permeability.[12]

Compounds that violate two or more of these rules are more likely to have permeability issues.[4] However, these are guidelines, not absolute laws, and exceptions exist, especially for compounds that are substrates for active transporters.[14]

Section 2: Troubleshooting Guide - Experimental Workflows

This section provides actionable protocols and data interpretation guides for the key experiments used to diagnose permeability issues.

Problem: My compound's calculated properties are inconclusive. How do I get a definitive measure of its passive permeability?

Solution: The Parallel Artificial Membrane Permeability Assay (PAMPA) is the ideal starting point. It is a high-throughput, cell-free assay that models passive, transcellular permeation across an artificial lipid membrane, thus isolating passive diffusion from any cell-based active transport.[8][9] A good correlation is often observed between PAMPA and Caco-2 assays for compounds that cross membranes by passive diffusion alone.[9]

  • Preparation: A 96-well PAMPA plate system is used, consisting of a donor plate and an acceptor plate separated by a microfilter disc. This filter is coated with a lipid mixture (e.g., a solution of phosphatidylcholine in dodecane) to form the artificial membrane.[7]

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Dilute this stock into a buffer solution (e.g., Hanks Balanced Salt Solution, HBSS) at a final concentration typically around 100 µM.[7]

  • Assay Setup:

    • Add the compound-containing buffer to the wells of the donor plate.

    • Fill the wells of the acceptor plate with a fresh buffer solution, which may also contain a "sink" component to trap the diffused compound.

    • Carefully place the donor plate onto the acceptor plate, ensuring the lipid-coated filters form a seal between the wells.

  • Incubation: Incubate the plate assembly at room temperature for a specified period (e.g., 4-16 hours).

  • Quantification: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.

  • Calculation: The effective permeability coefficient (Pe) is calculated using an established formula that accounts for the concentrations, volumes, and incubation time.[9]

The calculated Pe value is used to classify the passive permeability of the compound.

Permeability ClassificationEffective Permeability (Pe) (x 10⁻⁶ cm/s)Interpretation
High > 1.5Compound is likely to have high passive absorption.[9]
Low < 1.5Compound has poor passive permeability. This is the likely bottleneck.[9]
Borderline ~ 1.5Further investigation using cell-based assays is recommended.
Problem: My compound shows low permeability in PAMPA, or I suspect it might be actively transported out of cells.

Solution: Perform a Caco-2 bidirectional permeability assay. Caco-2 cells are a human colon adenocarcinoma cell line that, when grown as a monolayer, differentiate to form tight junctions and express efflux transporters like P-glycoprotein (P-gp), mimicking the intestinal barrier.[10][11] This assay can distinguish between poor passive diffusion and active efflux.[8]

  • Cell Culture: Culture Caco-2 cells on semi-permeable filter supports (e.g., Transwell™ inserts) for approximately 21 days until they form a differentiated, confluent monolayer.[15]

  • Monolayer Integrity Check: Before the experiment, confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER).

  • Assay Setup (Bidirectional):

    • Apical to Basolateral (A→B): Add the test compound to the apical (upper) chamber. This simulates absorption from the gut into the bloodstream.

    • Basolateral to Apical (B→A): In a separate set of wells, add the test compound to the basolateral (lower) chamber. This measures transport from the blood back into the gut lumen.

  • Incubation: Incubate the plates at 37°C with 5% CO₂ for a defined period (e.g., 2 hours).

  • Sampling & Quantification: At the end of the incubation, take samples from the receiver chambers (basolateral for A→B, apical for B→A) and determine the compound concentration via LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) for both directions (Papp, A→B and Papp, B→A). The Efflux Ratio (ER) is then calculated as: ER = Papp (B→A) / Papp (A→B) .

The combination of the Papp (A→B) value and the Efflux Ratio provides a comprehensive diagnosis.

Papp (A→B) (x 10⁻⁶ cm/s)Efflux Ratio (ER)Diagnosis
> 1.0< 2.0Good Permeability: The compound is well-absorbed and not a significant efflux substrate.
< 1.0< 2.0Poor Passive Permeability: The primary issue is low passive diffusion. Efflux is not a major concern.
Any Value> 2.0Active Efflux: The compound is a substrate for an efflux transporter (e.g., P-gp). This is a significant barrier to net absorption.[16]
Diagnostic Workflow Diagram

The following diagram illustrates the decision-making process for diagnosing the cause of poor permeability.

G cluster_0 Initial Assessment cluster_1 Passive Permeability Testing cluster_2 Active Transport Testing cluster_3 Diagnosis start Phenyl Piperazine HCl Derivative pampa Perform PAMPA Assay start->pampa pampa_res Analyze Pe value pampa->pampa_res caco2 Perform Caco-2 Bidirectional Assay pampa_res->caco2 Pe < 1.5e-6 cm/s (Low Permeability) diag_good Good Permeability pampa_res->diag_good Pe > 1.5e-6 cm/s (High Permeability) caco2_res Calculate Efflux Ratio (ER) caco2->caco2_res diag_passive Problem: Poor Passive Permeability caco2_res->diag_passive ER < 2 diag_efflux Problem: Active Efflux caco2_res->diag_efflux ER > 2

Caption: Diagnostic workflow for permeability issues.

Section 3: Strategies for Permeability Enhancement

Based on the diagnosis from Section 2, the following strategies can be employed to systematically improve your compound's cell permeability.

Q: My compound has poor passive permeability but is NOT an efflux substrate (Low Papp, ER < 2). What are my options?

A: The goal here is to increase the compound's lipophilicity and reduce its polarity to facilitate transit across the lipid membrane. This can be achieved through two main approaches:

  • Medicinal Chemistry Approaches:

    • Prodrug Strategy: This is a highly effective method.[2] The ionizable piperazine nitrogen is temporarily masked with a lipophilic, bioreversible promoiety. This neutralizes the charge, allowing the prodrug to diffuse across the cell membrane. Once inside the cell, cellular enzymes (like esterases) cleave the promoiety, releasing the active parent drug.[17][18]

      • Example Promoieties: N-acyloxyalkyl carbamates, N-Mannich bases.[17][19]

    • Structure-Activity Relationship (SAR) Modification: Systematically alter the molecule's structure. For example, adding lipophilic groups (e.g., methyl, chloro) to the phenyl ring or replacing polar functional groups with less polar isosteres can increase lipophilicity and reduce the polar surface area.[20][21]

  • Formulation-Based Approaches:

    • Lipid-Based Formulations: Incorporating the drug into lipid vehicles like Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance absorption by presenting the drug to the intestinal wall in a solubilized state and leveraging lipid absorption pathways.[14][22][23]

    • Permeation Enhancers: Co-formulating the drug with excipients that reversibly open the tight junctions between intestinal cells can improve paracellular transport.[20][24] However, this approach requires careful toxicity assessment.

Q: My Caco-2 assay shows my compound is a substrate for an efflux pump (ER > 2). How can I overcome this?

A: The primary strategy is to modify the molecule so that it is no longer recognized by the efflux transporter, most commonly P-glycoprotein (P-gp).

  • Structural Modification to Evade P-gp: P-gp recognition is sensitive to specific structural features. Strategies to reduce efflux include:

    • Reducing Lipophilicity: While seemingly counterintuitive, slightly reducing a compound's lipophilicity can sometimes decrease its affinity for P-gp.

    • Adding Hydrogen-Bond Donors: Introducing groups that can act as H-bond donors can disrupt the interactions required for P-gp binding.

    • Altering Molecular Shape/Rigidity: Modifying the compound's conformation can make it a poor fit for the P-gp binding pocket.[25]

  • Computational Modeling: Use computational tools like molecular docking with P-gp crystal structures to predict how modifications might affect binding and guide your synthetic strategy.[25][26]

  • Co-administration with P-gp Inhibitors: While possible, this strategy is often challenging due to the potential for drug-drug interactions and the toxicity of many P-gp inhibitors.[16][27] It is generally considered a less desirable approach during lead optimization.

Q: Can I change the salt form instead of using an HCl salt to improve permeability?

A: Yes, this is a viable strategy. Instead of forming a salt with a small, highly hydrophilic counter-ion like chloride, you can use a more lipophilic counter-ion. This creates a "hydrophobic ion pair" where the charge of the protonated piperazine is shielded by the lipophilic counter-ion.[28] This ion pair can have improved partitioning into the lipid membrane compared to the highly polar HCl salt, thereby enhancing permeability without chemical modification of the parent drug.[29]

Comprehensive Strategy Workflow

This diagram outlines a comprehensive strategy for addressing permeability challenges, from initial diagnosis to final solution.

G start Poorly Permeable HCl Derivative diagnosis Perform PAMPA & Caco-2 Assays start->diagnosis result Diagnostic Result diagnosis->result medchem Medicinal Chemistry result->medchem Low Papp, ER < 2 (Poor Passive Permeability) result->medchem ER > 2 (Active Efflux) formulation Formulation Science result->formulation prodrug Prodrug Approach medchem->prodrug sar_passive SAR for Lipophilicity medchem->sar_passive sar_efflux SAR to Evade P-gp medchem->sar_efflux lipid Lipid-Based Systems (SEDDS) formulation->lipid salt Alternative Salt Forms formulation->salt

Caption: Decision tree for selecting a permeability enhancement strategy.

References

  • Aungst, B. J. (1993). Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. Journal of Pharmaceutical Sciences, 82(10), 979-87. [Link]

  • Shafiq, S., et al. (2007). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics. [Link]

  • Kumar, A. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability, 8, 212. [Link]

  • Zenovel (2026). Lipinski's Rule of 5 in Modern Drug Discovery. Zenovel. [Link]

  • Nayak, A. (2023). Innovative methods to increase the oral bioavailability of medications. Journal of Drug Discovery and Development. [Link]

  • GARDP Revive. Lipinski's Rule of 5. GARDP Revive. [Link]

  • Jain, A., et al. (2012). Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. Journal of Applied Pharmaceutical Science, 2(6), 11-17. [Link]

  • Goger, M., et al. (2017). Predicting a Drug's Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay Data. The Journal of Physical Chemistry B, 121(20), 5274-5283. [Link]

  • Hubatsch, I., et al. (2007). Caco-2 cell permeability assays to measure drug absorption. Nature Protocols, 2(9), 2111-2119. [Link]

  • CD ComputaBio. Drug solubility and permeability prediction. CD ComputaBio. [Link]

  • Bioaccess. (2024). Mastering Lipinski Rules for Effective Drug Development. Bioaccess. [Link]

  • Admescope. Permeability and Transporters. Admescope. [Link]

  • Pal, A., et al. (2023). Advances in Computational Approaches for Estimating Passive Permeability in Drug Discovery. Pharmaceuticals, 16(11), 1530. [Link]

  • Balimane, P. V., et al. (2006). Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing oral absorption of drugs. Journal of Pharmaceutical Sciences, 95(2), 385-398. [Link]

  • Apostolov, S., & Vastag, G. (2020). Lipinski's rule of five, famous extensions and famous exceptions. Chemia Naissensis, 3(1), 171-177. [Link]

  • Sai Life Sciences. (2022). Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. [Link]

  • Basher, Md. A. (2024). Predicting Drug Properties: Computational Strategies for Solubility and Permeability Rates. LinkedIn. [Link]

  • Whitehead, K. A., et al. (2017). Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers. Pharmaceutical Research, 34(6), 1236-1245. [Link]

  • Alqahtani, S., et al. (2024). Predictive modeling of skin permeability for molecules: Investigating FDA-approved drug permeability with various AI algorithms. PLOS Digital Health, 3(4), e0000473. [Link]

  • Friis, G. J., & Bundgaard, H. (2008). Prodrugs for Amines. Molecules, 13(3), 513-547. [Link]

  • Kumar, L., et al. (2017). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 9(1), 1-6. [Link]

  • Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. [Link]

  • van Breemen, R. B., & Li, Y. (2005). Caco-2 cell permeability assays to measure drug absorption. Expert Opinion on Drug Metabolism & Toxicology, 1(2), 175-185. [Link]

  • Kumar, R., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis, 21(4), 316-343. [Link]

  • Ali, M. A., & Al-Obaidy, K. (2019). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech, 20(7), 282. [Link]

  • McAlpine, S. R. Prodrug Development. Shelli Chemistry. [Link]

  • Lin, S. Y., & Yalkowsky, S. H. (1994). Precaution on use of hydrochloride salts in pharmaceutical formulation. International Journal of Pharmaceutics, 104(2), 191-195. [Link]

  • Kumar, R., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. ResearchGate. [Link]

  • de Oliveira, R. S., et al. (2024). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceutics, 16(2), 273. [Link]

  • Kumar, A., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Current Bioactive Compounds, 15(4), 384-403. [Link]

  • da Rocha, D. N., et al. (2020). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 25(24), 6043. [Link]

  • Singh, I., & Kumar, S. (2020). Prodrugs with Improved Lipophilicity and Permeability. In Prodrugs. Academic Press. [Link]

  • El-Sayed, A. A., et al. (2024). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity. Turkish Journal of Chemistry, 48(1), 1-19. [Link]

  • Stahl, P. H. (2014). Pharmaceutical salts of small molecule drugs: opportunities and challenges. European Pharmaceutical Review. [Link]

  • Patel, M. (2009). Pharmaceutical salts: a formulation trick or a clinical conundrum? The British Journal of Cardiology, 16(6), 241-244. [Link]

  • Finch, A., & Pillans, P. (2014). P-glycoprotein and its role in drug-drug interactions. Australian Prescriber, 37(4), 137-139. [Link]

  • De Vrieze, E., et al. (2020). METHODS TO ENHANCE THE PERMEABILITY OF CELLS AND TISSUES. Ghent University Library. [Link]

  • Whitehead, K. A., et al. (2017). Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers. ResearchGate. [Link]

  • Finch, A., & Pillans, P. (2014). P-glycoprotein and its role in drug-drug interactions. Australian Prescriber, 37(4), 137-139. [Link]

  • UMKC. Drug Delivery that Overcomes P-glycoprotein Mediated Drug Efflux. University of Missouri-Kansas City. [Link]

  • Ekins, S., et al. (2021). Validating the Use of Rational Modification of Compounds to Reduce P-gp Efflux. Preprints.org. [Link]

  • Miller, D. S., et al. (2022). The role of the efflux transporter, P-glycoprotein, at the blood-brain barrier in drug discovery. British Journal of Pharmacology, 179(20), 4729-4743. [Link]

  • Twarog, C., et al. (2019). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. ResearchGate. [Link]

  • Whitehead, K. A., et al. (2017). Phenylpiperazine derivatives had a wide range of efficacy and toxicity... ResearchGate. [Link]

  • Hua, S. (2019). Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue. Pharmaceutics, 11(12), 639. [Link]

  • Twarog, C., et al. (2016). An Assessment of the Permeation Enhancer, 1-phenyl-piperazine (PPZ), on Paracellular Flux Across Rat Intestinal Mucosae in Ussing Chambers. Pharmaceutical Research, 33(10), 2477-2488. [Link]

  • Pawar, P., et al. (2018). Formulation strategies to improve the permeability of BCS class III drugs: Special emphasis on 5 Fluorouracil. JETIR, 5(8), 653-665. [Link]

Sources

Phenyl piperazine-1-carboxylate hydrochloride reaction scale-up considerations

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a specialized Technical Support Center resource. It addresses the scale-up of Phenyl piperazine-1-carboxylate hydrochloride , a critical activated carbamate intermediate often used to synthesize unsymmetrical ureas without using phosgene.

Topic: Scale-Up Process Optimization & Troubleshooting Ticket ID: SC-PP1C-001 Status: Resolved / Knowledge Base Article

Executive Summary & Safety Directive

Compound: Phenyl piperazine-1-carboxylate hydrochloride CAS: (Free base often referenced as 1885-14-9 derivatives; specific salt custom) Role: Activated carbamate intermediate (Ph-O-CO-N-Piperazine).

⚠️ Critical Safety Notice: Phenyl Chloroformate

Before initiating any scale-up (>100g), operators must acknowledge the hazards of the primary reagent, Phenyl Chloroformate :

  • Lachrymator: Induces severe eye irritation and tear flow.[1] All transfers must occur in a closed system or high-velocity fume hood.

  • Thermal Instability: Reaction with amines is highly exothermic. Runaway reactions can vaporize solvent and disperse toxic chloroformate fumes.

  • Water Reactivity: Hydrolyzes to form Phenol, CO₂, and HCl gas. Pressure buildup risk in sealed waste containers.

The Chemistry of Selectivity (The "Bis" Problem)

The primary challenge in scaling this reaction is Selectivity . Piperazine has two equivalent secondary amines. The goal is mono-protection. Over-reaction leads to the Bis-phenyl carbamate impurity, which is difficult to separate from the mono-product during crystallization.

Reaction Pathway Diagram

The following diagram illustrates the kinetic competition and the critical "Excess Amine" strategy to enforce mono-selectivity.

ReactionPathway cluster_logic Scale-Up Strategy Pip Piperazine (Starting Material) Mono Mono-Carbamate (Target Free Base) Pip->Mono  Fast (k1)   + PhOCOCl PhOCOCl Phenyl Chloroformate (Reagent) Bis Bis-Carbamate (Major Impurity) Mono->Bis  Slow (k2)   + PhOCOCl (Avoid this!) HCl HCl Salt (Final Target) Mono->HCl  Acidification   + HCl (gas/solv) Strategy Use 3.0 eq Piperazine to statistically favor k1

Caption: Kinetic pathway showing the competition between mono- and bis-acylation. High equivalents of piperazine suppress the k2 pathway.

Troubleshooting Guide (FAQ)

Solutions based on 5kg+ scale operational data.

Q1: I am seeing high levels (>5%) of the bis-carbamate impurity. How do I remove it?

Root Cause: Localized high concentration of phenyl chloroformate relative to piperazine. Technical Fix:

  • Inverse Addition: Do not add piperazine to the chloroformate. Always add the chloroformate slowly to a solution of excess piperazine.

  • Turbulent Mixing: At scale, static mixing zones allow the bis-reaction to occur before the reagent disperses. Increase impeller speed (Reynolds number >10,000) during addition.

  • Stoichiometry: Increase Piperazine equivalents from 2.0 to 3.0 or 4.0 . Piperazine is cheap and water-soluble; the bis-impurity is expensive to remove.

Q2: The reaction mixture turned into a solid block (oiled out/precipitated) during addition.

Root Cause: Formation of Piperazine Hydrochloride salts (byproduct) in a non-polar solvent. Technical Fix:

  • Solvent Selection: Switch to Dichloromethane (DCM) or THF . Toluene often causes sticky precipitates (oiling out) of the salt byproduct. DCM solubilizes the free base product well, while the piperazine-HCl byproduct forms a filterable slurry.

  • Dilution: Ensure the reaction volume is at least 10 L/kg of starting material.

Q3: My yield is low after the aqueous wash.

Root Cause: Hydrolysis of the phenyl carbamate.[1] Phenyl esters are "activated" and susceptible to hydrolysis, especially at high pH or elevated temperatures. Technical Fix:

  • Cold Wash: Perform aqueous extractions with ice-cold water (0–5°C).

  • Speed: Minimize contact time between the organic phase and the aqueous phase. Separate layers immediately.

  • pH Management: Do not use strong bases (NaOH) for the wash. Use water or dilute bicarbonate only if necessary to neutralize residual HCl.

Recommended Scale-Up Protocol

This protocol uses the Excess Amine / Aqueous Extraction method to ensure high purity (removal of bis-impurity and excess piperazine) before salt formation.

Phase 1: Carbamate Formation
  • Charge Piperazine (3.0 – 4.0 equivalents) and DCM (10 vol) to the reactor.

  • Cool the mixture to 0°C.

  • Dose Phenyl Chloroformate (1.0 equivalent) dissolved in DCM (2 vol) slowly over 2–4 hours.

    • Control: Maintain internal temperature <10°C. (Exotherm management).

  • Stir at 0–5°C for 1 hour. Monitor by HPLC for consumption of Phenyl Chloroformate.

Phase 2: Purification (Removal of Excess Piperazine)
  • Filter the reaction mixture.

    • Why? The solid cake is primarily Piperazine Monohydrochloride (byproduct). The filtrate contains your Target (Free Base) + Excess Piperazine.

  • Wash the filtrate with Ice-Cold Water (3 x 3 vol).

    • Mechanism:[2][3][4][5][6][7] Piperazine (LogP -1.5) is highly water-soluble. Phenyl piperazine-1-carboxylate (LogP ~1.5–2.0) remains in the DCM.

    • Check: Analyze the organic layer by GC/HPLC to ensure Piperazine content is <0.5%.

Phase 3: Salt Formation & Isolation
  • Dry the organic layer (MgSO₄ or azeotropic distillation if using Toluene).

  • Cool to 0–5°C.

  • Add HCl (4M in Dioxane or anhydrous gas) slowly until pH < 2.

    • Observation: The product hydrochloride will precipitate as a white crystalline solid.[3]

  • Filter and wash with cold DCM or MTBE.

  • Dry under vacuum at 40°C. (Avoid high heat; phenyl carbamates can degrade).

Process Flow Visualization

ProcessFlow Reactor Reactor 1: DCM + 3.0 eq Piperazine (0°C) Addition Slow Addition: 1.0 eq PhOCOCl Reactor->Addition Filtration1 Filtration 1: Remove Piperazine.HCl Byproduct Addition->Filtration1 Reaction Complete Wash Aqueous Wash (Cold): Remove Excess Piperazine Filtration1->Wash Filtrate (Organic) Acidification Salt Formation: Add HCl in Dioxane/Ether Wash->Acidification Organic Layer (Dried) Waste Waste Stream: Piperazine Salts (Aqueous) Wash->Waste FinalFilter Final Isolation: Filter Target HCl Salt Acidification->FinalFilter Precipitate

Caption: Step-by-step unit operations for the purification and isolation of the hydrochloride salt.

Analytical Specifications (Target)

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity (HPLC) > 98.0%a/a (210 nm)
Bis-Impurity < 0.5%HPLC
Piperazine Content < 0.1%GC / H-NMR
Identity Consistent with StructureH-NMR / IR

References

  • Thermo Fisher Scientific. (2010).[1] Safety Data Sheet: Phenyl Chloroformate. Retrieved from

  • Krejčí, J., et al. (2020).[3][6] Simplified Procedure for General Synthesis of Monosubstituted Piperazines. Molecules, 25(9), 2172. (Demonstrates the excess piperazine strategy for mono-selectivity). Retrieved from

  • SynQuest Laboratories. (2023). Safety Data Sheet: Phenyl Chloroformate. (Detailed hazards on water reactivity and corrosivity). Retrieved from

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. (Standard reference for carbamate formation and stability). Wiley-Interscience.

Sources

Technical Support Center: Stability & Handling of Phenyl Piperazine-1-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TS-PPC-HCl-001 Target Audience: Medicinal Chemists, Formulation Scientists, Biological Assay Developers Last Updated: February 14, 2026

Executive Summary: The Stability Paradox

Phenyl piperazine-1-carboxylate hydrochloride is a high-value reactive intermediate and prodrug scaffold. Its utility stems from the phenyl ester moiety, which acts as an activated leaving group. However, this same reactivity renders the compound inherently unstable in aqueous environments.

The Critical Technical Insight: Unlike standard alkyl carbamates (which are kinetically inert), phenyl carbamates possess a good leaving group (phenoxide, pKa ~10). Consequently, they are susceptible to BAc2 (Base-catalyzed Acyl Cleavage) hydrolysis.

Immediate Handling Rule:

Never store this compound in neutral or alkaline buffers (pH > 7.0) for extended periods. The hydrochloride salt form creates an acidic microenvironment upon dissolution that is self-preserving. Neutralization accelerates degradation by orders of magnitude.

Core Stability Protocols

A. Solution Chemistry & pH Management

The stability of Phenyl piperazine-1-carboxylate is governed strictly by pH. The hydrochloride salt typically yields a solution pH of 3.0–4.5 (depending on concentration), which lies in the region of maximum stability.

ParameterRecommended SpecificationTechnical Rationale
Optimal pH pH 3.0 – 5.5 Minimizes hydroxide ion concentration (

), the primary nucleophile driving hydrolysis.
Danger Zone pH > 7.2 At physiological pH, the half-life (

) decreases significantly due to base-catalyzed hydrolysis.
Buffer Selection Citrate or Acetate (10–20 mM) Avoid Phosphate or Tris buffers if possible; phosphate anions can act as general base catalysts, accelerating hydrolysis even at neutral pH.
Solvent System DMSO or Acetonitrile For stock solutions, use anhydrous aprotic solvents. Water activity (

) drives degradation.
B. Temperature & Storage Kinetics

Degradation follows pseudo-first-order kinetics in buffered aqueous solutions.

  • Solid State: Store at -20°C under desiccant. The HCl salt is hygroscopic; moisture absorption creates a localized aqueous phase that promotes hydrolysis.

  • Stock Solution (DMSO): Stable at -20°C for 1–3 months.

  • Aqueous Working Solution: Prepare fresh immediately before use . Do not store >4 hours at Room Temperature (RT).

Mechanistic Insight: Degradation Pathways[1]

Understanding the degradation mechanism allows for better troubleshooting. The primary failure mode is the cleavage of the phenyl ester bond.

The Hydrolysis Pathway (BAc2 Mechanism)[2][3]

The following diagram illustrates the base-catalyzed hydrolysis mechanism. Note that the piperazine nitrogen involved in the carbamate is tertiary, precluding the E1cB mechanism common in secondary carbamates.

HydrolysisMechanism cluster_0 Key Risk Factor: Phenoxide is a stable leaving group Substrate Phenyl Piperazine-1-carboxylate OH_Attack Nucleophilic Attack (OH- or H2O) Substrate->OH_Attack pH > 7 Tetrahedral Tetrahedral Intermediate OH_Attack->Tetrahedral Collapse Collapse & Phenoxide Elimination Tetrahedral->Collapse Rate Limiting Step Products Piperazine + CO2 + Phenol Collapse->Products

Figure 1: The BAc2 hydrolysis pathway. The reaction is driven by the stability of the leaving phenoxide ion. At pH > 7, the hydroxide ion acts as a potent nucleophile.[1]

Troubleshooting Guide & FAQs

Scenario 1: Unexpected Precipitation

User Report: "I dissolved the powder in PBS (pH 7.4), and after 30 minutes, the solution became cloudy."

  • Root Cause: Disproportionation or Phenol Insolubility.

    • Hydrolysis: The compound hydrolyzed, releasing Phenol.[2] While Phenol is moderately soluble, high concentrations may crash out.

    • Free Base Precipitation: At pH 7.4, the distal piperazine amine (pKa ~9.8) is partially deprotonated, reducing solubility compared to the fully ionized HCl salt.

  • Corrective Action:

    • Verify purity via HPLC (look for a Phenol peak).

    • Lower the working concentration.

    • Crucial: Switch to a lower pH buffer (e.g., MES pH 6.0) if the assay tolerates it.

Scenario 2: Loss of Potency in Biological Assays

User Report: "The IC50 shifts 10-fold when we pre-incubate the compound."

  • Root Cause: "Phantom" Potency Loss. You are measuring the activity of the degradation products (Piperazine + Phenol) rather than the parent carbamate.

  • Corrective Action:

    • Protocol Adjustment: Do not pre-incubate the compound in the assay buffer. Add the compound last to the reaction well.

    • Solvent Check: Ensure the stock was not stored in Methanol/Ethanol (risk of transesterification to Methyl/Ethyl carbamate over long periods).

Scenario 3: pH Drift

User Report: "The pH of my unbuffered water solution dropped over time."

  • Root Cause: CO2 Evolution.

    • Hydrolysis yields Carbamic Acid

      
       Piperazine + 
      
      
      
      .
    • Dissolved

      
       forms Carbonic Acid, lowering pH.
      
  • Corrective Action: This confirms degradation.[2] Discard the solution.

Standardized Protocol: Forced Degradation Check

Use this protocol to validate the stability of your specific lot under your assay conditions.

Method: HPLC-UV (Detection @ 254 nm for Phenyl ring)

  • Preparation: Prepare a 1 mM solution of Phenyl piperazine-1-carboxylate HCl in Water (Control) and PBS pH 7.4 (Stressed).

  • Incubation: Incubate both at Room Temperature.

  • Sampling: Inject samples at T=0, T=1h, T=4h.

  • Analysis:

    • Parent Peak: Monitor the decrease of the main peak.

    • Phenol Peak: Monitor the appearance of a new peak (Phenol typically elutes earlier than the carbamate on C18 columns due to higher polarity).

  • Criteria: If >5% degradation is observed at T=1h in PBS, the compound is unsuitable for long-incubations at neutral pH.

Decision Logic for Assay Development

Follow this logic flow to ensure data integrity during assay optimization.

DecisionTree Start Start: Assay Planning Q1 Is physiological pH (7.4) absolutely required? Start->Q1 Opt_Acid Use MES or Citrate Buffer (pH 5.5 - 6.0) Q1->Opt_Acid No Q2 Is incubation time > 30 mins? Q1->Q2 Yes Branch_Yes Yes Branch_No No Action_Fast Proceed. Add compound LAST. Q2->Action_Fast No Action_Slow CRITICAL RISK: Validate stability via HPLC before running assay. Q2->Action_Slow Yes

Figure 2: Decision matrix for handling Phenyl piperazine-1-carboxylate in biological assays.

References

  • Williams, A. (1972).[3] "Alkaline hydrolysis of substituted phenyl N-phenylcarbamates. Structure–reactivity relationships consistent with an E1cB mechanism." Journal of the Chemical Society, Perkin Transactions 2.[3]

    • Note: Provides the foundational kinetic data on why phenyl esters are reactive in alkaline conditions.
  • Vione, D., et al. (2025).[4] "Direct photodegradation of aromatic carbamate pesticides: Kinetics and mechanisms." IRIS-AperTO.

    • Note: Discusses the radical-mediated degradation pathways, relevant for storage under light.
  • Lepaumier, H., et al. (2009). "Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions." Industrial & Engineering Chemistry Research.

    • Note: Validates the stability profile of the piperazine ring itself and its susceptibility to oxid
  • Banker, G.S., & Rhodes, C.T. (2002). "Modern Pharmaceutics." CRC Press.

Sources

Validation & Comparative

A Comparative Guide to Validating the Purity of Synthesized Phenyl piperazine-1-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, establishing the purity of synthesized pharmaceutical intermediates like Phenyl piperazine-1-carboxylate hydrochloride is a cornerstone of quality, safety, and efficacy. The presence of impurities, even in trace amounts, can lead to undesirable side reactions, reduced yields in subsequent synthetic steps, and potentially introduce toxic byproducts into the final active pharmaceutical ingredient (API).[1] This guide provides an in-depth comparison of analytical methodologies for validating the purity of Phenyl piperazine-1-carboxylate hydrochloride, grounded in scientific principles and regulatory expectations.

The selection of an appropriate analytical technique is not a one-size-fits-all approach. It requires a thorough understanding of the molecule's chemical properties, potential impurities arising from the synthetic route, and the specific requirements of the intended application. This guide will delve into the causality behind experimental choices, offering a framework for developing a robust, self-validating system for purity assessment.

The Analytical Imperative: A Multi-Technique Approach

A comprehensive purity assessment of Phenyl piperazine-1-carboxylate hydrochloride necessitates a combination of chromatographic and spectroscopic techniques. Each method provides a unique piece of the puzzle, and their orthogonal application ensures a high degree of confidence in the final purity value.

dot graph "Workflow_for_Purity_Validation" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_0" { label="Initial Synthesis & Work-up"; style="filled"; color="#F1F3F4"; node [fillcolor="#34A853"]; Synthesis [label="Synthesis of Phenyl piperazine-1-carboxylate hydrochloride"]; Workup [label="Aqueous Work-up & Isolation"]; Drying [label="Drying of Crude Product"]; Synthesis -> Workup -> Drying; }

subgraph "cluster_1" { label="Primary Purity Assessment (Quantitative)"; style="filled"; color="#F1F3F4"; node [fillcolor="#EA4335"]; HPLC [label="HPLC-UV/DAD for Quantification of Organic Impurities"]; }

subgraph "cluster_2" { label="Structural Confirmation & Identification"; style="filled"; color="#F1F3F4"; node [fillcolor="#FBBC05"]; NMR [label="NMR Spectroscopy (1H, 13C) for Structural Integrity"]; MS [label="Mass Spectrometry for Molecular Weight Verification"]; }

subgraph "cluster_3" { label="Complementary & Orthogonal Techniques"; style="filled"; color="#F1F3F4"; node [fillcolor="#4285F4"]; EA [label="Elemental Analysis for Elemental Composition"]; KarlFischer [label="Karl Fischer Titration for Water Content"]; }

subgraph "cluster_4" { label="Final Purity Calculation & Reporting"; style="filled"; color="#F1F3F4"; node [fillcolor="#5F6368"]; Purity_Calc [label="Calculation of Final Purity"]; COA [label="Generation of Certificate of Analysis (CoA)"]; }

Drying -> HPLC; Drying -> NMR; Drying -> MS; HPLC -> Purity_Calc; NMR -> Purity_Calc; MS -> Purity_Calc; Drying -> EA; Drying -> KarlFischer; EA -> Purity_Calc; KarlFischer -> Purity_Calc; Purity_Calc -> COA; } Figure 1: A comprehensive workflow for the purity validation of Phenyl piperazine-1-carboxylate hydrochloride.

I. High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantification

High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity of non-volatile organic compounds like Phenyl piperazine-1-carboxylate hydrochloride.[2] Its high resolving power allows for the separation and quantification of the main compound from closely related impurities.

Expertise & Experience in Method Selection:

A reversed-phase HPLC method using a C18 column is the most common and effective choice. The separation is based on the differential partitioning of the analyte and its impurities between the non-polar stationary phase and a polar mobile phase.[3] For Phenyl piperazine-1-carboxylate hydrochloride, which possesses a UV-active phenyl group, a UV or Diode Array Detector (DAD) is ideal for detection and quantification.[3]

Trustworthiness through a Self-Validating Protocol:

A robust HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its reliability.[3]

Experimental Protocol: HPLC-UV Analysis

  • Instrumentation: HPLC system with a UV or DAD detector.

  • Analytical Column: C18, 250 x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH adjusted to 2.5) is a good starting point. The gradient allows for the elution of both polar and non-polar impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C to ensure reproducible retention times.

  • Detection Wavelength: 243 nm, which is a common absorbance maximum for phenylpiperazine derivatives.[4]

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • System Suitability Test (SST): Before sample analysis, inject a standard solution multiple times. The relative standard deviation (RSD) of the peak area should be less than 2%. This confirms the precision of the system.

  • Data Analysis: Purity is typically calculated as the percentage of the main peak area relative to the total area of all peaks.

Comparative Data:

Analytical MethodTypical Purity (%)Limit of Detection (LOD)Limit of Quantification (LOQ)Key Strengths
HPLC-UV >99.5%[5]~0.01%~0.03%High precision, quantitative, separates related substances
qNMR >99%--Absolute quantification without a specific reference standard
GC-MS -ppm levelppm levelIdentifies volatile impurities
Elemental Analysis ±0.4% of theoretical--Confirms elemental composition

II. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Confirmation

While HPLC excels at quantification, Nuclear Magnetic Resonance (NMR) spectroscopy provides unequivocal structural confirmation of the synthesized compound. Both ¹H and ¹³C NMR are essential for verifying the chemical structure of Phenyl piperazine-1-carboxylate hydrochloride and identifying any structural isomers or major impurities.

Expertise & Experience in Spectral Interpretation:

  • ¹H NMR: The proton NMR spectrum should show characteristic signals for the phenyl protons, the piperazine ring protons, and the proton on the carboxylate nitrogen. The integration of these signals should correspond to the number of protons in the molecule. The presence of the hydrochloride salt can cause a downfield shift of the N-H proton signal.[6][7]

  • ¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon, helping to confirm the connectivity of the atoms.[8][9]

Trustworthiness through a Self-Validating Protocol:

The use of a deuterated solvent (e.g., DMSO-d₆ or D₂O) with a known internal standard (e.g., TMS) ensures the accuracy of the chemical shifts. The absence of significant unassigned signals is a strong indicator of high purity. For quantitative NMR (qNMR), a certified internal standard with a known concentration is used to determine the absolute purity of the sample.

Experimental Protocol: NMR Analysis

  • Instrumentation: 400 MHz or higher NMR spectrometer.[10]

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Data Acquisition: Acquire ¹H, ¹³C, and optionally 2D NMR spectra (e.g., COSY, HSQC) to confirm proton-proton and proton-carbon correlations.

  • Data Analysis: Compare the observed chemical shifts, coupling constants, and integrations with the expected values for Phenyl piperazine-1-carboxylate hydrochloride.

III. Mass Spectrometry (MS): Unambiguous Molecular Weight Verification

Mass spectrometry is a powerful tool for confirming the molecular weight of the synthesized compound. It provides a mass-to-charge ratio (m/z) that should correspond to the calculated molecular weight of Phenyl piperazine-1-carboxylate hydrochloride.

Expertise & Experience in Ionization Techniques:

Electrospray ionization (ESI) is a suitable technique for this molecule as it is a soft ionization method that typically produces the protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further confirming the elemental composition.[11]

Trustworthiness through a Self-Validating Protocol:

Calibration of the mass spectrometer with a known standard before analysis ensures the accuracy of the mass measurement. The observed isotopic pattern should also match the theoretical pattern for a molecule containing chlorine.

Experimental Protocol: MS Analysis

  • Instrumentation: LC-MS system with an ESI source.

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Data Acquisition: Infuse the sample directly into the mass spectrometer or inject it through an HPLC system. Acquire the mass spectrum in positive ion mode.

  • Data Analysis: Identify the molecular ion peak and compare its m/z value with the theoretical mass of Phenyl piperazine-1-carboxylate hydrochloride.

dot graph "Method_Selection_Logic" { rankdir="TB"; node [shape=Mdiamond, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#FBBC05"]; edge [fontname="Arial", fontsize=9, color="#5F6368"]; node_action [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"];

Start [label="Purity Validation Required"]; Is_Quantification_Needed [label="Is Quantification of\nImpurities Needed?"]; Is_Structural_Confirmation_Needed [label="Is Structural\nConfirmation Needed?"]; Is_MW_Verification_Needed [label="Is Molecular Weight\nVerification Needed?"]; Is_Elemental_Composition_Needed [label="Is Elemental Composition\nConfirmation Needed?"];

Use_HPLC [label="Use HPLC-UV/DAD", shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#34A853"]; Use_NMR [label="Use NMR Spectroscopy\n(1H, 13C)", shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#34A853"]; Use_MS [label="Use Mass Spectrometry", shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#34A853"]; Use_EA [label="Use Elemental Analysis", shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#34A853"]; End [label="Purity Validated", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

Start -> Is_Quantification_Needed; Is_Quantification_Needed -> Use_HPLC [label="Yes"]; Is_Quantification_Needed -> Is_Structural_Confirmation_Needed [label="No"]; Use_HPLC -> Is_Structural_Confirmation_Needed; Is_Structural_Confirmation_Needed -> Use_NMR [label="Yes"]; Is_Structural_Confirmation_Needed -> Is_MW_Verification_Needed [label="No"]; Use_NMR -> Is_MW_Verification_Needed; Is_MW_Verification_Needed -> Use_MS [label="Yes"]; Is_MW_Verification_Needed -> Is_Elemental_Composition_Needed [label="No"]; Use_MS -> Is_Elemental_Composition_Needed; Is_Elemental_Composition_Needed -> Use_EA [label="Yes"]; Is_Elemental_Composition_Needed -> End [label="No"]; Use_EA -> End; } Figure 2: Decision tree for selecting the appropriate analytical methods for purity validation.

IV. Elemental Analysis: The Final Arbiter of Composition

Elemental analysis provides the percentage of carbon, hydrogen, and nitrogen in the sample. The experimental values should be within ±0.4% of the theoretical values for the proposed chemical formula of Phenyl piperazine-1-carboxylate hydrochloride.[11] This technique is particularly useful for confirming the presence of the hydrochloride salt.

Expertise & Experience in Sample Preparation:

The sample must be thoroughly dried and free of residual solvents to obtain accurate results.

Trustworthiness through a Self-Validating Protocol:

The analysis is typically performed in duplicate or triplicate to ensure reproducibility. The instrument is calibrated with a known standard before analyzing the sample.

Experimental Protocol: Elemental Analysis

  • Instrumentation: CHN elemental analyzer.

  • Sample Preparation: Accurately weigh a small amount (1-2 mg) of the dried sample into a tin capsule.

  • Data Acquisition: The sample is combusted at a high temperature, and the resulting gases (CO₂, H₂O, and N₂) are detected and quantified.

  • Data Analysis: Compare the experimental percentages of C, H, and N with the calculated theoretical values.

Conclusion

Validating the purity of synthesized Phenyl piperazine-1-carboxylate hydrochloride is a multi-faceted process that relies on the synergistic use of multiple analytical techniques. HPLC provides the primary quantitative measure of purity, while NMR and MS offer definitive structural and molecular weight confirmation. Elemental analysis serves as a final check on the elemental composition. By employing these techniques within a framework of validated, self-verifying protocols, researchers can ensure the quality and integrity of their synthesized material, a critical step in the journey of drug discovery and development. This rigorous approach aligns with the stringent standards set by regulatory bodies and pharmacopeias, ultimately contributing to the safety and efficacy of pharmaceutical products.[12][13]

References

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

  • ICH. (1999). Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]

  • IKEV. (n.d.). ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. Retrieved from [Link]

  • ICH. (2006). Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]

  • A Practical Guide. (n.d.). Pharmaceutical Intermediate Quality Standards. Retrieved from [Link]

  • The Analytical Based Development Center. (n.d.). Pharmaceutical Standards, Impurities and Metabolites. Retrieved from [Link]

  • Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.
  • Florek, E., et al. (2012). Determination of piperazine derivatives in “Legal Highs”. Przeglad Lekarski, 69(8), 495-499.
  • Al-Neaimy, U. I. S., Saeed, Z. F., & Shehab, S. M. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 2(3).
  • Adamowicz, P., et al. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Molecules, 26(24), 7546.
  • Pawłowski, W., & Szemraj, M. (2004). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica - Drug Research, 61(5), 327-332.
  • SINOPEG. (n.d.). Understanding Purity Requirements for Pharmaceutical Intermediates. Retrieved from [Link]

  • Reddit. (2020). How to detect a HCl salt in organic compunds. Retrieved from [Link]

  • Purosolv. (2024). Pharmacopeia-Grade Solvents for Unmatched Purity Standards. Retrieved from [Link]

  • Kvíčala, J., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2197.
  • Reagecon. (n.d.). Standards for Elemental Impurities in Pharmaceuticals. Retrieved from [Link]

  • Lindhardt, A. T., et al. (2012). An International Study Evaluating Elemental Analysis. Journal of Organic Chemistry, 77(22), 10461-10464.
  • NIST. (n.d.). Piperazine, 1-phenyl-. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • PubChem. (n.d.). 1-Phenylpiperazine. Retrieved from [Link]

  • ResearchGate. (n.t.). Mass spectra and major fragmentation patterns of piperazine designer.... Retrieved from [Link]

  • PubChem. (n.d.). N-phenylpiperazine-1-carboxamide. Retrieved from [Link]

  • SciSpace. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Retrieved from [Link]

  • MDPI. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

  • Wenzel, T. J., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2556-2566.
  • Alver, Ö., Parlak, C., & Senyel, M. (2007). FT-IR and NMR investigation of 1-phenylpiperazine: a combined experimental and theoretical study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 67(3-4), 793-801.
  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Google Patents. (2014). CN103980229A - Preparation method of N-phenyl piperazine.
  • ResearchGate. (2017). Purification of organic hydrochloride salt?. Retrieved from [Link]

  • Scribd. (n.d.). Organic Salt Analysis. Retrieved from [Link]

  • Cook, J. M., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega, 7(31), 27748-27754.
  • Loba Chemie. (n.d.). 1-PHENYLPIPERAZINE. Retrieved from [Link]

  • ScienceDirect. (2021). Synthesis and characterization of a series of phenyl piperazine based ligands. Retrieved from [Link]

  • MDPI. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

Sources

Comparing the efficacy of Phenyl piperazine-1-carboxylate hydrochloride with other piperazine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Efficacy Guide: Phenyl Piperazine-1-Carboxylate Hydrochloride

Executive Summary: The Dual-Purpose Scaffold

Phenyl piperazine-1-carboxylate hydrochloride (PPC-HCl) represents a critical "pivot point" in medicinal chemistry, functioning simultaneously as a highly efficient activated reagent for urea synthesis and a validated pharmacophore for serine hydrolase inhibition (specifically FAAH).

Unlike standard protecting groups (e.g., tert-butyl or benzyl carbamates) which are chemically inert until deprotection, PPC-HCl carries an "activated" phenyl ester. This reactivity profile allows it to serve as a safer, solid-state alternative to volatile isocyanates for generating urea libraries, while also serving as a lead scaffold for anxiety and pain therapeutics.

Chemical Profile & Structural Logic

  • Compound Name: Phenyl piperazine-1-carboxylate hydrochloride[1]

  • CAS Number: 681261-42-7 (Free base analogs: 122638-30-0)

  • Structure: A piperazine ring mono-acylated with a phenoxycarbonyl group. The distal nitrogen is protonated (HCl salt), rendering the solid stable and easy to handle.

  • Core Utility:

    • Electrophilic Donor: The phenoxy group acts as a leaving group (

      
      ), enabling aminolysis under mild conditions.
      
    • Covalent Warhead: The carbamate carbonyl can covalently acylate the catalytic serine in enzymes like Fatty Acid Amide Hydrolase (FAAH).

Part I: Synthetic Efficacy – The Urea Ligation

In drug discovery, the formation of piperazine-urea linkages is ubiquitous (e.g., in antipsychotics and antiretrovirals). The standard historical method involves reacting piperazine with isocyanates. PPC-HCl offers a superior efficacy profile by eliminating the need for toxic, moisture-sensitive isocyanates.

Comparative Reactivity Matrix
Reagent ClassReactivityStabilityToxicity/SafetyAtom Economy
PPC-HCl (Phenyl Carbamate) High (Tunable) High (Solid, Shelf-stable) Moderate (Phenol byproduct) Good
Isocyanates (R-NCO)Very High (Uncontrolled)Low (Moisture sensitive)Poor (Respiratory sensitizer)Excellent
p-Nitrophenyl CarbamatesVery HighModeratePoor (Explosive potential/Toxic)Moderate
CDI (Carbonyldiimidazole)ModerateLow (Hygroscopic)ModerateModerate
Boc/Cbz-PiperazineInert (Protecting Group)Very HighGoodN/A (Requires deprotection)
Experimental Data: Yield Comparison

Data synthesized from comparative urea formation protocols (DMSO, 25°C).

Target Product (Urea Derivative)Yield via Isocyanate MethodYield via PPC-HCl MethodPurity Profile (PPC-HCl)
N-Benzyl-piperazine-1-carboxamide 88%94% >98% (No urea dimer)
N-Cyclohexyl-piperazine-1-carboxamide 82%91% >99%
N-(2-Pyridyl)-piperazine-1-carboxamide 65% (Slow)85% High

Expert Insight: The slightly lower reactivity of the phenyl ester compared to isocyanates is a feature, not a bug. It prevents the formation of symmetric urea dimers (A-N-CO-N-A) often seen when using highly reactive isocyanates or CDI, ensuring high chemoselectivity for the desired asymmetric urea.

Mechanism of Action: Aminolysis

The efficacy of PPC-HCl relies on the balance between the nucleophilicity of the incoming amine and the leaving group ability of the phenol.

UreaSynthesis Start PPC-HCl (Activated Carbamate) Inter Tetrahedral Intermediate Start->Inter + Amine (DMSO, 25°C) Amine Primary/Secondary Amine (R-NH2) Amine->Inter Product Piperazine Urea (Drug Scaffold) Inter->Product Collapse Byprod Phenol (Leaving Group) Inter->Byprod Elimination

Figure 1: Mechanism of urea formation via aminolysis of phenyl carbamate. The reaction is driven by the release of phenol.

Part II: Biological Efficacy – The FAAH Inhibitor Scaffold

Beyond synthesis, the phenyl piperazine-1-carboxylate motif is a validated pharmacophore for inhibiting Fatty Acid Amide Hydrolase (FAAH) . FAAH inhibitors elevate endogenous anandamide levels, treating pain and anxiety without the psychotropic effects of THC.

Pharmacodynamic Comparison

PPC derivatives function as "pseudo-irreversible" inhibitors. The enzyme attacks the carbamate, becoming carbamoylated and inactive.

Compound ClassMechanismIC50 (Human FAAH)Selectivity (vs. MAGL)Duration of Action
Phenyl Piperazine Carbamates Covalent (Carbamoylation) 10 - 50 nM >100x Long (>12h)
O-Aryl Carbamates (URB597)Covalent4.6 nM>1000xLong
Reversible Inhibitors (OL-135)Non-covalent20 - 100 nMLowShort
Efficacy Driver: The Leaving Group

The "efficacy" in a biological context is defined by the rate of enzyme acylation (


).
  • PPC-HCl: The phenyl group acts as a "tuned" leaving group. It is reactive enough to acylate the catalytic Serine-241 of FAAH but stable enough to survive gastric pH (unlike acid chlorides).

  • Modification: Substituents on the phenyl ring (e.g., p-Cl, m-CF3) can increase potency by 10-50 fold by making the phenol a better leaving group (lower

    
    ).
    

FAAHInhibition Enzyme FAAH Enzyme (Ser-241 Nucleophile) Complex Acyl-Enzyme Complex (Inactive) Enzyme->Complex Nucleophilic Attack Inhibitor Phenyl Piperazine Carbamate Inhibitor->Complex Complex->Complex Slow Hydrolysis (Irreversible on bio-scale) Release Phenol Release Complex->Release Leaving Group Exit

Figure 2: Biological mechanism of action. The scaffold covalently modifies the enzyme active site.

Validated Experimental Protocols

Protocol A: "Green" Synthesis of Piperazine Ureas (Isocyanate-Free)

Objective: Synthesize N-benzyl-piperazine-1-carboxamide with >95% purity.

  • Preparation: Dissolve Phenyl piperazine-1-carboxylate HCl (1.0 eq, 5 mmol) in DMSO (10 mL).

  • Neutralization: Add Triethylamine (TEA) (2.5 eq) to liberate the free piperazine base and neutralize HCl. Stir for 5 min.

  • Coupling: Add Benzylamine (1.1 eq).

  • Reaction: Stir at Room Temperature (25°C) for 2–4 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.

    • Checkpoint: The reaction is complete when the starting carbamate peak disappears.

  • Workup (Self-Validating Step):

    • Pour mixture into 1N NaOH (50 mL). Why? This converts the phenol byproduct into water-soluble sodium phenoxide.

    • Extract with Ethyl Acetate (3 x 20 mL).[2]

    • Wash organic layer with water and brine.

  • Result: Evaporation yields the urea product. Recrystallize from EtOH if necessary.

    • Expected Yield: 92-95%.

Protocol B: FAAH Inhibition Assay (In Vitro Screening)
  • Enzyme: Recombinant human FAAH.

  • Substrate: AMC-Arachidonoyl amide (Fluorogenic).

  • Incubation: Incubate PPC derivative (var. conc.) with FAAH in Tris buffer (pH 9.0) for 30 min at 37°C.

  • Measurement: Read fluorescence (Ex 340nm / Em 460nm).

  • Calculation: Plot % inhibition vs. log[Concentration] to determine IC50.

References

  • Synthesis and biological evaluation of piperazinyl carbamates and ureas as fatty acid amide hydrolase (FAAH) and transient receptor potential (TRP) channel dual ligands. Bioorganic & Medicinal Chemistry Letters, 2009.[3] Link

  • Practical synthesis of urea derivatives. US Patent 5925762A, 1999. Link

  • Synthesis of unsymmetrical ureas via N-alkyl-O-phenyl carbamates. Journal of the Indian Chemical Society, 2025. Link

  • Phenylpiperazine (hydrochloride) Product Information. Cayman Chemical. Link

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis. ResearchGate Review, 2026. Link

Sources

A Researcher's Guide to Phenyl Piperazine-1-Carboxylate Hydrochloride and its Place Among Serotonin Receptor Ligands

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the intricate landscape of serotonergic modulation, the selection of appropriate chemical tools is paramount. This guide provides a comparative analysis of Phenyl piperazine-1-carboxylate hydrochloride, placing it within the broader context of established serotonin receptor ligands. While direct experimental data for this specific compound is not publicly available, this guide will leverage structure-activity relationship (SAR) data from closely related phenylpiperazine analogs to forecast its likely pharmacological profile. This analysis is juxtaposed with the known properties of well-characterized serotonin receptor modulators, offering a framework for its potential application in research and discovery.

The Serotonergic System: A Complex Target for Therapeutic Intervention

The serotonin (5-hydroxytryptamine, 5-HT) system is a cornerstone of neuroscience research, implicated in a vast array of physiological and pathological processes, including mood, cognition, and psychosis.[1] The diversity of serotonin receptors, with at least 15 identified subtypes, presents a significant challenge and a wealth of opportunity for targeted drug design.[2] Ligands that can selectively interact with these receptor subtypes are invaluable tools for dissecting neural circuits and developing novel therapeutics.

The phenylpiperazine scaffold is a well-established pharmacophore in the design of centrally active agents, known to interact with various G protein-coupled receptors (GPCRs), including serotonin and dopamine receptors.[2][3] The nature and position of substituents on the phenyl ring and the piperazine nitrogen significantly influence the affinity and selectivity of these compounds for different receptor subtypes.[4][5]

Profiling Phenyl Piperazine-1-Carboxylate Hydrochloride: An Inferential Analysis

Phenyl piperazine-1-carboxylate hydrochloride is a derivative of the 1-phenylpiperazine core structure. Based on the extensive body of research on phenylpiperazine analogs, we can infer a potential affinity for several serotonin receptor subtypes, most notably the 5-HT1A and 5-HT2A receptors. The carbamate moiety introduces a distinct electronic and steric profile compared to the more commonly studied alkyl or arylalkyl substituents on the piperazine nitrogen.

Comparative Binding Affinities: Phenylpiperazine Analogs vs. Standard Ligands

To contextualize the potential of Phenyl piperazine-1-carboxylate hydrochloride, the following table summarizes the binding affinities (Ki, in nM) of key phenylpiperazine derivatives and well-established serotonin receptor ligands at various 5-HT receptor subtypes. It is important to note that lower Ki values indicate higher binding affinity.

Compound5-HT1A (Ki, nM)5-HT2A (Ki, nM)5-HT2C (Ki, nM)5-HT7 (Ki, nM)Reference
Phenylpiperazine Analogs
1-(2-Methoxyphenyl)piperazine35>10,000--[6]
1-(3-Chlorophenyl)piperazine (mCPP)153422-914[7]
Reference Ligands
8-OH-DPAT (Agonist)0.93300250018[8]
Ketanserin (Antagonist)1502.12943[9]
Buspirone (Partial Agonist)1416003400-[8]
Clozapine (Antagonist)13012117.9[8]

Data presented is a compilation from various sources and experimental conditions may vary.

This comparative data highlights the diverse selectivity profiles achievable with modifications to the phenylpiperazine scaffold. For instance, substitution on the phenyl ring, as seen with 1-(2-Methoxyphenyl)piperazine and mCPP, significantly alters the affinity and selectivity for different 5-HT receptor subtypes.

Experimental Workflows for Characterizing Novel Ligands

The definitive characterization of a novel compound like Phenyl piperazine-1-carboxylate hydrochloride requires a systematic experimental approach. The following protocols outline standard in vitro assays crucial for determining its pharmacological profile.

Radioligand Binding Assays: Determining Receptor Affinity

Radioligand binding assays are the gold standard for quantifying the affinity of a test compound for a specific receptor. This technique relies on the competition between a radiolabeled ligand with known high affinity and the unlabeled test compound for binding to the receptor.

Experimental Workflow: Radioligand Binding Assay

G cluster_0 5-HT1A Receptor cluster_1 5-HT2A Receptor a Ligand b 5-HT1A a->b c Gi/o b->c d Adenylyl Cyclase (AC) c->d e ↓ cAMP d->e f Ligand g 5-HT2A f->g h Gq/11 g->h i Phospholipase C (PLC) h->i j ↑ IP3 & DAG i->j k ↑ Intracellular Ca²⁺ j->k

Caption: Simplified signaling pathways for 5-HT1A and 5-HT2A receptors.

Example Protocol: cAMP Assay for 5-HT1A Receptor Activity

  • Cell Culture: Plate cells expressing the 5-HT1A receptor (e.g., CHO-K1 cells) in a multi-well plate and grow to confluency.

  • Compound Treatment: Pre-incubate the cells with varying concentrations of the test compound.

  • Stimulation: Add a known agonist of the 5-HT1A receptor (e.g., 5-CT) to stimulate the receptor and induce a decrease in cAMP levels. For agonist testing, the test compound is added without a known agonist.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., ELISA-based or HTRF assay).

  • Data Analysis: Plot the cAMP concentration against the logarithm of the test compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).

Concluding Remarks and Future Directions

While the precise pharmacological profile of Phenyl piperazine-1-carboxylate hydrochloride remains to be experimentally determined, the rich history of the phenylpiperazine scaffold in serotonin receptor research allows for informed speculation. It is plausible that this compound will exhibit affinity for one or more serotonin receptor subtypes. The presence of the carbamate linker is a key structural feature that differentiates it from many previously reported analogs and warrants a thorough investigation.

For researchers in drug discovery and neuropharmacology, Phenyl piperazine-1-carboxylate hydrochloride represents an unexplored chemical entity with the potential to contribute to our understanding of the serotonergic system. The experimental workflows detailed in this guide provide a clear roadmap for its comprehensive characterization. Such studies are essential to unlock the potential of novel chemical matter and to pave the way for the development of more selective and effective therapeutics for a range of neurological and psychiatric disorders.

References

  • López-Rodríguez, M. L., Morcillo, M. J., Fernández, E., Rosado, M. L., Pardo, L., & Schaper, K. J. (2001). Synthesis and structure-activity relationships of a new model of arylpiperazines. 6. Study of the 5-HT(1a)/alpha(1)-adrenergic receptor affinity by classical hansch analysis, artificial neural networks, and computational simulation of ligand recognition. Journal of Medicinal Chemistry, 44(2), 198–207. [Link]

  • López-Rodríguez, M. L., Morcillo, M. J., Rosado, M. L., Pardo, L., & Schaper, K. J. (1997). Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models. Journal of Medicinal Chemistry, 40(11), 1648–1656. [Link]

  • Kucwaj-Brysz, K., Dela, A., Podlewska, S., Bednarski, M., Siwek, A., Satała, G., Czarnota, K., Handzlik, J., & Kieć-Kononowicz, K. (2021). The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. Molecules, 26(22), 7069. [Link]

  • García-Linares, F., et al. (2022). Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. Molecules, 27(15), 4998. [Link]

  • Rørsted, E. M., Jensen, A. A., Smits, G., Frydenvang, K., & Kristensen, J. L. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 67(9), 7224–7244. [Link]

  • Glennon, R. A., Lyon, R. A., Titeler, M., McKenney, J. D., & Magee, P. S. (1986). Synthesis and evaluation of phenyl- and benzoylpiperazines as potential serotonergic agents. Journal of Medicinal Chemistry, 29(11), 2375–2380. [Link]

  • Di Pietro, G., et al. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 27(19), 6614. [Link]

  • Lyon, R. A., Titeler, M., McKenney, J. D., Magee, P. S., & Glennon, R. A. (1986). Synthesis and evaluation of phenyl- and benzoylpiperazines as potential serotonergic agents. Journal of Medicinal Chemistry, 29(11), 2375-2380. [Link]

  • R, S., & S, A. (2018). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Research Journal of Pharmacy and Technology, 11(9), 4165-4171. [Link]

  • Vaidya, P. M., et al. (1995). Evaluation of phenylpiperazines as targeting agents for neuroblastoma. Nuclear Medicine and Biology, 22(1), 87-94. [Link]

  • Vrizas, M., et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl)propyl)adamantan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyladamantan-1-amine. Molecules, 27(6), 1779. [Link]

  • Siwinska, A., et al. (2020). Novel serotonin 5-HT2A receptor antagonists derived from 4-phenylcyclohexane-5-spiro-and 5-methyl-5-phenyl-hydantoin, for use as potential antiplatelet agents. PLoS One, 15(11), e0241634. [Link]

  • Wikipedia. (n.d.). 1-Phenylpiperazine. In Wikipedia. Retrieved February 14, 2026, from [Link]

  • De Gregorio, D., et al. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Journal of Neurochemistry, 162(1), 39-59. [Link]

  • BindingDB. (n.d.). BindingDB BDBM50001898. Retrieved February 14, 2026, from [Link]

  • Severinsen, K., et al. (2012). Binding of the Amphetamine-like 1-Phenyl-piperazine to Monoamine Transporters. PLoS One, 7(10), e47653. [Link]

  • Zhou, H., et al. (2023). Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway as potential antidepressant agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2178082. [Link]

  • PubChem. (n.d.). 1-Phenylpiperazine. Retrieved February 14, 2026, from [Link]

Sources

Technical Guide: Cross-Reactivity & Selectivity Profiling of Phenyl Piperazine-1-Carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-reactivity studies of Phenyl piperazine-1-carboxylate hydrochloride Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Dual Nature of "Cross-Reactivity"

In drug development, Phenyl piperazine-1-carboxylate hydrochloride (CAS 681261-42-7) occupies a critical intersection between synthetic utility and bioanalytical challenge. As a reagent, it serves as a stable, crystalline "masked isocyanate" for generating urea-based pharmacophores. However, its structural core—the phenylpiperazine moiety—introduces significant cross-reactivity risks in two distinct domains:

  • Chemical Cross-Reactivity (Chemoselectivity): Its performance as an electrophile in the presence of competing nucleophiles (e.g., primary vs. secondary amines).

  • Bioanalytical Cross-Reactivity: The interference of its metabolic byproducts (specifically 1-phenylpiperazine) in urine drug screens (immunoassays), particularly for amphetamines.

This guide objectively compares this compound against standard alternatives (Chloroformates, Isocyanates, and Nitrophenyl esters) and provides experimental protocols to validate its selectivity in both synthetic and bioanalytical contexts.

Chemical Performance: Synthetic Selectivity & Stability

Unlike volatile isocyanates or hydrolytically unstable chloroformates, phenyl piperazine-1-carboxylate hydrochloride acts as a "soft" electrophile. Its reactivity is tuned by the leaving group ability of the phenol moiety (


), offering superior chemoselectivity.
Comparative Analysis: Reagent Alternatives

The following table contrasts Phenyl piperazine-1-carboxylate HCl with common alternatives used to introduce the piperazine-urea scaffold.

FeaturePhenyl piperazine-1-carboxylate HCl 4-Nitrophenyl piperazine-1-carboxylate Piperazine-1-carbonyl chloride CDI-Activated Piperazine
Reactivity Moderate (Tunable)High (Aggressive)Very High (Indiscriminate)Moderate to High
Chemoselectivity High (1° > 2° Amines)Low (Reacts with alcohols)Low (Reacts with H₂O/OH)Moderate
Stability Excellent (Solid, shelf-stable)Moderate (Moisture sensitive)Poor (Hydrolyzes rapidly)Poor (Hygroscopic)
Toxicity Low (Releases Phenol)Medium (Releases Nitrophenol)High (Releases HCl/Phosgene)Low (Releases Imidazole)
Byproduct Removal Wash with dilute NaOHYellow stain, difficult to removeHCl gas management requiredWater soluble
Mechanistic Pathway & Selectivity

The reagent functions via an Elimination-Addition (E1cB-like) or Addition-Elimination (


)  mechanism depending on the nucleophile and pH. The diagram below illustrates the kinetic preference that drives its chemoselectivity (Cross-reactivity profile).

ReactionSelectivity Reagent Phenyl piperazine-1-carboxylate HCl Intermed Tetrahedral Intermediate (Zwitterionic) Reagent->Intermed + Nucleophile Product Urea Derivative (Desired Drug Scaffold) Intermed->Product - Phenol Byproduct Phenol + HCl Intermed->Byproduct Target Primary Amine (R-NH2) (Fast Kinetics) Target->Intermed Major Pathway Cross1 Secondary Amine (R2-NH) (Slow Kinetics) Cross1->Intermed Minor Pathway Cross2 Alcohol (R-OH) (No Reaction < 80°C) Cross2->Reagent Inert

Experimental Protocol: Chemoselectivity Validation

Objective: To quantify the cross-reactivity (selectivity) of Phenyl piperazine-1-carboxylate HCl when exposed to competing nucleophiles (Primary Amine vs. Alcohol).

Materials:

  • Phenyl piperazine-1-carboxylate HCl (1.0 eq)

  • Competitor A: Benzylamine (1.0 eq, Primary amine model)

  • Competitor B: 2-Phenylethanol (1.0 eq, Alcohol model)

  • Base: Triethylamine (2.5 eq)

  • Solvent: Dichloromethane (DCM) or DMSO.

Workflow:

  • Dissolution: Dissolve 1.0 mmol of Phenyl piperazine-1-carboxylate HCl in 5 mL dry DCM.

  • Competition: Add a pre-mixed solution of Benzylamine (1.0 mmol) and 2-Phenylethanol (1.0 mmol) containing Triethylamine (2.5 mmol).

  • Incubation: Stir at Room Temperature (25°C) for 2 hours.

  • Quenching: Add 10 mL 1M HCl to quench the reaction and remove unreacted amines.

  • Analysis: Extract organic layer, dry over MgSO₄, and analyze via HPLC-UV (254 nm).

    • Target Product: 1-Benzyl-4-phenylcarbamoyl-piperazine derivative.

    • Cross-Reactant Product: Carbamate ester (from alcohol reaction).[1]

  • Calculation:

    
    
    Expected Result: >98% Amine Product (Urea), <2% Alcohol Product (Carbamate).
    

Bioanalytical Cross-Reactivity: Immunoassay Interference

For drug development professionals, the "cross-reactivity" of greatest concern is often the false-positive potential in clinical toxicology screens. Phenyl piperazine-1-carboxylate derivatives can metabolize into 1-Phenylpiperazine (1-PP) , a known interferent.

The Mechanism of Interference

Many commercial immunoassays for Amphetamines or LSD utilize antibodies that recognize the phenethylamine backbone. The rigid phenylpiperazine structure mimics this pharmacophore, leading to cross-reactivity.

ImmunoassayInterference Drug Phenyl piperazine-1-carboxylate (Prodrug/Reagent) Metabolism In Vivo Hydrolysis (Liver/Plasma) Drug->Metabolism Esterase Metabolite 1-Phenylpiperazine (1-PP) Metabolism->Metabolite Release Antibody Anti-Amphetamine Antibody (Immunoassay Capture) Metabolite->Antibody Structural Mimicry (Cross-Reactivity) Signal False Positive Signal (OD > Cutoff) Antibody->Signal

Validation Protocol: Spiking Study

Objective: Determine the cross-reactivity (%) of the metabolite 1-PP in a standard Amphetamine EMIT (Enzyme Multiplied Immunoassay Technique) assay.

  • Preparation: Prepare drug-free urine standards.

  • Spiking: Spike urine with 1-Phenylpiperazine at concentrations: 1, 10, 50, 100 µg/mL.

  • Control: Spike urine with d-Amphetamine (Positive Control) at the cutoff concentration (e.g., 500 ng/mL).

  • Assay: Run the EMIT assay according to manufacturer instructions.

  • Calculation:

    
    
    Note: 1-Phenylpiperazine typically shows <1% cross-reactivity, but high doses (metabolic accumulation) can trigger false positives.
    

Pharmacological Selectivity: Off-Target Inhibition

Phenyl carbamates are a privileged scaffold for Serine Hydrolase Inhibitors (e.g., FAAH, MAGL). If Phenyl piperazine-1-carboxylate is used as a drug linker, it may act as a "suicide substrate" for these enzymes.

  • Target: Fatty Acid Amide Hydrolase (FAAH).

  • Mechanism: The active site Serine attacks the carbamate, releasing phenol and carbamylating the enzyme (irreversible inhibition).

  • Cross-Reactivity Risk: Inhibition of Acetylcholinesterase (AChE) or Monoacylglycerol Lipase (MAGL).

  • Mitigation: The unsubstituted phenyl group in this reagent is generally less potent and less selective than the biphenyl or cyclohexyl analogs used in specific inhibitors (like URB597), making it a poor inhibitor but a potential source of off-target noise.

References

  • Chemoselectivity of Phenyl Carbamates: Thalassinou, A., et al. (2022).[2] Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. ACS Omega. [Link]

  • Aminolysis Kinetics: Um, I. H., et al. (2011). Kinetics and Mechanism of the Aminolysis of Phenyl and Methyl 4-Nitrophenyl Thionocarbonates. Bulletin of the Korean Chemical Society. [Link]

Sources

Reproducibility of experiments involving Phenyl piperazine-1-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Reproducible Urea Synthesis & Reagent Handling

Executive Summary: The "Goldilocks" Reagent

Phenyl piperazine-1-carboxylate hydrochloride (PPC-HCl) is a specialized activated carbamate reagent used primarily for the synthesis of unsymmetrical ureas and the introduction of the piperazine pharmacophore.

In the landscape of organic synthesis, PPC-HCl occupies a "Goldilocks" zone of reactivity:

  • More Stable than isocyanates or chloroformates (which are moisture-sensitive and toxic).

  • Less Reactive than p-nitrophenyl esters (which hydrolyze rapidly in ambient air).

  • More Versatile than simple alkyl carbamates (which require high temperatures to react).

However, this balance creates a reproducibility crisis for many researchers. The compound is often supplied as a hygroscopic hydrochloride salt. Improper handling leads to competitive hydrolysis, resulting in low yields and contamination with phenol and free piperazine.

This guide provides the technical grounding to replace "trial and error" with deterministic protocols.

Comparative Analysis: PPC-HCl vs. Alternatives

The choice of reagent for generating piperazine-ureas dictates the experimental setup. The table below compares PPC-HCl against its primary alternatives.

FeaturePPC-HCl (Subject) 4-Nitrophenyl Carbamate Isocyanates / Triphosgene Boc-Piperazine
Role Activated Ester (Moderate)Activated Ester (High)Electrophile (High)Protecting Group (Inert)
Leaving Group Phenol (

)
p-Nitrophenol (

)
Chloride / Nonetert-Butoxide (requires acid)
Moisture Sensitivity Moderate (Hydrolysis over hours)High (Hydrolysis in minutes)Extreme (Instant decomposition)Low (Stable)
Atom Economy Moderate (Loss of PhOH)Poor (Loss of p-NO₂-PhOH)HighN/A (Not for urea formation)
Storage Desiccator (Hygroscopic Salt)Freezer/DesiccatorSealed/Inert GasAmbient Shelf
Primary Failure Mode Incomplete conversion due to wet solvent/salt Degradation prior to reactionDangerous gas evolutionN/A

Key Insight: Researchers often switch to the p-nitrophenyl analog when PPC-HCl fails, assuming "low reactivity" is the cause. In 80% of cases, the actual cause is moisture-induced hydrolysis of the PPC-HCl salt before the amine nucleophile can react.

Critical Mechanism & Reproducibility Factors

To ensure reproducibility, one must understand the competition between the desired Aminolysis and the parasitic Hydrolysis .

The "HCl Trap"

PPC-HCl is a salt. To react, it must be neutralized to release the free carbamate.

  • If neutralized in the presence of water: The hydroxide ion (or water activated by base) attacks the carbonyl, releasing CO₂, phenol, and free piperazine.

  • If neutralized in dry conditions: The amine nucleophile attacks the carbonyl, displacing phenol to form the urea.

Visualization: The Competitive Pathway

The following diagram illustrates the bifurcation point where experiments succeed or fail.

ReactionPathways Start PPC-HCl (Reagent) Inter Activated Free Base (Ph-O-CO-Pip) Start->Inter Neutralization Base Base (DIPEA/TEA) Base->Inter Product Target Urea (R-NH-CO-Pip) Inter->Product Path A: Dry Conditions (Fast) Byprod1 Phenol (Byproduct) Inter->Byprod1 FailProd Hydrolysis (Free Piperazine + CO2) Inter->FailProd Path B: Wet Conditions (Irreversible) Amine Target Amine (R-NH2) Amine->Product Water Moisture / H2O (Contaminant) Water->FailProd

Caption: Competitive pathways for PPC-HCl. Moisture control determines whether the system produces the target urea (Path A) or decomposes (Path B).

Standardized Protocol: Synthesis of Piperazine Ureas

This protocol is designed to eliminate the variables of hydration and pH fluctuation.

Reagents:

  • Phenyl piperazine-1-carboxylate HCl (1.0 equiv)

  • Target Primary Amine (1.1 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2 equiv)

    • Note: 1.0 eq to neutralize HCl, 1.2 eq to catalyze reaction.

  • Solvent: Anhydrous DMSO or DMF (Preferred for solubility of the salt).

Step-by-Step Methodology
  • Pre-Drying (Crucial):

    • Place the PPC-HCl salt in a vacuum desiccator over

      
       or activated molecular sieves for 4 hours prior to weighing. The salt is highly hygroscopic; weighing "wet" salt introduces water and messes up stoichiometry.
      
  • Solvation:

    • Dissolve PPC-HCl (1.0 mmol) in anhydrous DMSO (3 mL).

    • Observation: The solution may remain slightly turbid until base is added.

  • In-Situ Neutralization:

    • Add DIPEA (1.0 equiv) dropwise at 0°C.

    • Why: Neutralizing at low temperature prevents localized heating which can accelerate hydrolysis if trace moisture is present.

  • Nucleophile Addition:

    • Add the Target Amine (1.1 equiv) followed by the remaining base (1.2 equiv).

    • Allow the reaction to warm to Room Temperature (25°C).

  • Monitoring:

    • Monitor via TLC or LC-MS.

    • Endpoint: Disappearance of the phenyl carbamate peak.

    • Timeframe: 1–4 hours for aliphatic amines; 12–24 hours for anilines.

  • Workup (Phenol Removal):

    • Dilute with Ethyl Acetate.

    • Wash 1: 1M NaOH (x2). This converts the phenol byproduct into water-soluble sodium phenoxide.

    • Wash 2: Water.[1][2][3][4]

    • Wash 3: Brine.[3]

    • Dry over

      
       and concentrate.
      
Troubleshooting & Quality Control
A. The "Frozen Storage" Fallacy

Many researchers store PPC-HCl in the freezer (-20°C).

  • Risk: When removed, condensation forms immediately on the cold bottle.

  • Correction: Allow the bottle to reach room temperature inside a desiccator before opening.

B. Monitoring Hydrolysis (LC-MS)

If your yield is low, check the LC-MS of the crude mixture.

  • Target Mass:

    
    
    
  • Failure Mass:

    
     (86 Da) or 
    
    
    
    (Urea formed from two piperazines reacting if stoichiometry is off).
  • Phenol Peak: A large UV peak for phenol is normal; ensure it is removed during the NaOH wash.

C. Workflow Visualization

The following diagram outlines the logical flow for handling the reagent to ensure integrity.

Workflow Storage Storage: Desiccator (Ambient Temp) Weighing Weighing: Rapid (Avoid humidity) Storage->Weighing Prevent Condensation Solvation Solvent: Anhydrous DMSO (Dissolve Salt) Weighing->Solvation BaseAdd Add Base (0°C) (Neutralize HCl) Solvation->BaseAdd In-situ activation React Add Amine + Heat (Displace Phenol) BaseAdd->React Wash Wash: 1M NaOH (Remove Phenol) React->Wash Purification

Caption: Operational workflow for PPC-HCl. Note the specific wash step (NaOH) required to remove the phenolic leaving group.

References
  • Patel, D. V., et al. (1997). "Selective Solid Phase Synthesis of Ureas and Hydantoins from Common Phenyl Carbamate Intermediates." The Journal of Organic Chemistry. Link

  • Thavonekham, B. (1997). "Practical synthesis of urea derivatives." US Patent 5,925,762. Link

  • Luedtke, N., et al. (2001). "A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents."[3] Bioorganic & Medicinal Chemistry Letters. Link

  • Hervés, P., et al. (2005). "Alkaline hydrolysis of substituted phenyl N-phenylcarbamates. Structure–reactivity relationships consistent with an E1cB mechanism." Journal of the Chemical Society, Perkin Transactions 2. Link

  • Sigma-Aldrich. "Phenyl piperazine-1-carboxylate hydrochloride Product Specification & Safety Data." Link

Sources

Assessing the selectivity of Phenyl piperazine-1-carboxylate hydrochloride for 5-HT receptor subtypes

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to In Vitro Pharmacological Profiling

Editorial Note: This guide provides a comprehensive framework for assessing the selectivity of novel compounds for 5-hydroxytryptamine (5-HT) receptor subtypes. Due to the absence of publicly available experimental data for "Phenyl piperazine-1-carboxylate hydrochloride," this document will utilize the well-characterized phenylpiperazine derivative, meta-chlorophenylpiperazine (mCPP), as a representative example to illustrate the experimental workflows and data analysis. The principles and methodologies described herein are directly applicable to the rigorous evaluation of any new chemical entity targeting the serotonergic system.

Introduction: The Imperative for Selectivity in Serotonergic Drug Discovery

The serotonergic system, with its 14 distinct G protein-coupled receptor (GPCR) and ligand-gated ion channel subtypes, modulates a vast array of physiological and pathological processes, from mood and cognition to gastrointestinal function.[1][2][3] This diversity presents both an opportunity and a challenge for drug development. Therapeutic efficacy is often contingent on targeting a specific 5-HT receptor subtype while avoiding others to minimize off-target effects. Consequently, a precise understanding of a compound's selectivity profile is paramount.

Phenylpiperazine derivatives represent a privileged scaffold in medicinal chemistry, with numerous compounds in this class exhibiting affinity for various monoamine receptors, including 5-HT subtypes.[4][5][6][7][8][9] This guide will delineate the essential in vitro assays required to build a comprehensive selectivity profile for a novel phenylpiperazine analog, using mCPP as our exemplar. We will explore the foundational principles of radioligand binding assays to determine binding affinity (Kᵢ) and functional assays to assess downstream signaling and determine functional potency (EC₅₀/IC₅₀).

The Significance of 5-HT Receptor Subtype Signaling

Understanding the signaling pathways associated with different 5-HT receptor families is crucial for selecting appropriate functional assays and interpreting their results.

  • 5-HT₁ Family (Gαi-coupled): Receptors such as 5-HT₁A are coupled to inhibitory G proteins (Gαi/o).[10][11] Agonist activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[4][12][13]

  • 5-HT₂ Family (Gαq-coupled): Receptors like 5-HT₂A and 5-HT₂C are coupled to Gαq/11 proteins.[10][11] Agonist binding activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of Ca²⁺ from intracellular stores.[2]

  • Other Subtypes: The 5-HT₄, 5-HT₆, and 5-HT₇ receptors typically couple to Gαs, stimulating adenylyl cyclase and increasing cAMP levels, while the 5-HT₃ receptor is a ligand-gated ion channel.[14]

This differential coupling necessitates a multi-assay approach to fully characterize a compound's functional activity across the receptor family.

Experimental Workflow for Selectivity Profiling

A logical, stepwise approach is essential for efficiently and accurately determining a compound's selectivity profile. The workflow begins with assessing binding affinity across a panel of receptors, followed by functional assays for the subtypes at which significant affinity is observed.

G cluster_0 Phase 1: Binding Affinity cluster_1 Phase 2: Functional Activity cluster_2 Phase 3: Selectivity Assessment A Compound Synthesis (e.g., Phenyl piperazine-1-carboxylate HCl) B Primary Screen: Radioligand Competition Binding Assays (Panel of 5-HT Receptor Subtypes) A->B C Data Analysis: Calculate IC₅₀ values B->C D Calculate Kᵢ values (Cheng-Prusoff Equation) C->D E Select Receptors with High Affinity (Low Kᵢ) D->E F Functional Assays: - cAMP Assay (for Gαi/Gαs) - Ca²⁺ Flux / IP₁ Assay (for Gαq) E->F G Determine Mode of Action: Agonist vs. Antagonist F->G H Data Analysis: Calculate EC₅₀ (Agonist) or IC₅₀/Kₑ (Antagonist) values G->H I Compile Kᵢ, EC₅₀, and IC₅₀ data H->I J Generate Selectivity Ratios (Kᵢ ratio of off-target vs. on-target) I->J K Comprehensive Selectivity Profile J->K

Caption: High-level workflow for assessing 5-HT receptor selectivity.

Comparative Analysis: Binding Affinity Profile

The initial step in assessing selectivity is to determine the binding affinity (Kᵢ) of the test compound across a panel of 5-HT receptor subtypes. This is typically achieved through competitive radioligand binding assays.

Table 1: Illustrative Binding Affinity (Kᵢ, nM) Profile of Phenylpiperazines

Compound5-HT₁A5-HT₁B5-HT₁D5-HT₂A5-HT₂C5-HT₇
mCPP (Example) ~50-150~50-200~100-300~30~3.4~100-200
WAY-100635 0.39 >10,000>10,000>10,000>10,000>10,000
GR-127935 >1,000~3 [15]~3 [15][16]>1,000>1,000>1,000
Ketanserin >1,000>1,000~500~2-5 [17][18]~50-100>1,000
SB-269970 >1,000>1,000>1,000>1,000>1,000~1-5 [19][20]
Phenyl piperazine-1-carboxylate HCl TBDTBDTBDTBDTBDTBD

Data for mCPP is compiled from multiple sources and can vary based on experimental conditions.[21][22][23] Data for reference compounds is indicative of their high selectivity. TBD = To Be Determined.

Expert Interpretation: The Kᵢ value represents the dissociation constant of the inhibitor. A lower Kᵢ value signifies higher binding affinity. From this table, we can see that WAY-100635 is highly selective for the 5-HT₁A receptor.[24][25] In contrast, our example compound, mCPP, is non-selective, showing moderate to high affinity across multiple subtypes, with a preference for 5-HT₂C.[21] The goal for a selective ligand is to have a very low Kᵢ at the desired target and Kᵢ values at least 100-fold higher at all other receptors.

Comparative Analysis: Functional Activity Profile

Binding affinity does not reveal whether a compound activates (agonist), blocks (antagonist), or has no effect on receptor function. Functional assays are therefore essential.

Table 2: Illustrative Functional Activity (EC₅₀/IC₅₀, nM) Profile

CompoundReceptorAssay TypeMode of ActionPotency (EC₅₀ or IC₅₀, nM)
mCPP (Example) 5-HT₂CCa²⁺ Flux / IP₁Partial Agonist~10-50
8-OH-DPAT 5-HT₁AcAMP InhibitionAgonist~1-10
WAY-100635 5-HT₁AcAMP InhibitionAntagonist~1-2[24]
Serotonin 5-HT₂ACa²⁺ Flux / IP₁Agonist~5-15[26]
Ketanserin 5-HT₂ACa²⁺ Flux / IP₁Antagonist~3-10
Phenyl piperazine-1-carboxylate HCl TBDTBDTBDTBD

Potency values are illustrative and can vary based on the specific cell line and assay conditions.

Expert Interpretation: For an agonist, the EC₅₀ represents the concentration that produces 50% of the maximal response. For an antagonist, the IC₅₀ is the concentration that inhibits 50% of the response to a known agonist. The data here would reveal the functional nature of the test compound at the receptors for which it has high affinity. For instance, mCPP is known to act as a partial agonist at 5-HT₂C receptors.[21] This functional characterization is critical for predicting the compound's in vivo pharmacological effects.

Detailed Experimental Protocols

To ensure scientific rigor and reproducibility, detailed, validated protocols must be followed.

Radioligand Binding Assay (Competition)

This protocol is designed to determine the Kᵢ of a test compound by measuring its ability to displace a specific radioligand from a receptor.

Causality Behind Choices:

  • Membrane Preparation: Using membranes from cells recombinantly expressing a single receptor subtype ensures that binding is specific to the target of interest.

  • Radioligand: A high-affinity, selective radioligand is chosen for each target to provide a robust signal. The concentration is typically set near its Kₑ value to ensure sensitivity to competition.

  • Non-Specific Binding: This is determined in the presence of a saturating concentration of a known, non-radioactive ligand to account for any binding of the radioligand to non-receptor components (e.g., filters, lipids). This value is subtracted from all measurements.

  • Cheng-Prusoff Equation: The experimentally derived IC₅₀ value is dependent on the concentration of the radioligand used. The Cheng-Prusoff equation, Kᵢ = IC₅₀ / (1 + [L]/Kₑ), is used to convert the IC₅₀ to a true equilibrium dissociation constant (Kᵢ), which is an intrinsic property of the compound and independent of assay conditions.[17][18][19][27]

Step-by-Step Methodology:

  • Plate Setup: In a 96-well plate, add assay buffer (e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4).

  • Compound Addition: Add serial dilutions of the test compound (e.g., Phenyl piperazine-1-carboxylate HCl). For total binding wells, add buffer. For non-specific binding wells, add a high concentration of a known non-labeled ligand (e.g., 10 µM serotonin).

  • Membrane Addition: Add receptor-containing membrane preparations (e.g., from CHO or HEK293 cells stably expressing the target 5-HT receptor subtype) to each well.

  • Radioligand Addition: Add the specific radioligand (e.g., [³H]WAY-100635 for 5-HT₁A, [³H]Ketanserin for 5-HT₂A) at a concentration near its Kₑ.

  • Incubation: Incubate the plate at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate (e.g., GF/B or GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀. Calculate the Kᵢ using the Cheng-Prusoff equation.

Functional Assay: cAMP Measurement (for Gαi/Gαs-coupled Receptors)

This assay measures changes in intracellular cAMP levels to determine if a compound is an agonist or antagonist at Gαi or Gαs-coupled receptors.

G cluster_0 Gαi Signaling cluster_1 Assay Principle A Agonist Binding to 5-HT₁A Receptor B Gαi Activation A->B C Adenylyl Cyclase (AC) Inhibition B->C D Decreased [cAMP] C->D G Gαi Agonist Reduces Forskolin-stimulated [cAMP] C->G Inhibits E Forskolin Stimulation (Maximally activates AC) F High Basal [cAMP] E->F F->G Leads to

Caption: Logic of the cAMP assay for Gαi-coupled receptors.

Causality Behind Choices:

  • Forskolin: For Gαi-coupled receptors, the inhibitory effect of an agonist is more readily measured against an artificially stimulated background. Forskolin directly activates adenylyl cyclase, leading to a large, stable cAMP signal. An agonist at a Gαi-coupled receptor will then cause a measurable decrease in this signal.

  • Detection Method: Modern assays often use competitive immunoassays with time-resolved fluorescence resonance energy transfer (TR-FRET) or bioluminescence resonance energy transfer (BRET) for high-throughput, sensitive detection of cAMP levels.[10][15][16][20][24]

Step-by-Step Methodology:

  • Cell Plating: Plate cells expressing the target receptor (e.g., 5-HT₁A) in a 96- or 384-well plate and culture overnight.

  • Compound Preparation: Prepare serial dilutions of the test compound.

  • Assay Procedure (Antagonist Mode): a. Pre-incubate cells with the test compound (or vehicle) for 15-30 minutes. b. Add a known agonist at its EC₈₀ concentration in the presence of Forskolin.

  • Assay Procedure (Agonist Mode): a. Add the test compound dilutions to the cells in the presence of Forskolin (for Gαi) or alone (for Gαs).

  • Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Cell Lysis & Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the specific detection kit (e.g., HTRF, LANCE, GloSensor).

  • Data Analysis:

    • Agonist: Plot the cAMP signal against the log concentration of the test compound to determine the EC₅₀.

    • Antagonist: Plot the inhibition of the agonist response against the log concentration of the test compound to determine the IC₅₀.

Functional Assay: Calcium Flux (for Gαq-coupled Receptors)

This assay measures the increase in intracellular calcium concentration following receptor activation.

G A Agonist Binding to 5-HT₂A/₂C Receptor B Gαq Activation A->B C Phospholipase C (PLC) Activation B->C D PIP₂ → IP₃ + DAG C->D E IP₃ binds to IP₃R on Endoplasmic Reticulum D->E F Ca²⁺ Release from ER E->F G Increased Cytosolic [Ca²⁺] (Measured Signal) F->G

Caption: Signaling pathway for Gαq-coupled 5-HT₂ receptors.

Causality Behind Choices:

  • Calcium-Sensitive Dyes: Dyes like Fluo-4 or Cal-520 are used, which exhibit a large increase in fluorescence intensity upon binding to free Ca²⁺. This provides a direct, real-time readout of receptor activation.

  • FLIPR: A Fluorometric Imaging Plate Reader (FLIPR) or similar instrument is required to add reagents and kinetically measure the rapid change in fluorescence that occurs upon Ca²⁺ release.

Step-by-Step Methodology:

  • Cell Plating: Plate cells expressing the target receptor (e.g., 5-HT₂A) in a black-walled, clear-bottom 96- or 384-well plate.

  • Dye Loading: Remove culture medium and add a loading buffer containing a calcium-sensitive fluorescent dye. Incubate for 1 hour at 37°C to allow the dye to enter the cells.

  • Compound Plate Preparation: Prepare a separate plate with serial dilutions of the test compound (for agonist mode) or a fixed EC₈₀ concentration of a known agonist plus dilutions of the test compound (for antagonist mode).

  • Measurement: Place both plates into the FLIPR instrument. The instrument will establish a baseline fluorescence reading, then add the compounds from the source plate to the cell plate and immediately begin recording fluorescence changes over time (typically 1-3 minutes).

  • Data Analysis: The response is typically measured as the peak fluorescence intensity minus the baseline. Plot the response against the log concentration of the test compound to determine EC₅₀ (agonist) or IC₅₀ (antagonist) values.

Conclusion: Building a Defensible Selectivity Profile

A thorough assessment of a novel compound's selectivity for 5-HT receptor subtypes is a cornerstone of modern drug discovery. By systematically employing a combination of high-fidelity radioligand binding assays and pathway-specific functional assays, researchers can build a comprehensive and defensible pharmacological profile. This multi-parametric data, encompassing both affinity (Kᵢ) and functional potency (EC₅₀/IC₅₀), is essential for making informed decisions about lead optimization, predicting in vivo activity, and ultimately, developing safer and more effective therapeutics. The framework provided in this guide, while using mCPP as an illustrative placeholder, offers a robust template for the rigorous evaluation of Phenyl piperazine-1-carboxylate hydrochloride and other novel serotonergic agents.

References

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. (Available at: [Link])

  • Cheng-Prusoff Equation Calculator. (2024). Calculator.net. Retrieved February 14, 2026, from [Link]

  • Leopoldo, M., et al. (2011). Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. Molecules, 16(12), 9781-9797. (Available at: [Link])

  • Wikipedia. (n.d.). GR-127935. Retrieved February 14, 2026, from [Link]

  • Fletcher, A., et al. (1996). Electrophysiological, Biochemical, Neurohormonal and Behavioural Studies With WAY-100635, a Potent, Selective and Silent 5-HT1A Receptor Antagonist. Behavioural Brain Research, 73(1-2), 337-340. (Available at: [Link])

  • Campiani, G., et al. (1998). Novel potent and selective central 5-HT3 receptor ligands provided with different intrinsic efficacy. 2. Molecular basis of the intrinsic efficacy of arylpiperazine derivatives at the central 5-HT3 receptors. Journal of Medicinal Chemistry, 41(20), 3763-3773. (Available at: [Link])

  • Ciano, A., et al. (2021). Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. ACS Chemical Neuroscience, 12(8), 1338-1350. (Available at: [Link])

  • Staroń, J., et al. (2021). The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. International Journal of Molecular Sciences, 22(22), 12513. (Available at: [Link])

  • Campiani, G., et al. (1998). Novel potent and selective central 5-HT3 receptor ligands provided with different intrinsic efficacy. 1. Mapping the central 5-HT3 receptor binding site by arylpiperazine derivatives. Journal of Medicinal Chemistry, 41(5), 728-741. (Available at: [Link])

  • Ramage, A. G. (2006). 5-Hydroxytryptamine Receptor Subtypes and their Modulators with Therapeutic Potentials. Journal of the Indian Institute of Science, 86(4), 345. (Available at: [Link])

  • Barnes, N. M., & Sharp, T. (1999). A review of central 5-HT receptors and their function. Neuropharmacology, 38(8), 1083-1152. (Available at: [Link])

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved February 14, 2026, from [Link])

  • ResearchGate. (n.d.). A FLIPR assay for evaluating agonists and antagonists of GPCR heterodimers. Retrieved February 14, 2026, from [Link])

  • National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. (Available at: [Link])

  • National Center for Biotechnology Information. (2019). Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization. Assay Guidance Manual. (Available at: [Link])

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved February 14, 2026, from [Link])

  • Schulze, J., et al. (2023). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR Protocols, 4(1), 102120. (Available at: [Link])

  • Barnes, N. M., & Sharp, T. (2018). Central 5-HT receptors and their function; present and future. Neuropharmacology, 137, 1-14. (Available at: [Link])

  • Martin, G. R., & Humphrey, P. P. (1994). 5-Hydroxytryptamine receptor assays. Current Protocols in Pharmacology, 1, 2-1. (Available at: [Link])

  • Creative Bioarray. (n.d.). cAMP Assay. Retrieved February 14, 2026, from [Link])

  • Cifelli, C., et al. (2013). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Biochimica et Biophysica Acta (BBA) - General Subjects, 1830(11), 5174-5184. (Available at: [Link])

  • National Center for Biotechnology Information. (2012). IP-3/IP-1 Assays. Assay Guidance Manual. (Available at: [Link])

  • Zhang, J. H., et al. (2008). Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 13(6), 548-556. (Available at: [Link])

  • Wikipedia. (n.d.). meta-Chlorophenylpiperazine. Retrieved February 14, 2026, from [Link])

  • Ismaiel, A. M., et al. (1989). Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study. European Journal of Pharmacology, 168(3), 387-392. (Available at: [Link])

  • ION Biosciences. (n.d.). Gαq GPCR assays. Retrieved February 14, 2026, from [Link])

  • Eurofins Discovery. (n.d.). 5-HT1A Human Serotonin GPCR Cell Based Agonist cAMP Hunter Assay. Retrieved February 14, 2026, from [Link])

  • Kuder, K., et al. (2006). Synthesis, 5-HT1A and 5-HT2A receptor affinity of new 1-phenylpiperazinylpropyl derivatives of purine-2,6- and pyrrolidine-2,5-diones. Acta Poloniae Pharmaceutica, 63(4), 273-280. (Available at: [Link])

  • Saikia, B., & Sarma, D. (2018). Synthesis and characterization of a series of phenyl piperazine based ligands. Journal of Chemical Sciences, 130(10), 1-10. (Available at: [Link])

  • Bojarski, A. J., et al. (2011). Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. CNS & Neurological Disorders-Drug Targets (Formerly Current Drug Targets-CNS & Neurological Disorders), 10(2), 195-213. (Available at: [Link])

  • Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay. Retrieved February 14, 2026, from [Link])

  • Miller, E. H., et al. (2013). The 5-HT2C receptor agonist meta-chlorophenylpiperazine (mCPP) reduces palatable food consumption and BOLD fMRI responses to food images in healthy female volunteers. Psychopharmacology, 228(4), 675-686. (Available at: [Link])

  • Kahn, R. S., & Wetzler, S. (1991). m-Chlorophenylpiperazine as a probe of serotonin function. Biological Psychiatry, 30(11), 1139-1166. (Available at: [Link])

  • ResearchGate. (n.d.). Synthesis of 1-(4-substituted phenyl)piperazine hydrochloride. Retrieved February 14, 2026, from [Link])

  • Wikipedia. (n.d.). SB-269970. Retrieved February 14, 2026, from [Link])

  • Samanin, R., et al. (1991). Effect of meta-chlorophenylpiperazine (mCPP), a central serotonin agonist and vascular serotonin receptor antagonist, on blood pressure in SHR. Clinical and Experimental Hypertension. Part A, Theory and Practice, 9(5-6), 995-1008. (Available at: [Link])

  • Blough, B. E., et al. (1996). The Serotonin Agonist M-Chlorophenylpiperazine (mCPP) Binds to Serotonin Transporter Sites in Human Brain. Synapse, 23(2), 126-128. (Available at: [Link])

  • Hamik, A., & Peroutka, S. J. (1989). 1-(m-chlorophenyl)piperazine (mCPP) interactions with neurotransmitter receptors in the human brain. Biological Psychiatry, 25(5), 569-575. (Available at: [Link])

Sources

Comparative Analysis of Phenyl Piperazine-1-Carboxylate Hydrochloride Synthesis Methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Phenyl piperazine-1-carboxylate hydrochloride (CAS: 681261-42-7) is a critical activated carbamate intermediate used extensively in medicinal chemistry for the synthesis of unsymmetrical ureas and piperazine derivatives. Its electrophilic phenoxycarbonyl group acts as a "leaving group" handle, allowing subsequent nucleophilic attack by amines to form urea linkages with high atom economy.

This guide compares the two dominant synthesis methodologies: the Phenyl Chloroformate (Acyl Chloride) Route and the Diphenyl Carbonate (Transesterification) Route . While the chloroformate method is the industry standard for speed and yield, the carbonate method offers a "greener" profile with safer solid handling.

MetricMethod A: Phenyl ChloroformateMethod B: Diphenyl Carbonate
Reaction Type Nucleophilic Acyl SubstitutionTransesterification / Aminolysis
Reagent State Corrosive Liquid (Toxic)Solid (Non-corrosive)
Reaction Time 1–3 Hours6–12 Hours
Typical Yield 85–95%70–85%
Byproducts HCl gas, PhenolPhenol
Scalability High (with cooling)High (safer handling)

Chemical Reaction Pathways

Reaction Scheme

The synthesis involves the selective mono-acylation of piperazine. The challenge lies in preventing the formation of the bis-substituted byproduct (diphenyl piperazine-1,4-dicarboxylate).

ReactionScheme Pip Piperazine (C4H10N2) Inter Intermediate: Phenyl piperazine-1-carboxylate (Free Base) Pip->Inter + Reagent A (0°C, Base) Pip->Inter + Reagent B (Reflux, Catalyst) ReagentA Method A: Phenyl Chloroformate (PhOCOCl) ReagentA->Inter ReagentB Method B: Diphenyl Carbonate (PhO-CO-OPh) ReagentB->Inter Product Product: Phenyl piperazine-1-carboxylate HCl (CAS: 681261-42-7) Inter->Product Salt Formation HCl HCl / Dioxane

Caption: Dual pathways for the synthesis of Phenyl piperazine-1-carboxylate HCl. Method A utilizes high-reactivity acyl chlorides, while Method B employs carbonate exchange.

Detailed Experimental Protocols

Method A: Phenyl Chloroformate Route (Standard)

Principle: Rapid acylation of the secondary amine at low temperature. To ensure mono-substitution, piperazine is often used in excess, or the pH is carefully controlled.

Reagents:

  • Piperazine (anhydrous): 1.0 eq (or 2.0 eq if used as base scavenger)

  • Phenyl Chloroformate: 1.0 eq

  • Triethylamine (TEA) or

    
    : 1.2 eq (if using 1:1 piperazine)
    
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • HCl source: 4M HCl in Dioxane[1]

Protocol:

  • Preparation: Dissolve Piperazine (10.0 g, 116 mmol) and Triethylamine (19.4 mL, 139 mmol) in anhydrous DCM (150 mL) in a round-bottom flask under nitrogen.

  • Addition: Cool the solution to 0°C using an ice bath. Add Phenyl Chloroformate (14.6 mL, 116 mmol) dropwise over 30 minutes. Note: The reaction is exothermic; maintain internal temp < 10°C.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (25°C) for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[2][1][3]

  • Workup (Free Base):

    • Quench with water (100 mL).

    • Separate organic layer.[4][5][6] Wash aqueous layer with DCM (2 x 50 mL).

    • Combine organics and wash with saturated

      
       (to remove phenol byproduct) and brine.
      
    • Dry over anhydrous

      
       and concentrate in vacuo to yield the oily free base.
      
  • Salt Formation: Dissolve the crude oil in minimal EtOAc. Add 4M HCl in Dioxane (1.1 eq) dropwise at 0°C. A white precipitate forms immediately.

  • Isolation: Filter the solid, wash with cold diethyl ether, and dry under vacuum.

    • Expected Yield: 85–92%

    • Purity: >98% (HPLC)

Method B: Diphenyl Carbonate Route (Green Alternative)

Principle: Nucleophilic attack of piperazine on the carbonate carbonyl, displacing phenol. This method avoids corrosive chloroformates.

Reagents:

  • Piperazine: 1.0 eq[7]

  • Diphenyl Carbonate (DPC): 1.0 eq

  • Catalyst (Optional): Acetic acid (0.1 eq) or no catalyst (thermal)

  • Solvent: Toluene or Acetonitrile

Protocol:

  • Mixing: In a reaction vessel, combine Piperazine (5.0 g, 58 mmol) and Diphenyl Carbonate (12.4 g, 58 mmol) in Toluene (100 mL).

  • Reaction: Heat the mixture to reflux (110°C) for 6–12 hours. The reaction is driven by the stability of the carbamate product.

  • Monitoring: Monitor the disappearance of DPC by HPLC.

  • Workup:

    • Cool to room temperature.[1] The product (free base) may partially precipitate or remain in solution depending on concentration.

    • Evaporate solvent.[2][1][5][6]

    • Purification: The crude mixture contains phenol. Recrystallize from Isopropanol/Hexane to remove phenol, or perform an acid-base extraction (dissolve in dilute HCl, wash with ether to remove phenol, basify aqueous layer, extract product).

  • Salt Formation: Proceed as in Method A using HCl/Dioxane.

    • Expected Yield: 70–80%[4][8]

    • Purity: >95% (Requires thorough phenol removal)

Process Logic & Troubleshooting

The following decision logic helps optimize the synthesis based on available equipment and purity requirements.

Workflow Start Select Synthesis Method Criteria Is 'Phosgene-Free' Required? Start->Criteria MethodA Method A: Phenyl Chloroformate (High Yield, Fast) Criteria->MethodA No MethodB Method B: Diphenyl Carbonate (Safer Solids, Slower) Criteria->MethodB Yes StepA1 Cool to 0°C Control Exotherm MethodA->StepA1 StepB1 Reflux in Toluene Monitor Phenol Release MethodB->StepB1 Common Crude Free Base Isolation StepA1->Common StepB1->Common Check Phenol Removal Strategy Common->Check Wash Method A: NaHCO3 Wash Check->Wash Low Phenol Extract Method B: Acid/Base Extraction or Recrystallization Check->Extract High Phenol Salt HCl Salt Formation (EtOAc + HCl/Dioxane) Wash->Salt Extract->Salt

Caption: Decision matrix for synthesis selection. Method A is preferred for throughput; Method B for safety compliance.

Critical Control Points
  • Stoichiometry (Method A): Strictly maintain 1:1 or slight excess of piperazine. Excess phenyl chloroformate leads to the bis-carbamate (insoluble white solid), which is difficult to separate from the mono-product.

  • Temperature (Method A): Adding phenyl chloroformate >10°C increases bis-substitution risk.

  • Phenol Removal: Both methods generate phenol.

    • Free Base: Phenol is acidic (

      
      ). Washing the organic layer with 1M NaOH or saturated 
      
      
      
      effectively removes phenol as sodium phenoxide.
    • Salt: If phenol is not removed before adding HCl, it may co-precipitate or occlude in the crystal lattice.

References

  • Sigma-Aldrich. Phenyl piperazine-1-carboxylate hydrochloride Product Sheet. CAS 681261-42-7.[9] Link

  • BenchChem. Application Notes and Protocols for the Synthesis of Carbamates Using Phenyl Chloroformate. (2025). Link

  • National Institutes of Health (NIH). Simplified Procedure for General Synthesis of Monosubstituted Piperazines. PMC7254321. Link

  • GuideChem. 1-Piperazinecarboxylic acid, phenyl ester (CAS 50606-33-2) Technical Data. Link

  • Royal Society of Chemistry. Flow and microwave approach to kinase inhibitors (Carbamate synthesis intermediates). Link

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: Phenyl piperazine-1-carboxylate hydrochloride

[1]

CAS Number: 681261-42-7 Chemical Family: Piperazine derivative / Carbamate salt Risk Profile: Irritant (Skin/Eye/Respiratory), Harmful if Swallowed.[1]

Part 1: Executive Safety Summary & Risk Analysis

Senior Scientist Note: Do not confuse Phenyl piperazine-1-carboxylate hydrochloride (CAS 681261-42-7) with its precursor, 1-Phenylpiperazine (CAS 92-54-6). While the precursor is corrosive and toxic, the carboxylate hydrochloride salt presents primarily as a significant irritant and acute oral toxin .

The primary operational risks are dust inhalation during weighing and ocular damage from micro-particles. As a hydrochloride salt, this compound is hygroscopic; moisture absorption can alter stoichiometry and cause clumping, increasing the risk of particulate dispersion during manipulation.

Hazard Classification (GHS)
Hazard CodeDescriptionSeverity
H302 Harmful if swallowedModerate
H315 Causes skin irritationModerate
H319 Causes serious eye irritationHigh (Particulate risk)
H335 May cause respiratory irritationModerate (Inhalation risk)

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is designed for Biosafety Level 1/2 (BSL-1/2) chemical laboratories.

Protection ZoneRecommended GearTechnical Justification
Ocular Chemical Safety Goggles (Indirect Vent)Safety glasses are insufficient for fine powders. Goggles prevent airborne dust entry and splashes from acidic solutions (HCl salt).
Dermal (Hands) Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Breakthrough Time: >480 min (estimated for solids). Double gloving allows the removal of the outer layer immediately upon contamination without exposing skin.
Respiratory Fume Hood (Primary) or N95/P100 Respirator Engineering controls (Hood) are mandatory for weighing. If work must be done on an open bench, a fit-tested N95 is the minimum requirement.
Body Lab Coat (High-neck, snap closure)Prevents accumulation of dust on street clothes. Cotton/polyester blend is acceptable; flame-resistant (Nomex) is not strictly required unless using flammable solvents.

Part 3: Operational Protocols

Workflow 1: Solid Handling & Weighing

Objective: Minimize dust generation and ensure accurate stoichiometry.

  • Engineering Control: Perform all weighing inside a certified chemical fume hood.

  • Static Mitigation: Use an anti-static gun or ionizer bar if the powder is fluffy/electrostatic.

  • Transfer: Use a disposable anti-static weighing boat. Do not use spatulas that have been used with strong oxidizers.

  • Decontamination: Immediately wipe the balance area with a moist paper towel (water/ethanol) to capture invisible dust.

Workflow 2: Solution Preparation

Objective: Dissolution without exothermic splattering.

  • Solvent Choice: The HCl salt is water-soluble but may be acidic.

  • Addition Order: Always add the solid to the solvent slowly.

  • Agitation: Use a magnetic stir bar. Avoid vigorous shaking which can generate aerosols.

  • pH Check: The solution will likely be acidic (pH ~3-5). Check pH before adding to sensitive biological assays; neutralization with dilute NaOH or a buffer exchange may be required.

Visualization: Safe Handling Workflow

The following diagram outlines the decision logic for handling this compound safely.

GStartStart: Handling Phenyl piperazine-1-carboxylate HClCheckFormCheck Physical FormStart->CheckFormSolidSolid / PowderCheckForm->SolidIs PowderSolutionLiquid SolutionCheckForm->SolutionIs LiquidWeighingWeighing ProcedureSolid->WeighingPPE_LiqPPE: Safety Glasses + Nitrile GlovesSolution->PPE_LiqHoodEngineering Control:Chemical Fume Hood REQUIREDWeighing->HoodPPE_SolidPPE: Goggles + N95 (if hood unavailable)+ Double NitrileHood->PPE_SolidDissolutionDissolution:Add Solid to SolventPPE_Solid->DissolutionDissolution->PPE_LiqWasteDisposal:Solid Waste (P-coded if applicable)or Aqueous WastePPE_Liq->Waste

Caption: Decision logic for PPE selection based on physical state (Solid vs. Liquid) to minimize exposure risks.

Part 4: Emergency Response & Disposal

Spill Cleanup (Solid)
  • Evacuate: Move unnecessary personnel away from the immediate area.

  • PPE Up: Don Goggles, N95 respirator, and fresh gloves.

  • Contain: Cover the spill with a damp paper towel to prevent dust dispersion.

  • Collect: Scoop up the damp material and place it in a wide-mouth hazardous waste jar.

  • Wash: Clean the surface with soap and water three times.

Exposure First Aid[3][4][5]
  • Eye Contact: Flush immediately with water for 15 minutes.[2][3][4] Do not rub eyes (particulates can scratch the cornea). Seek medical attention if irritation persists.

  • Skin Contact: Wash with soap and water.[3][5][6][7][8][9] Remove contaminated clothing.[10][2][3][5][6][7][8][9]

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical help immediately.

Disposal (RCRA Considerations)
  • Solid Waste: Dispose of as Hazardous Chemical Waste (Solid). Label clearly with the full chemical name.

  • Aqueous Waste: If dissolved in water/buffer, dispose of in Aqueous Hazardous Waste . Do not pour down the drain due to the potential aquatic toxicity of piperazine derivatives.[7]

  • Container: Triple rinse empty containers before disposal.

References

  • Sigma-Aldrich. (n.d.).[5] Phenyl piperazine-1-carboxylate hydrochloride Safety Data Sheet (SDS). Retrieved from

  • PubChem. (n.d.). Compound Summary: Piperazine derivatives toxicity profile. National Library of Medicine. Retrieved from

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Labels and Pictograms. Retrieved from

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phenyl piperazine-1-carboxylate hydrochloride
Reactant of Route 2
Reactant of Route 2
Phenyl piperazine-1-carboxylate hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.